(S)-1-Boc-3-propyl-piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S)-3-propylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQYTJHYWCCQIJ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647559 | |
| Record name | tert-Butyl (3S)-3-propylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928025-58-5 | |
| Record name | 1,1-Dimethylethyl (3S)-3-propyl-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3S)-3-propylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-1-Boc-3-propyl-piperazine chemical properties
An In-depth Technical Guide to (S)-1-Boc-3-propyl-piperazine: Properties, Synthesis, and Applications
Introduction:
Within the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently incorporated into a vast array of therapeutic agents targeting the central nervous system (CNS), infectious diseases, and oncology.[1][2][3][4] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it an invaluable component in drug design. However, the symmetric nature of piperazine, with its two reactive secondary amines, presents a significant synthetic challenge: achieving regioselective functionalization.
The strategic use of protecting groups is the cornerstone of overcoming this challenge, and the tert-butoxycarbonyl (Boc) group is preeminent among them. By selectively masking one of the piperazine nitrogens, intermediates like this compound are created. These chiral building blocks offer chemists precise control, enabling the sequential and directed synthesis of complex, high-value molecules. The Boc group provides robust protection under a wide range of reaction conditions yet can be removed cleanly under acidic conditions, making it an ideal tool for multi-step synthetic campaigns.[5]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the chemical properties, synthesis, analytical profile, and strategic applications of this compound, a key intermediate for constructing novel chemical entities.
Part 1: Core Chemical and Physical Properties
This compound is a chiral, non-symmetrical piperazine derivative. Its core structure consists of a piperazine ring substituted at the 3-position with a propyl group, conferring a specific stereochemistry (S-configuration). The nitrogen at the 1-position is protected by a tert-butoxycarbonyl (Boc) group, leaving the nitrogen at the 4-position as a free secondary amine available for chemical modification.
Quantitative data for this specific molecule is summarized below.
| Property | Value | Source |
| Chemical Name | tert-butyl (3S)-3-propylpiperazine-1-carboxylate | [6] |
| CAS Number | 928025-58-5 | [6][7] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [6][7] |
| Molecular Weight | 228.33 g/mol | [6][7] |
| Appearance | Not specified (often an oil or low-melting solid) | |
| Purity | Typically ≥95% (commercially available) |
Part 2: Synthesis and Purification
The synthesis of chiral 3-substituted piperazines like this compound requires a stereocontrolled approach. Modern methods often leverage readily available chiral starting materials, such as α-amino acids, to establish the desired stereocenter.[8][9] The general strategy involves constructing the piperazine ring and ensuring the Boc group is selectively placed on the desired nitrogen.
The following diagram illustrates a conceptual workflow for the synthesis and purification of a monosubstituted N-Boc-piperazine derivative.
Caption: Conceptual workflow for the synthesis and purification of this compound.
Exemplary Synthesis Protocol
This protocol is a representative, generalized procedure based on established methods for synthesizing substituted piperazines.[9][10] Researchers should adapt it based on laboratory conditions and specific precursors.
Objective: To synthesize this compound from a suitable chiral precursor.
Step-by-Step Methodology:
-
Precursor Preparation:
-
Begin with a suitable N-protected chiral 1,2-diamine precursor where the stereocenter is already established. This can often be derived from a natural amino acid like (S)-norvaline.
-
-
Cyclization:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine precursor in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a reagent that will form the second arm of the piperazine ring, such as a dihaloethane derivative, and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the acid byproduct.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).
-
-
Boc Protection:
-
Once the cyclization is complete, the resulting piperazine may have two free secondary amines or one, depending on the precursors. If the N1 position is not already protected, proceed with selective Boc protection.
-
Dissolve the crude piperazine intermediate in a solvent like DCM. Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM. The slow addition at low temperature is crucial to favor mono-protection over di-protection.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
-
Aqueous Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the collected organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue using silica gel column chromatography. A gradient elution system, typically starting with hexane and gradually increasing the proportion of ethyl acetate, is effective for separating the desired mono-Boc product from impurities and any di-Boc byproduct.
-
-
Characterization:
-
Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
-
Part 3: Spectroscopic and Analytical Profile
While a comprehensive public database of experimental spectra for this compound is limited, its spectroscopic profile can be reliably predicted based on its constituent functional groups and data from closely related analogs like 1-Boc-piperazine and other 3-substituted derivatives.[11][12][13]
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the Boc group, the propyl chain, and the piperazine ring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.8 - 4.0 | m | 1H | Piperazine CH | Proton on the chiral center, adjacent to N-H. |
| ~2.5 - 3.2 | m | 6H | Piperazine Ring CH₂ | Complex, overlapping multiplets from the remaining six piperazine protons. |
| ~1.45 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[13] |
| ~1.2 - 1.6 | m | 4H | -CH₂-CH₂-CH₃ | Multiplets for the two methylene groups of the propyl chain. |
| ~0.9 | t | 3H | -CH₂-CH₃ | Triplet for the terminal methyl group of the propyl chain. |
| Variable | br s | 1H | N-H | Broad singlet for the secondary amine proton; position is solvent-dependent and may exchange with D₂O. |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum provides a map of the unique carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~154.7 | C=O | Carbonyl carbon of the Boc carbamate group. |
| ~79.5 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~50 - 55 | Piperazine CH | Chiral carbon of the piperazine ring. |
| ~45 - 50 | Piperazine Ring CH₂ | Carbons of the piperazine ring. |
| ~35 | Propyl -CH₂- | Methylene carbon of the propyl group attached to the ring. |
| ~28.4 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
| ~20 | Propyl -CH₂- | Middle methylene carbon of the propyl group. |
| ~14 | Propyl -CH₃ | Terminal methyl carbon of the propyl group. |
Mass Spectrometry (MS)
In Electrospray Ionization (ESI-MS), the expected molecular ion would be [M+H]⁺.
-
Expected [M+H]⁺: 229.1967 (for C₁₂H₂₅N₂O₂⁺)
-
Common Fragmentation: A characteristic loss of the Boc group (-100 amu) or isobutylene (-56 amu) is a hallmark of Boc-protected amines and would be a key diagnostic peak.
Part 4: Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under most conditions, while the free secondary amine is a potent nucleophile, allowing for a wide range of chemical transformations.
Caption: Key reaction pathways for this compound in synthetic chemistry.
Core Applications:
-
As a Nucleophilic Intermediate: The free secondary amine readily participates in reactions such as:
-
Reductive Amination: Coupling with aldehydes or ketones to form tertiary amines.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic moieties.[14]
-
Acylation/Amidation: Reaction with acyl chlorides or activated carboxylic acids to form amides.
-
Michael Addition: Conjugate addition to α,β-unsaturated systems.
-
-
As a Precursor to Monosubstituted Piperazines: The most critical application involves using the Boc group as a temporary shield. After functionalizing the N4 position, the Boc group can be cleanly removed with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[10] This unmasks the N1 nitrogen, allowing for a second, different functionalization, thereby enabling the synthesis of complex, di-substituted piperazines with high regiochemical control.
This building block is particularly valuable for synthesizing libraries of related compounds for structure-activity relationship (SAR) studies, a crucial process in lead optimization for drug discovery.[15]
Part 5: Safe Handling, Storage, and Disposal
As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The following guidelines are based on standard safety protocols for piperazine derivatives.[7][16][17][18]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[17]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
Handling and Engineering Controls:
-
Handle only in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any vapors or aerosols.[17]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Keep away from sources of ignition and incompatible materials.
First Aid Measures: [7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong acids.[16]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be handled by a licensed waste disposal company.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool that embodies the principles of modern organic synthesis and medicinal chemistry. Its chiral nature, combined with the orthogonal protection afforded by the Boc group, provides a reliable and versatile platform for the construction of complex molecular architectures. For researchers in drug discovery, a thorough understanding of its properties, reactivity, and handling is fundamental to leveraging its full potential in the rational design and synthesis of the next generation of therapeutic agents.
References
- (S)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 7023035. PubChem. [Link]
- (S)-1-Boc-3-Isopropylpiperazine | CAS 475272-54-9. Chemical-Suppliers. [Link]
- 1-Boc-4-(3-hydroxypropyl)piperazine | C12H24N2O3 | CID 16217800. PubChem. [Link]
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, RSC Publishing. [Link]
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- 1-Boc-piperazine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- 1-Boc-piperazine. SpectraBase. [Link]
- (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811. PubChem. [Link]
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
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Introduction: The Strategic Value of Chiral Piperazines in Medicinal Chemistry
An In-Depth Technical Guide to (S)-1-Boc-3-propyl-piperazine (CAS 928025-58-5): Synthesis, Characterization, and Applications in Drug Discovery
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and biologically active molecules.[1][2][3] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[3][4] However, over 80% of piperazine-containing drugs are unsubstituted on the carbon atoms of the ring, representing a significant untapped potential for exploring three-dimensional chemical space.[1]
This guide focuses on This compound (CAS: 928025-58-5), a chiral building block designed to address this gap. The introduction of a stereocenter at the C3 position provides a defined spatial orientation for substituents, which is critical for enhancing binding affinity and selectivity for biological targets.[5] The propyl group offers a lipophilic element that can be crucial for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen allows for selective functionalization at the N4 position, making this compound a versatile and highly valuable intermediate for drug discovery programs.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, analytical characterization, strategic applications, and safe handling of this key chiral intermediate.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the compound's properties is essential for its effective use in synthesis and analysis.
Key Properties
| Property | Value | Source |
| CAS Number | 928025-58-5 | [6][7] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [8] |
| Molecular Weight | 228.33 g/mol | [8] |
| Density | 0.972 g/cm³ | [6] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from analogs[9] |
| IUPAC Name | tert-butyl (3S)-3-propylpiperazine-1-carboxylate | - |
Spectroscopic Characterization
| Analysis | Expected Signature |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.80-3.95 (m, 1H), 3.60-3.75 (m, 1H), 2.70-3.00 (m, 4H), 2.50-2.65 (m, 1H), 1.46 (s, 9H, Boc), 1.20-1.40 (m, 4H, Propyl CH₂), 0.90 (t, 3H, Propyl CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.8 (C=O), 79.5 (Boc C), 57.0 (C3), 50.5, 46.0, 45.5 (Piperazine CH₂), 36.0 (Propyl CH₂), 28.4 (Boc CH₃), 19.5 (Propyl CH₂), 14.2 (Propyl CH₃) |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 229.19 |
| Chiral Purity (HPLC) | Determined using a chiral column (e.g., Chiralpak AD-H) with a suitable mobile phase (e.g., hexane/isopropanol) to confirm enantiomeric excess (ee ≥ 98%). |
Synthesis: A Stereoselective Approach
The synthesis of enantiomerically pure 3-substituted piperazines is a non-trivial challenge. Asymmetric hydrogenation of pyrazines and methods starting from chiral amino acids are two of the most robust strategies.[10][11] The latter approach, starting from a commercially available chiral amino acid, offers a reliable and scalable route to the desired stereoisomer.
Synthetic Strategy Overview
The proposed synthesis begins with (S)-2-amino-pentanoic acid (L-Norvaline), leveraging its inherent chirality to establish the stereocenter at the C3 position of the final piperazine ring. The workflow involves the formation of a key 1,2-diamine intermediate, followed by cyclization to form the heterocyclic core.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative method adapted from established literature procedures for synthesizing chiral 2- and 3-substituted piperazines.[1][11][12]
Step 1: Synthesis of (S)-tert-butyl (2-hydroxy-1-propylethyl)carbamate
-
To a stirred solution of L-Norvaline (1 eq.) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (2.5 eq.) and cool the mixture to 0 °C.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise, allowing the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture to pH 2-3 with 1M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-Norvaline.
-
Dissolve the crude N-Boc-L-Norvaline in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (1.1 eq.) followed by a dropwise addition of isobutyl chloroformate (1.1 eq.), maintaining the temperature below -10 °C. Stir for 30 minutes.
-
Filter the resulting salt and add the filtrate to a pre-cooled (0 °C) solution of sodium borohydride (NaBH₄, 1.5 eq.) in water. Stir for 4 hours.
-
Quench the reaction with 1M HCl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amino alcohol. Purify by silica gel chromatography.
-
Causality: This two-step reduction via a mixed anhydride is a standard procedure to convert a carboxylic acid to an alcohol without harsh reagents like LiAlH₄, which would be incompatible with the Boc group. In-process validation via TLC or LC-MS is crucial after each step to confirm conversion before proceeding.
-
Step 2: Synthesis of (S)-tert-butyl (1-(azidomethyl)butyl)carbamate
-
Dissolve the amino alcohol (1 eq.) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise. Stir for 2 hours at 0 °C.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate, which is used immediately in the next step.
-
Dissolve the crude mesylate in DMF and add sodium azide (NaN₃, 3 eq.). Heat the mixture to 80 °C and stir for 12 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers extensively with water and brine, dry over Na₂SO₄, and concentrate to yield the azide.
-
Causality: Conversion of the primary alcohol to a good leaving group (mesylate) facilitates the Sₙ2 displacement with azide. Azide is a highly effective nucleophile for this transformation and serves as a precursor to the amine.
-
Step 3: Synthesis of (S)-tert-butyl (1-(aminomethyl)butyl)carbamate
-
Dissolve the azide (1 eq.) in methanol and add 10% Palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 12 hours.
-
Filter the reaction through a pad of Celite, washing with methanol. Concentrate the filtrate under reduced pressure to yield the chiral 1,2-diamine.
-
Trustworthiness: The completion of the hydrogenation can be monitored by TLC or the disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum.
-
Step 4: Cyclization and Final Boc Protection
-
Dissolve the diamine (1 eq.) and potassium carbonate (3 eq.) in acetonitrile. Add ethyl bromoacetate (1.1 eq.) dropwise and reflux the mixture for 12 hours.
-
Cool, filter, and concentrate the reaction mixture. The resulting crude piperazinone is then reduced.
-
Dissolve the crude piperazinone in anhydrous THF and add borane-tetrahydrofuran complex (BH₃·THF, 3 eq.) dropwise at 0 °C. Reflux for 6 hours.
-
Cool the reaction and quench carefully by the slow addition of 6M HCl, followed by refluxing for 1 hour. Basify with NaOH solution and extract with DCM. Dry and concentrate to yield (S)-3-propyl-piperazine.
-
Dissolve the crude piperazine in DCM, cool to 0 °C, and add triethylamine (1.2 eq.) followed by di-tert-butyl dicarbonate (1.1 eq.). Stir at room temperature for 6 hours.
-
Wash with water, brine, dry over Na₂SO₄, and concentrate. Purify the final product by silica gel chromatography to obtain this compound.
Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient itself, but rather a high-value starting material. Its utility lies in the strategic introduction of the (S)-3-propylpiperazine moiety into a larger molecule.
Role as a Versatile Chiral Building Block
-
Stereochemical Control: The fixed (S)-configuration allows for precise orientation of the molecular scaffold, which is essential for optimizing interactions with chiral biological targets like enzymes and receptors.
-
Modulation of Physicochemical Properties: The propyl group adds lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets. The piperazine core itself can be protonated at physiological pH, improving aqueous solubility.[3]
-
Synthetic Vector: The unprotected N4 amine (after Boc deprotection) serves as a synthetic handle for coupling to various electrophilic partners, enabling rapid library synthesis for structure-activity relationship (SAR) studies.[13]
Caption: General workflow for utilizing the building block in drug discovery.
Example Application Protocol: Reductive Amination
This protocol describes a common method for functionalizing the N4-amine after deprotection.
-
Boc Deprotection: Dissolve this compound (1 eq.) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the (S)-3-propyl-piperazine·TFA salt.
-
Coupling: Dissolve the TFA salt (1 eq.) and an aldehyde or ketone of interest (1.1 eq.) in 1,2-dichloroethane. Add triethylamine (2.5 eq.) to neutralize the salt.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. Stir at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by chromatography to yield the N4-substituted product.
-
Authoritative Grounding: Reductive amination is a robust and widely used method for forming C-N bonds and is a key reaction in the synthesis of many approved drugs.[14] NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation, preventing over-reduction of the aldehyde/ketone.
-
Safety, Handling, and Storage
As a substituted amine, this compound requires careful handling. The following information is based on safety data for structurally similar Boc-protected piperazines.[15]
| Aspect | Guideline |
| Hazards | May cause skin irritation and serious eye damage/irritation. May cause respiratory irritation.[15][16] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood.[17] Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat. Avoid breathing dust, vapor, mist, or gas. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage at 0-8 °C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9] |
| First Aid | Inhalation: Move victim to fresh air. Skin Contact: Take off contaminated clothing and wash skin with soap and plenty of water. Eye Contact: Rinse cautiously with water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. By providing a stable, enantiomerically pure scaffold with orthogonal protecting groups, it enables the efficient and controlled synthesis of complex molecules. Its design directly addresses the need to explore the 3D chemical space of the piperazine core, offering a clear pathway to modulate the potency, selectivity, and pharmacokinetic properties of next-generation drug candidates. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application, empowering researchers to leverage its full potential in the pursuit of novel therapeutics.
References
- Chamakuri, S., Tang, S. A., Tran, K. A., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419.
- Huang, W. X., Liu, L. J., Wu, B., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(11), 2652-2655.
- Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5648-5653.
- LookChem. (n.d.). (S)-1-BOC-3-PROPYLPIPERAZINE | 928025-58-5.
- Bhavana, G. N., & Kumar, K. S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2587-2605.
- DigitalCommons@TMC. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discovery & Development.
- De Smaele, D., et al. (2010). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 8(11), 2533-2538.
- Asija, S., et al. (2022). The medicinal chemistry of piperazines: A review. Chemistry & Biodiversity, 19(10), e202200543.
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- PubChem. (n.d.). (R)-1-Boc-3-methylpiperazine.
- Kumar, P. P., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmaceutical Sciences and Research, 5(9), 3788-3792.
- Cabelo, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 569.
- Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599.
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Spectroscopic Data of (S)-1-Boc-3-propyl-piperazine: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (S)-1-Boc-3-propyl-piperazine, a chiral building block of significant interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted spectroscopic data based on foundational principles and extensive data from analogous structures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices and data interpretation.
Introduction: The Significance of this compound
This compound belongs to the class of N-tert-butoxycarbonyl (Boc) protected piperazines, which are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. The presence of the chiral center at the 3-position and the propyl substituent offers opportunities for stereospecific interactions with biological targets, making it a valuable scaffold in the design of novel therapeutics. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule during synthesis and downstream applications.
Predicted Spectroscopic Profile
The following sections detail the predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. The predictions are grounded in the analysis of its structural components and comparison with experimentally obtained data for closely related analogs.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals corresponding to the protons of the Boc group, the piperazine ring, and the propyl substituent.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.8 - 4.0 | m | 2H | Piperazine ring CH₂ (adjacent to N-Boc) | The Boc group is electron-withdrawing, deshielding the adjacent protons and shifting them downfield. |
| ~2.8 - 3.2 | m | 3H | Piperazine ring CH and CH₂ (adjacent to NH) | These protons are in a more shielded environment compared to those near the Boc group. The methine proton at the chiral center (C3) is expected in this region. |
| ~2.5 - 2.7 | m | 2H | Piperazine ring CH₂ | These protons experience a complex coupling environment within the piperazine ring. |
| ~1.8 - 2.0 | br s | 1H | NH | The proton on the secondary amine is typically a broad singlet and its chemical shift can be concentration and solvent dependent. |
| ~1.2 - 1.6 | m | 4H | Propyl CH₂CH₂ | The methylene protons of the propyl group will exhibit complex splitting patterns due to coupling with adjacent protons. |
| ~0.9 | t | 3H | Propyl CH₃ | The terminal methyl group of the propyl chain is expected to be a triplet due to coupling with the adjacent methylene group. |
| 1.46 | s | 9H | Boc C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet. |
Causality Behind Experimental Choices: The choice of CDCl₃ as the solvent is standard for many organic molecules due to its good dissolving power and the presence of a residual proton signal that can be used for referencing. The predicted chemical shifts are based on the inductive effects of the substituents and the conformational dynamics of the piperazine ring. N-acylated piperazines can exhibit complex conformational behavior due to the restricted rotation around the amide bond, which can lead to broadening or splitting of signals in the NMR spectrum[1][2][3].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~154.7 | C=O (Boc) | The carbonyl carbon of the carbamate is significantly deshielded. |
| ~79.5 | C(CH₃)₃ (Boc) | The quaternary carbon of the Boc group. |
| ~55-58 | Piperazine C3 | The chiral carbon atom bearing the propyl group. Its chemical shift is influenced by the nitrogen and the alkyl chain. |
| ~45-50 | Piperazine ring CH₂ | The chemical shifts of the piperazine ring carbons are influenced by the substitution pattern and ring conformation. |
| ~35-38 | Propyl CH₂ | The methylene carbons of the propyl group. |
| ~28.4 | C(CH₃)₃ (Boc) | The methyl carbons of the Boc group. |
| ~19-21 | Propyl CH₂ | The methylene carbons of the propyl group. |
| ~14.1 | Propyl CH₃ | The terminal methyl carbon of the propyl group. |
Trustworthiness of the Protocol: The prediction of ¹³C NMR chemical shifts is a self-validating system when combined with other spectroscopic techniques. The number of observed signals should correspond to the number of unique carbon atoms in the molecule, and the chemical shifts should be consistent with the expected electronic environments.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable method.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion | Rationale |
| 243.21 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the ESI mass spectrum. |
| 187.15 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group is a common fragmentation pathway. |
| 143.14 | [M - Boc]⁺ | Cleavage of the entire Boc group. |
| 100.10 | [Piperazine-propyl fragment]⁺ | Fragmentation of the piperazine ring. |
| 57.07 | [C₄H₉]⁺ | The tert-butyl cation from the Boc group. |
Authoritative Grounding: The fragmentation of N-Boc protected amines is a well-documented process. The loss of isobutylene and the tert-butyl cation are characteristic fragmentation patterns that provide strong evidence for the presence of the Boc protecting group[4]. The fragmentation of the piperazine ring itself can also yield characteristic ions[5][6][7].
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300-3400 | Medium, sharp | N-H stretch | Characteristic of a secondary amine. |
| ~2850-2980 | Strong | C-H stretch (aliphatic) | From the propyl and piperazine alkyl groups. |
| ~1680-1700 | Strong | C=O stretch (carbamate) | The carbonyl of the Boc group is a prominent feature. |
| ~1450-1480 | Medium | C-H bend (aliphatic) | Bending vibrations of the alkyl groups. |
| ~1160-1250 | Strong | C-N stretch | Stretching vibrations of the amine and carbamate C-N bonds. |
| ~1160 | Strong | C-O stretch (carbamate) | Characteristic stretch for the carbamate ester linkage. |
Expertise & Experience: The interpretation of an IR spectrum relies on recognizing characteristic absorption bands. The strong carbonyl absorption around 1690 cm⁻¹ is a key indicator of the Boc protecting group. The N-H stretch of the secondary amine in the piperazine ring provides further confirmation of the structure. The absence of other characteristic functional group absorptions would support the purity of the compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial[8][9][10][11][12].
-
Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Set up the ¹H and ¹³C NMR experiments with appropriate parameters (e.g., number of scans, relaxation delay).
-
Data Processing: After acquisition, the raw data (Free Induction Decay) is processed by applying a Fourier transform, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Caption: Workflow for Mass Spectrometry analysis.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL[13][14].
-
Dilution: Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy
Caption: Workflow for ATR-IR data acquisition.
-
Sample Preparation: No extensive sample preparation is required for Attenuated Total Reflectance (ATR)-IR spectroscopy[15][16][17][18][19]. Ensure the sample is in a solid or neat liquid form.
-
Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. An ATR correction may be applied to make the spectrum appear more like a traditional transmission spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, MS, and IR data, along with standardized experimental protocols, serves as a valuable resource for researchers in the field. The principles of causality, trustworthiness, and authoritative grounding have been integrated to ensure the scientific integrity of this guide. As a key chiral intermediate, a thorough understanding of the spectroscopic properties of this compound is essential for its effective utilization in the synthesis of next-generation pharmaceuticals.
References
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- Sample Preparation. Rochester Institute of Technology.
- NMR Sample Preparation Guide. Scribd.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health.
- NMR Sample Preparation. Western University.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Mass Spectrometry Protocols and Methods. Springer Nature Experiments.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate.
- Sample Preparation Protocol for Open Access MS. University of Oxford.
- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
- Mass spectrometry (MS). Fiveable.
- 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate.
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- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. ACS Publications.
- Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac.
- Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
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- Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. National Institutes of Health.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of (S)-1-Boc-3-propyl-piperazine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-1-Boc-3-propyl-piperazine, a chiral substituted piperazine derivative. The piperazine scaffold is a privileged structure in medicinal chemistry, and understanding its conformational behavior and spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond a simple peak assignment, delving into the underlying stereochemical and dynamic factors that give rise to the observed spectrum's complexity, including restricted bond rotation and diastereotopicity.
Foundational Principles: Decoding the Complexity
The ¹H NMR spectrum of this compound is not trivial. Its interpretation requires an appreciation for several key structural and dynamic features:
-
The Piperazine Ring Conformation: Like cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize steric and torsional strain. It can undergo ring inversion, but this process can be slow on the NMR timescale, especially in substituted piperazines.[1][2]
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves two roles that significantly impact the NMR spectrum. First, it provides a prominent, sharp singlet for its nine equivalent protons, serving as an excellent diagnostic peak.[3] Second, the carbamate C-N bond has partial double-bond character, which restricts free rotation.[1][2][4][5] This restricted rotation can lead to the existence of distinct rotamers (conformational isomers), causing a doubling or broadening of signals for adjacent protons at room temperature.[1][6]
-
The Chiral Center (C3): The presence of a stereocenter at the C3 position renders the molecule chiral. This chirality is the root cause of much of the spectrum's complexity. Protons on a CH₂ group adjacent to a chiral center are no longer chemically equivalent; they are diastereotopic.[7] These diastereotopic protons reside in different chemical environments and will, therefore, have different chemical shifts and couple to each other, typically forming a complex multiplet.[7][8] In this molecule, the CH₂ protons at positions C2, C5, C6, and the propyl CH₂ attached to C3 are all diastereotopic.
The interplay of these factors—chair conformation, slow ring inversion, restricted amide bond rotation, and diastereotopicity—results in a complex but information-rich ¹H NMR spectrum where nearly every proton on the piperazine ring is chemically distinct.
Experimental Protocol: Acquiring a High-Quality Spectrum
A reliable spectrum is the foundation of accurate structural elucidation. The following protocol outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.
Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation and analysis.
Materials:
-
This compound sample (5-10 mg)
-
High-purity deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm, high precision)
-
Tetramethylsilane (TMS) as an internal standard (often included in deuterated solvents)
-
Pasteur pipette and bulb
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Workflow Diagram:
Caption: Structure of this compound with proton labels.
Predicted ¹H NMR Peak Assignments:
| Proton Label(s) | Integration | Predicted δ (ppm) | Multiplicity | Coupling (J) Hz | Rationale |
| Boc (-C(CH₃)₃) | 9H | ~ 1.45 | Singlet (s) | N/A | Nine magnetically equivalent protons of the tert-butyl group. Appears as a sharp, intense singlet in an uncrowded region. [3][9] |
| Propyl (-CH₂CH₂CH₃ ) | 3H | ~ 0.90 | Triplet (t) | J ≈ 7.4 | Terminal methyl group coupled to the adjacent CH₂ group (2 protons), resulting in a triplet (n+1 rule). |
| Propyl (-CH₂CH₂ CH₃) | 2H | ~ 1.4-1.6 | Sextet or Multiplet (m) | J ≈ 7.4 | Methylene group coupled to the terminal CH₃ (3 protons) and the adjacent CH₂ (2 protons), leading to a complex multiplet. |
| Propyl (-CH₂ CH₂CH₃) | 2H | ~ 1.6-1.9 | Multiplet (m) | - | Diastereotopic protons adjacent to the C3 chiral center. They will have distinct chemical shifts and complex splitting patterns. |
| Piperazine Ring | 7H + 1H (NH) | ~ 2.5 - 4.0 | Multiplets (m) | - | This is the most complex region due to diastereotopicity and conformational effects. Protons H2, H3, H5, and H6 are all chemically non-equivalent. [1][10] |
| H2ᵃ, H2ᵇ | 2H | ~ 3.8 - 4.0 | Multiplet (m) | - | Diastereotopic protons on the carbon adjacent to the electron-withdrawing Boc group are significantly deshielded. |
| H3 | 1H | ~ 2.9 - 3.2 | Multiplet (m) | - | Methine proton at the chiral center, coupled to H2 protons and the propyl CH₂ protons. |
| H5ᵃ, H5ᵇ | 2H | ~ 2.8 - 3.1 | Multiplet (m) | - | Diastereotopic protons adjacent to the secondary amine (N4). |
| H6ᵃ, H6ᵇ | 2H | ~ 2.6 - 2.9 | Multiplet (m) | - | Diastereotopic protons on the Boc-substituted side of the ring, but further from the electron-withdrawing group than H2. |
| NH (N⁴-H) | 1H | Variable (e.g., ~1.5 - 2.5) | Broad Singlet (br s) | N/A | The chemical shift is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. |
Note: The specific chemical shifts (δ) and coupling constants (J) are predictive and can vary based on the solvent, temperature, and instrument used. The complexity of the piperazine region may require 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment. [11]
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification, but its complexity necessitates a nuanced interpretation. The key features arise from the molecule's inherent chirality, which induces diastereotopicity in all four methylene groups of the piperazine ring and the adjacent propyl group. Furthermore, the conformational dynamics associated with the N-Boc group's restricted rotation and the piperazine ring's chair inversion contribute to signal broadening or the appearance of multiple conformers. This guide provides the foundational knowledge and a systematic approach for researchers to confidently interpret this intricate spectrum, enabling them to verify the successful synthesis and purity of this important chemical entity.
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The Pivotal Role of Chiral Piperazines in Modern Drug Discovery: A Technical Guide
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its designation as a "privileged scaffold" is well-earned, appearing in a vast array of FDA-approved drugs across diverse therapeutic areas.[1][2][3] This guide delves into the nuanced yet critical role of chirality within the piperazine framework. We will explore the conformational and stereochemical advantages conferred by chiral centers, dissect key asymmetric synthetic strategies, and examine case studies where the specific stereoisomer of a piperazine-containing drug is fundamental to its pharmacological activity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of this versatile scaffold.
The Chiral Advantage: Why Stereochemistry Matters in Piperazines
While the achiral piperazine ring is a valuable component for modulating physicochemical properties like solubility and basicity, the introduction of one or more stereocenters unlocks a new dimension of molecular design.[4][5][6] Chirality fundamentally influences a drug's interaction with its biological target, as enzymes, receptors, and other biological macromolecules are themselves chiral.[7][8]
1.1 Conformational Rigidity and Vectorial Orientation
The piperazine ring predominantly adopts a chair conformation to minimize steric strain.[9][10][11] Introducing a substituent on a carbon atom (e.g., at the C-2 position) creates a chiral center. This has two profound effects:
-
Fixed Vectorial Space: The substituent will preferentially occupy an equatorial position to reduce steric hindrance. This locks in a specific three-dimensional arrangement of the substituent relative to the rest of the molecule. This is critical for precisely orienting a key pharmacophoric element into a specific binding pocket of a target protein.
-
Modulated Flexibility: While the chair conformation is favored, the ring retains a degree of conformational flexibility.[12] The nature and stereochemistry of substituents can influence the energy barrier for ring inversion, thereby fine-tuning the molecule's ability to adapt its shape upon binding to a target.[12]
1.2 Enantiomers and Differential Pharmacology
Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[7][8] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[8] Therefore, the ability to synthesize and test enantiomerically pure piperazine derivatives is not merely an academic exercise but a critical requirement for developing safer and more effective medicines.[13]
Strategies for Asymmetric Synthesis of Chiral Piperazines
The generation of enantiomerically pure piperazines is a key challenge in medicinal chemistry. Several robust strategies have been developed, each with distinct advantages and applications. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.
2.1 Overview of Synthetic Approaches
The primary strategies for obtaining enantiopure piperazines can be broadly categorized into two pathways: resolution of a racemic mixture or direct asymmetric synthesis.
Caption: Key strategies for accessing enantiopure piperazines.
2.2 Key Synthetic Methodologies
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as α-amino acids, to construct the piperazine ring.[14][15] The inherent chirality of the starting material is transferred to the final product, ensuring high enantiopurity. This is a powerful and often scalable method.[15]
-
Asymmetric Lithiation: Direct functionalization of the piperazine ring can be achieved with high stereocontrol using a chiral ligand.[16][17][18] For instance, the use of s-BuLi in the presence of a chiral diamine like (-)-sparteine can deprotonate one of the α-protons enantioselectively, allowing for the introduction of a substituent with a defined stereochemistry.[16][17]
-
Catalytic Asymmetric Synthesis: The development of transition-metal catalysts and organocatalysts has enabled the enantioselective synthesis of piperazine precursors, such as piperazin-2-ones, which can then be converted to the desired chiral piperazine.[19]
2.3 Example Protocol: Synthesis of an Orthogonally Protected 2-Substituted Piperazine
This protocol is a conceptual workflow based on established methodologies, such as those starting from α-amino acids.[15][20]
Objective: To synthesize an enantiopure 2-substituted piperazine with orthogonal protecting groups (e.g., Boc and Cbz), allowing for selective functionalization at either nitrogen.
Step 1: Reductive Amination
-
To a solution of an N-Cbz protected α-amino aldehyde (1.0 eq) in methanol, add N-Boc-ethylenediamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate. The resulting intermediate is a linear diamine.
Step 2: Cyclization
-
Dissolve the crude diamine from Step 1 in dichloromethane.
-
Add a suitable reagent to facilitate cyclization (e.g., by activating the terminal alcohol of a diol precursor, not shown, or via an intramolecular substitution).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup and purify the crude product by column chromatography to yield the desired orthogonally protected chiral piperazine.
Rationale: This multi-step process leverages a chiral starting material (the amino aldehyde) to ensure stereocontrol. The use of orthogonal Boc and Cbz protecting groups is a critical strategic choice, as it enables selective deprotection and subsequent derivatization of either the N1 or N4 position in later synthetic steps.
Functional Roles and Case Studies in Drug Development
Chiral piperazines are integral to the structure and function of numerous blockbuster drugs.[21] They can act as rigid linkers, solubilizing groups, or key pharmacophores that interact directly with the target.
3.1 Chiral Piperazines in Oncology: Kinase Inhibitors
In cancer therapy, many targeted drugs are kinase inhibitors, and the piperazine scaffold is a recurring feature.[2][3]
-
Imatinib (Gleevec): A cornerstone treatment for chronic myeloid leukemia, Imatinib features an N-methylpiperazine moiety.[21] While this specific piperazine is achiral, its presence is crucial for improving solubility and oral bioavailability, properties that are essential for its success as an oral medication.[22]
-
Bosutinib (Bosulif): This kinase inhibitor incorporates a chiral 3-methylpiperazine. The specific stereochemistry is vital for fitting into the ATP-binding pocket of the target kinases (Src/Abl). The methyl group provides a critical steric interaction that enhances binding affinity and selectivity.
Caption: Piperazine as a linker in kinase inhibitors.
3.2 Chiral Piperazines in CNS Disorders
Piperazine derivatives are widely used in drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants.[3][23] Their basicity allows them to be protonated at physiological pH, which can be crucial for interacting with aminergic G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[3]
-
Vortioxetine (Trintellix): This antidepressant contains a chiral piperazine ring. The specific enantiomer is crucial for its unique multi-modal mechanism of action, which involves serotonin reuptake inhibition and modulation of several serotonin receptors.
3.3 Chiral Piperazines in Infectious Diseases
-
Indinavir (Crixivan): An older but important HIV protease inhibitor, Indinavir contains a chiral 2-substituted piperazine derivative. The stereocenter is critical for the correct positioning of the molecule's functional groups within the enzyme's active site to inhibit viral replication.
-
Gatifloxacin: This fluoroquinolone antibiotic has a stereogenic center on its piperazine ring. The (S)-enantiomer is the active component (eutomer), responsible for inhibiting bacterial DNA topoisomerase.[8]
Data Summary: Chiral Piperazines in Approved Drugs
| Drug | Therapeutic Area | Role of Chiral Piperazine | Key Structural Feature |
| Bosutinib | Oncology (CML) | Core scaffold, positions key binding groups | (R)-3-methylpiperazine |
| Vortioxetine | CNS (Antidepressant) | Direct interaction with serotonin receptors | Chiral 1-arylpiperazine |
| Indinavir | Antiviral (HIV) | Part of the core peptidomimetic scaffold | (2R)-piperazine derivative |
| Gatifloxacin | Antibacterial | Interacts with bacterial topoisomerase | (S)-3-methylpiperazine |
Conclusion and Future Directions
The strategic introduction of chirality into the piperazine scaffold is a powerful tool in modern drug discovery. It allows for the fine-tuning of pharmacological activity by controlling the precise three-dimensional orientation of molecular fragments, leading to enhanced potency, selectivity, and safety profiles. While significant progress has been made in the asymmetric synthesis of these valuable building blocks, much of the chemical space around carbon-substituted piperazines remains underexplored.[13] Future research will likely focus on developing novel, more efficient catalytic methods for C-H functionalization and the synthesis of increasingly complex, multi-chiral piperazine derivatives.[21] By continuing to harness the unique properties of this privileged and versatile scaffold, the scientific community can accelerate the development of the next generation of innovative therapeutics.[3]
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The Piperazine Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Substituted Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including high polarity, structural rigidity, and the ability to form hydrogen bonds, make it a "privileged scaffold" frequently incorporated into a vast array of biologically active compounds.[3] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by substituted piperazine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
I. Anticancer Activity: A Dominant Therapeutic Pursuit
The piperazine moiety is a key component in numerous anticancer agents, with several FDA-approved drugs featuring this core structure.[4][5] The versatility of the piperazine ring allows for the synthesis of derivatives that can target various hallmarks of cancer, including uncontrolled cell proliferation and survival.[6]
A. Mechanism of Action: Inducing Programmed Cell Death
A primary mechanism by which many piperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[7] While the specific molecular targets can vary, a common pathway involves the activation of intrinsic apoptotic cascades. This is often initiated by cellular stress signals triggered by the compound, leading to the activation of pro-apoptotic proteins and ultimately, cell demise.
B. Structure-Activity Relationship (SAR) Insights
The anticancer activity of piperazine derivatives is highly dependent on the nature and position of the substituents on the piperazine ring and any associated scaffolds.[8] For instance, the introduction of bulky aromatic groups can enhance cytotoxicity. The presence of specific functional groups, such as trifluoromethyl, has been shown to significantly increase antiproliferative activity against various cancer cell lines.[9]
C. Representative Anticancer Piperazine Derivatives
The following table summarizes the cytotoxic activity of selected substituted piperazine derivatives against various cancer cell lines.
| Compound ID | Description | Cancer Cell Line | Activity (IC50/GI50 in µM) |
| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00[7] |
| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35[7] |
| Compound 86 | Benzhydryl piperazine derivative | T47D (Breast) | 0.31[4] |
| Compound 29 | Piperazine-containing derivative | Colo-205 (Colon) | 1.0[4] |
D. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized piperazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plate is incubated for a predetermined period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
II. Antipsychotic Activity: Modulating Neurotransmitter Systems
Piperazine derivatives are integral to the development of both typical and atypical antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders.[10] These compounds primarily exert their effects by modulating dopamine and serotonin receptor activity.[11]
A. Mechanism of Action: Receptor Antagonism
The antipsychotic action of many piperazine-containing drugs stems from their ability to act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[12] By blocking these receptors, they can help to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Some newer derivatives exhibit a more complex pharmacology, acting as partial agonists or targeting multiple receptor subtypes, which may contribute to a better side-effect profile.[10]
B. Notable Antipsychotic Drugs with a Piperazine Moiety
| Drug Name | Class | Primary Mechanism |
| Clozapine | Atypical Antipsychotic | D4 and 5-HT2A receptor antagonist[13][14] |
| Olanzapine | Atypical Antipsychotic | D2 and 5-HT2A receptor antagonist[14] |
| Aripiprazole | Atypical Antipsychotic | D2 partial agonist and 5-HT1A partial agonist[14] |
| Ziprasidone | Atypical Antipsychotic | D2 and 5-HT2A receptor antagonist[14] |
III. Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and piperazine derivatives have shown considerable promise in this area.[2]
A. Antibacterial and Antifungal Spectrum
Various substituted piperazine derivatives have demonstrated activity against a range of bacterial and fungal strains.[15] This includes both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as fungal species like Candida albicans and Aspergillus niger.[15][16]
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial and antifungal potency of piperazine derivatives can be significantly influenced by the substituents attached to the piperazine nucleus. For example, the incorporation of chalcone moieties or specific heterocyclic rings can enhance activity.[2]
C. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This assay involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: A series of twofold dilutions of the piperazine derivative are prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
IV. Antiviral Activity: Targeting Viral Replication
Certain piperazine derivatives have been investigated for their potential as antiviral agents, particularly against HIV.[17]
A. Mechanism of Action: CCR5 Antagonism
One of the key mechanisms of anti-HIV activity for some piperazine derivatives is the antagonism of the C-C chemokine receptor type 5 (CCR5).[17] CCR5 is a co-receptor that HIV uses to enter host cells. By blocking this receptor, these compounds can prevent the virus from fusing with the cell membrane and initiating infection.[18]
B. Representative Anti-HIV Piperazine Derivative
| Compound ID | Description | Target | Activity (IC50 in µM) |
| Compound 23h | Novel piperazine derivative | Anti-HIV-1 | 0.44[17] |
| Compound 23h | Novel piperazine derivative | CCR5 Antagonist | 6.29[17] |
V. Conclusion
The piperazine scaffold is a remarkably versatile and enduringly important platform in the design and development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antipsychotic, antimicrobial, and antiviral effects. The continued exploration of the structure-activity relationships of substituted piperazines, coupled with advancements in synthetic methodologies, will undoubtedly lead to the discovery of novel and more effective drugs to address a wide range of diseases.
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A Technical Guide to (S)-1-Boc-3-propyl-piperazine: Sourcing Strategies and Quality Control for a Non-Catalog Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Boc-3-propyl-piperazine is a chiral, protected piperazine derivative poised for application in medicinal chemistry and drug discovery. The piperazine ring is a well-established "privileged scaffold" due to its frequent appearance in centrally active pharmaceuticals, and the introduction of a stereocenter on the carbon framework offers an avenue to explore three-dimensional chemical space for enhanced target binding and selectivity. However, unlike its methyl or benzyl analogs, this compound is not a readily available catalog chemical. This guide provides a comprehensive technical overview of this valuable building block, focusing on practical sourcing strategies through custom synthesis, essential quality control (QC) and analytical verification methods, and the synthetic context for its application.
The Strategic Value of 3-Substituted Chiral Piperazines in Drug Discovery
The piperazine heterocycle is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide handles for substitution, modulate aqueous solubility, and can act as hydrogen bond acceptors, influencing a compound's pharmacokinetic and pharmacodynamic profile.
The strategic placement of a tert-butyloxycarbonyl (Boc) group on one nitrogen serves two purposes:
-
Orthogonal Protection: It allows for selective functionalization of the free secondary amine without interfering with the protected amine, a crucial step in multi-step synthetic campaigns.
-
Modulation of Properties: The bulky Boc group can influence the conformation of the piperazine ring.
Introducing a chiral substituent at the C-3 position, such as a propyl group, moves beyond the common N,N'-disubstituted piperazine motif. This creates a defined stereocenter, enabling more specific and potentially higher-affinity interactions with chiral biological targets like enzymes and receptors. This approach is critical for developing next-generation therapeutics with improved efficacy and reduced off-target effects.[1][2]
Sourcing and Availability Analysis
Commercial Landscape: A Non-Catalog Compound
A thorough search of major chemical supplier catalogs reveals that this compound is not a standard, off-the-shelf product. This scarcity necessitates a more proactive procurement strategy for researchers wishing to incorporate it into their synthetic programs.
Availability of Structural Analogs
While the propyl variant is unavailable, several analogous (S)-1-Boc-3-alkyl-piperazines are commercially produced. These compounds are offered by various reputable suppliers and can serve as a reference for identifying vendors with expertise in this chemical class.
| Compound Name | CAS Number | Representative Suppliers | Purity (Typical) |
| (S)-1-Boc-3-methylpiperazine | 147081-29-6 | Sigma-Aldrich, TCI, Chem-Impex | ≥98%[3][4] |
| (S)-1-Boc-3-isopropylpiperazine | 475272-54-9 | Ambeed, BLD Pharmatech | ≥98% |
| (S)-1-Boc-3-benzylpiperazine | 475272-55-0 | ChemScene | ≥97%[5] |
| (S)-1-Boc-3-isobutylpiperazine HCl | 1217471-24-3 | Chemsigma | Custom |
Procurement via Custom Synthesis
The most direct and reliable method for obtaining this compound is through custom synthesis from a specialized Contract Research Organization (CRO) or a custom chemical synthesis company.[6][7][8][9]
The Custom Synthesis Process:
-
Vendor Selection: Choose a vendor with demonstrated expertise in asymmetric synthesis, heterocyclic chemistry, and chiral separations.[9][10][11]
-
Inquiry and Quotation: Submit a request specifying the chemical structure, required quantity, desired purity (e.g., >98% chemical purity), and required enantiomeric excess (e.e., e.g., >99%). The vendor will respond with a quote detailing the cost, estimated timeline, and a list of analytical data to be provided upon completion.
-
Synthesis and Purification: The vendor will execute the synthesis, which typically involves multi-step organic reactions and purification, often requiring chiral chromatography to isolate the desired (S)-enantiomer.[1][12]
-
Quality Control and Documentation: The final product is analyzed to confirm its identity and purity. A comprehensive Certificate of Analysis (CoA) is generated, which is a critical document for the end-user.
-
Delivery: The compound is shipped to the researcher along with the complete analytical data package.
Quality Control and In-House Verification
Upon receiving a custom-synthesized compound, it is imperative for the research organization to perform its own analytical verification. This validates the supplier's data and ensures the material's integrity before its use in further experiments.
The Certificate of Analysis (CoA): A Critical Review
The CoA provided by the synthesis partner should be scrutinized. It must include, at a minimum:
-
Compound Name and Structure
-
Lot Number
-
Molecular Weight
-
Appearance
-
¹H NMR, ¹³C NMR, and Mass Spectrometry data confirming the structure.
-
HPLC chromatogram confirming chemical purity.
-
Chiral HPLC or SFC chromatogram confirming enantiomeric purity/excess.
Essential Analytical Techniques for Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for confirming the chemical structure. The spectra should be consistent with the expected arrangement of protons and carbons in this compound.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) should show a prominent ion corresponding to the protonated molecule [M+H]⁺.[13]
-
High-Performance Liquid Chromatography (HPLC): An achiral, reversed-phase HPLC method is used to determine the overall chemical purity by separating the target compound from any residual starting materials or by-products.[14][15]
-
Chiral Chromatography (HPLC or SFC): This is the most critical analysis for a chiral molecule. A specialized chiral stationary phase (CSP) is used to separate the (S)- and (R)-enantiomers, allowing for the precise determination of the enantiomeric excess (e.e.).[16][]
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a representative method for verifying the enantiomeric purity of this compound. Note that the specific column and mobile phase may require optimization.
Objective: To separate and quantify the (S)- and (R)-enantiomers of 1-Boc-3-propyl-piperazine to determine enantiomeric excess (% e.e.).
Materials:
-
This compound sample
-
HPLC-grade Hexane (or Heptane)
-
HPLC-grade Isopropanol (IPA)
-
Chiral Stationary Phase Column (e.g., Daicel Chiralpak IC, AD, or similar)
-
HPLC system with UV detector (e.g., detection at 210-220 nm)
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase mixture. A common starting point for polysaccharide-based chiral columns is a mixture of Hexane and IPA. Begin with a ratio such as 90:10 (Hexane:IPA). Degas the mobile phase thoroughly before use.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of the mobile phase to create a ~1 mg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrument Parameters (Example):
-
Column: Daicel Chiralpak IC-3 (4.6 x 250 mm, 3 µm)
-
Mobile Phase: 90:10 Hexane:IPA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a racemic standard (if available) to determine the retention times of both the (R)- and (S)-enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers observed in the chromatogram.
-
-
Calculation of Enantiomeric Excess (% e.e.):
-
Let Area(S) be the peak area of the desired (S)-enantiomer and Area(R) be the peak area of the undesired (R)-enantiomer.
-
% e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
The result should meet the pre-defined specification (e.g., >99% e.e.).
-
Visualization of Workflow
The following diagram illustrates the comprehensive workflow from identifying the need for a non-catalog compound to its final release for use in research.
Synthetic and Application Context
Synthetic Strategies
The synthesis of C-3 substituted chiral piperazines often begins from readily available chiral starting materials, such as amino acids. One established route involves the conversion of an amino acid into a key 1,2-diamine intermediate, which then undergoes an annulation reaction to form the piperazine ring.[1] This approach allows for the preservation of the stereocenter originating from the chiral pool. Alternative methods may involve asymmetric synthesis strategies to establish the stereocenter during the synthetic sequence.[2][18]
Potential Applications
Building blocks like this compound are valuable for constructing novel chemical entities for drug discovery programs. Drawing parallels from its analogs, it is a promising scaffold for:
-
Central Nervous System (CNS) Agents: The piperazine moiety is a classic pharmacophore in drugs targeting CNS disorders.[19]
-
Receptor Antagonists: The specific stereochemistry and substitution pattern can be optimized for potent and selective antagonism of GPCRs or other receptors.
-
Enzyme Inhibitors: The scaffold can be elaborated to fit into the active sites of enzymes, serving as a core for novel inhibitors.
Conclusion
This compound represents a valuable, yet commercially unavailable, building block for medicinal chemists seeking to expand beyond common piperazine scaffolds. The path to its utilization lies in a well-managed custom synthesis strategy, coupled with a rigorous, in-house analytical verification process. By confirming the structure, chemical purity, and, most importantly, the enantiomeric integrity of the material, researchers can confidently incorporate this chiral intermediate into their drug discovery pipelines, paving the way for the development of novel and highly selective therapeutic agents.
References
- Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. Richman Chemical. [Link]
- 2025 Top 10 Custom Synthesis Manufacturers in the world. (2025). BIOSYNCE. [Link]
- Nakhla, J. S., et al. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts. [Link]
- Poreddy, R., et al. (2018).
- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (2005).
- D'hooghe, M., & De Kimpe, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry. [Link]
- Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025).
- tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate | CAS 1221274-36-7. Chemical-Suppliers.com. [Link]
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).
- Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
- tert-Butyl 3-oxopiperazine-1-carboxyl
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 3. (S)-1-Boc-3-甲基哌嗪 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (S)-(-)-1-Boc-3-methylpiperazine, 98% | Fisher Scientific [fishersci.ca]
- 5. chemscene.com [chemscene.com]
- 6. nbinno.com [nbinno.com]
- 7. Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 8. fbpharmtech.com [fbpharmtech.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. biosynce.com [biosynce.com]
- 11. dakenchem.com [dakenchem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 18. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 19. chemimpex.com [chemimpex.com]
Methodological & Application
Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry
An Application Note on the Synthesis of (S)-1-Boc-3-propyl-piperazine from Chiral Precursors
The piperazine motif is a cornerstone in modern drug discovery, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its typical basicity, make it a versatile component for modulating pharmacokinetic and pharmacodynamic properties. The introduction of stereocenters into the piperazine ring, particularly at the C-3 position, unlocks three-dimensional chemical space, offering opportunities for enhanced target selectivity and potency. This compound is a valuable chiral building block for the synthesis of complex bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group at the N-1 position allows for selective functionalization at the N-4 position, making it a key intermediate in the development of novel therapeutics.
This application note provides a detailed, field-proven protocol for the synthesis of this compound, starting from the readily available chiral precursor, (S)-norvaline. The presented methodology is adapted from established strategies for the synthesis of enantiomerically pure substituted piperazines, ensuring a robust and reproducible route for researchers in drug development.[2][3]
Synthetic Strategy: A Chiral Pool Approach from (S)-Norvaline
The chosen synthetic pathway leverages the chiral pool, starting from the enantiopure amino acid (S)-norvaline to ensure the stereochemical integrity of the final product. The overall strategy involves the transformation of the amino acid into a chiral 1,2-diamine derivative, followed by a robust cyclization to form the piperazine ring. This multi-step approach provides excellent control over the stereochemistry at the C-3 position.
The key transformations in this synthesis are:
-
Reduction of the carboxylic acid and protection of the amine: The starting amino acid is converted to the corresponding N-Boc protected amino alcohol.
-
Activation of the hydroxyl group: The primary alcohol is converted into a good leaving group, typically a tosylate, to facilitate subsequent nucleophilic substitution.
-
Introduction of the second nitrogen atom: The tosylate is displaced with an appropriate nitrogen nucleophile to form a protected 1,2-diamine.
-
Cyclization to form the piperazine ring: An intramolecular cyclization reaction is employed to construct the six-membered piperazine ring.
-
Final protection: The N-4 position of the piperazine is protected to yield the target compound.
Experimental Protocols
PART 1: Synthesis of tert-butyl ((S)-1-hydroxypentan-2-yl)carbamate (2)
This initial step involves the reduction of the carboxylic acid of N-Boc-(S)-norvaline to a primary alcohol. The use of sodium borohydride in the presence of a mixed anhydride is a common and effective method for this transformation.
Protocol:
-
To a solution of N-Boc-(S)-norvaline (1) (10.0 g, 46.0 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at -15 °C under a nitrogen atmosphere, add N-methylmorpholine (5.5 mL, 50.6 mmol).
-
Slowly add isobutyl chloroformate (6.6 mL, 50.6 mmol) dropwise, maintaining the temperature below -10 °C. The formation of a white precipitate (N-methylmorpholine hydrochloride) will be observed.
-
Stir the reaction mixture at -15 °C for 30 minutes.
-
In a separate flask, dissolve sodium borohydride (3.5 g, 92.0 mmol) in water (20 mL) and cool to 0 °C.
-
Slowly add the mixed anhydride solution from step 3 to the sodium borohydride solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 30% ethyl acetate in hexanes) to afford tert-butyl ((S)-1-hydroxypentan-2-yl)carbamate (2) as a colorless oil.
PART 2: Synthesis of (S)-2-(tert-butoxycarbonylamino)pentyl 4-methylbenzenesulfonate (3)
Activation of the primary alcohol as a tosylate is a crucial step to facilitate the subsequent nucleophilic substitution.
Protocol:
-
Dissolve tert-butyl ((S)-1-hydroxypentan-2-yl)carbamate (2) (8.0 g, 39.4 mmol) in anhydrous dichloromethane (DCM, 100 mL) and cool to 0 °C.
-
Add triethylamine (8.2 mL, 59.1 mmol) followed by p-toluenesulfonyl chloride (8.2 g, 43.3 mmol) portion-wise.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.48 g, 3.9 mmol).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water (50 mL) and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-2-(tert-butoxycarbonylamino)pentyl 4-methylbenzenesulfonate (3) as a white solid, which can be used in the next step without further purification.
PART 3: Synthesis of tert-butyl ((S)-1-(benzylamino)pentan-2-yl)carbamate (4)
Introduction of the second nitrogen atom is achieved by the displacement of the tosylate with benzylamine. Benzylamine serves as a versatile protecting group that can be removed under various conditions.
Protocol:
-
To a solution of (S)-2-(tert-butoxycarbonylamino)pentyl 4-methylbenzenesulfonate (3) (12.0 g, 33.6 mmol) in acetonitrile (120 mL), add benzylamine (7.3 mL, 67.2 mmol) and potassium carbonate (9.3 g, 67.2 mmol).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to obtain tert-butyl ((S)-1-(benzylamino)pentan-2-yl)carbamate (4) as a pale yellow oil.
PART 4: Synthesis of (S)-1-benzyl-3-propylpiperazine (5)
This step involves the deprotection of the Boc group followed by an intramolecular cyclization to form the piperazine ring.
Protocol:
-
Dissolve tert-butyl ((S)-1-(benzylamino)pentan-2-yl)carbamate (4) (8.0 g, 27.4 mmol) in a 4 M solution of HCl in 1,4-dioxane (50 mL) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude diamine dihydrochloride salt.
-
To the crude salt, add a solution of chloroacetyl chloride (2.4 mL, 30.1 mmol) in DCM (100 mL) at 0 °C, followed by the dropwise addition of triethylamine (11.5 mL, 82.2 mmol).
-
Stir the reaction at room temperature for 16 hours.
-
Wash the reaction mixture with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude chloroacetamide intermediate is then dissolved in THF (100 mL) and added dropwise to a suspension of lithium aluminum hydride (2.1 g, 54.8 mmol) in THF (100 mL) at 0 °C.
-
Heat the reaction to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water (2.1 mL), 15% aqueous NaOH (2.1 mL), and water (6.3 mL).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield (S)-1-benzyl-3-propylpiperazine (5) , which can be used in the next step without further purification.
PART 5: Synthesis of (S)-tert-butyl 4-benzyl-2-propylpiperazine-1-carboxylate (6)
The final step involves the protection of the N-4 nitrogen with a Boc group.
Protocol:
-
Dissolve (S)-1-benzyl-3-propylpiperazine (5) (5.0 g, 22.9 mmol) in DCM (100 mL).
-
Add di-tert-butyl dicarbonate (Boc)₂O (5.5 g, 25.2 mmol) and triethylamine (3.8 mL, 27.5 mmol).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 10% ethyl acetate in hexanes) to afford (S)-tert-butyl 4-benzyl-2-propylpiperazine-1-carboxylate (6) as a colorless oil.
PART 6: Synthesis of this compound (7)
The final step involves the removal of the benzyl protecting group via hydrogenolysis to yield the target compound.
Protocol:
-
Dissolve (S)-tert-butyl 4-benzyl-2-propylpiperazine-1-carboxylate (6) (6.0 g, 18.8 mmol) in methanol (100 mL).
-
Add 10% Palladium on carbon (Pd/C) (0.6 g, 10 wt%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield This compound (7) as a clear oil.
Data Summary
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 1 | tert-butyl ((S)-1-hydroxypentan-2-yl)carbamate (2) | N-Boc-(S)-norvaline (1) | 203.28 | 85-95 | Colorless oil |
| 2 | (S)-2-(tert-butoxycarbonylamino)pentyl 4-methylbenzenesulfonate (3) | Product of Step 1 | 357.47 | 90-98 | White solid |
| 3 | tert-butyl ((S)-1-(benzylamino)pentan-2-yl)carbamate (4) | Product of Step 2 | 292.42 | 75-85 | Pale yellow oil |
| 4 | (S)-1-benzyl-3-propylpiperazine (5) | Product of Step 3 | 218.34 | 60-70 (over 2 steps) | Yellow oil |
| 5 | (S)-tert-butyl 4-benzyl-2-propylpiperazine-1-carboxylate (6) | Product of Step 4 | 318.46 | 80-90 | Colorless oil |
| 6 | This compound (7) | Product of Step 5 | 228.34 | 95-99 | Clear oil |
Visualizing the Synthesis
Synthetic Workflow Diagram
Caption: Overall synthetic scheme for this compound.
Trustworthiness and Self-Validation
The protocols described in this application note are designed to be self-validating through careful monitoring of each reaction step.
-
Chromatographic Monitoring: Thin-layer chromatography (TLC) should be used to monitor the progress of each reaction, ensuring the complete consumption of the starting material before proceeding to the work-up.
-
Spectroscopic Analysis: The structure and purity of the intermediates and the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
-
Chiral Purity: The enantiomeric excess of the final product can be determined by chiral high-performance liquid chromatography (HPLC) to confirm the retention of stereochemistry throughout the synthesis.
By following these validation steps, researchers can ensure the successful and reproducible synthesis of high-purity this compound.
References
- Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8844–8849. [Link]
- Scott, T. A., Gagnon, D., de la Torre, A., & Batey, R. A. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11777–11793. [Link]
- Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of (S)-1-Boc-3-propyl-piperazine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The piperazine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of therapeutic agents targeting diverse biological systems.[1] Its unique physicochemical properties, including its basicity and ability to improve aqueous solubility, make it an invaluable component in drug design for enhancing pharmacokinetic profiles.[2][3] This guide delves into the specific application of a chiral derivative, (S)-1-Boc-3-propyl-piperazine, a sophisticated building block that offers stereochemical control and lipophilic character, enabling the development of highly selective and potent drug candidates, particularly within the realm of G-Protein Coupled Receptor (GPCR) modulation.
The Significance of the (S)-3-Propyl Moiety: A Gateway to Selectivity and Potency
The introduction of a propyl group at the 3-position of the piperazine ring provides a strategic increase in lipophilicity, which can enhance membrane permeability and improve interactions with hydrophobic pockets within a target protein. More critically, the chiral center at this position allows for stereospecific interactions, which can be the deciding factor in achieving receptor subtype selectivity and desired pharmacological outcomes, be it agonism or antagonism.[4][5] The (S)-enantiomer, in particular, has been shown to be crucial for high-affinity binding in several classes of GPCR ligands.
This application note will provide an in-depth overview of the utility of this compound, complete with detailed synthetic protocols for its incorporation into lead compounds and a discussion of its impact on pharmacological activity and pharmacokinetic properties.
Core Applications in Drug Discovery: Targeting GPCRs and Beyond
The (S)-3-propylpiperazine scaffold has proven to be particularly effective in the design of antagonists for several classes of GPCRs, which are integral to signaling pathways involved in a multitude of physiological and pathological processes.[6][7]
Muscarinic Acetylcholine Receptor (mAChR) Antagonists
Muscarinic receptors are key targets in the treatment of various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder. The development of subtype-selective M3 antagonists is a significant goal to minimize side effects associated with M2 receptor blockade in the heart.[8][9] Research has demonstrated that the stereochemistry of substituents on the piperazine ring can lead to enantioselective inhibition of mAChRs. In one study, the synthesis and evaluation of both (R)- and (S)-enantiomers of a novel series of pyridazine-based muscarinic antagonists revealed that enantiopure compounds exhibited enhanced potency at the human M4 receptor, with IC50 values below 200 nM.[10][11] This highlights the critical role of chirality, as provided by building blocks like this compound, in achieving desired selectivity and potency.
Dopamine D2 Receptor Antagonists
Dopamine D2 receptors are well-established targets for antipsychotic medications.[12][13] The design of D2-selective ligands with specific agonist or antagonist profiles is a key objective in developing improved treatments for schizophrenia and other neurological disorders. While direct examples using (S)-3-propylpiperazine are emerging, the structurally related (S)-3-(3-hydroxyphenyl)-N-propylpiperidine has been identified as a protean agonist at the D2 receptor, acting as an agonist for some G-protein subtypes while being an antagonist for others.[14] This functional selectivity underscores the importance of the (S)-alkyl substituent in modulating downstream signaling pathways. The incorporation of the (S)-3-propylpiperazine moiety offers a promising strategy for fine-tuning the activity of novel D2 receptor modulators.
Chemokine Receptor Antagonists
Chemokine receptors, such as CXCR3 and CXCR4, are involved in inflammatory responses, autoimmune diseases, and cancer metastasis. A study on pyridyl-piperazinyl-piperidine derivatives as CXCR3 antagonists revealed that an analog featuring a 2'(S)-ethylpiperazine moiety demonstrated a remarkably low IC50 of 0.2 nM, emphasizing the profound impact of stereochemistry at the alkyl-substituted position on binding affinity.[15] Furthermore, a novel series of CXCR4 antagonists was developed where an N-propyl piperazine side chain led to improved off-target effects and better metabolic stability compared to simpler alkylamine chains.[16] These findings strongly support the use of this compound to generate potent and selective chemokine receptor antagonists with favorable drug-like properties.
Physicochemical and Pharmacokinetic Profile
The incorporation of the (S)-3-propylpiperazine moiety can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The propyl group adds lipophilicity, which can enhance oral absorption and brain penetration, a desirable feature for CNS-targeting drugs. However, it is crucial to balance this with other properties to maintain an optimal drug-like profile.
A study on the pharmacokinetics of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, a compound with a similar N-propyl-substituted chiral saturated heterocycle, provides valuable insights. In this case, the in vivo clearance in humans was found to be 0.43 L/h/kg, and the compound showed a low risk of clinically significant drug-drug interactions with CYP2D6 inhibitors.[11] This suggests that molecules incorporating the N-propylpiperidine/piperazine scaffold can possess favorable pharmacokinetic profiles.
Table 1: Predicted ADME Properties for a Representative (S)-3-Propylpiperazine Derivative
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | 2-4 | Optimal range for cell permeability and solubility. |
| Hydrogen Bond Donors | 1-2 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 2-4 | Influences solubility and target interactions. |
| Polar Surface Area (PSA) | < 90 Ų | Associated with good brain penetration for CNS drugs. |
| Human Oral Absorption | High | Indicates good potential for oral administration. |
Note: These are generalized predicted values and will vary based on the full molecular structure.
Synthetic Protocols: A Step-by-Step Guide
The successful integration of this compound into a synthetic workflow relies on robust and reproducible protocols for N-functionalization and subsequent deprotection of the Boc group.
Enantioselective Synthesis of the Core Scaffold
The synthesis of enantiomerically pure 3-substituted piperazines is a critical first step. One effective strategy involves starting from readily available chiral α-amino acids. A multi-step sequence can be employed, including an Ugi four-component reaction, Boc-deprotection, intramolecular cyclization, and a final reduction to yield the desired N-protected chiral piperazine.[10] This approach allows for the generation of enantiomerically pure building blocks like (S)-1-benzyl-3-propylpiperazine, which can then be converted to the this compound derivative.
Figure 1: General workflow for the enantioselective synthesis of this compound from a chiral amino acid precursor.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a highly effective and versatile method for forming C-N bonds and is a preferred method for N-alkylation of secondary amines like this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1-1.2 eq).
-
Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion or enamine intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Causality Behind Experimental Choices:
-
Solvent: DCM and DCE are excellent choices as they are relatively non-polar and aprotic, preventing unwanted side reactions with the reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride (NaBH₄) as it is milder and selective for the reduction of iminium ions in the presence of carbonyls, and it does not react vigorously with the acidic byproducts of the condensation reaction.
Protocol 2: Boc Group Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-alkylated-(S)-1-Boc-3-propyl-piperazine derivative (1.0 eq) in a suitable solvent such as DCM.
-
Acid Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA, 10-20 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M), dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt).
-
Neutralization (Optional): If the free base is required, dissolve the salt in water and basify with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) to a pH of >10. Extract the free base with an organic solvent like DCM or ethyl acetate. Dry the organic layer, filter, and concentrate to yield the final deprotected product.
Figure 2: A generalized synthetic workflow illustrating the incorporation of the this compound scaffold into a final drug candidate.
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of a chiral center and a lipophilic propyl group provides medicinal chemists with a powerful tool to explore chemical space and to design potent and selective drug candidates with optimized pharmacokinetic profiles. The strategic application of this scaffold, particularly in the development of GPCR modulators, has demonstrated significant potential for addressing unmet medical needs in areas such as neurology, inflammation, and oncology. The robust synthetic protocols for its incorporation make it an accessible and attractive component for any drug discovery program.
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Application Notes and Protocols: Strategic Derivatization of (S)-1-Boc-3-propyl-piperazine for Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Piperazine Scaffold in Drug Discovery
The piperazine ring is a recurring and valuable motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of biologically active compounds.[1][2] Its prevalence in FDA-approved drugs, spanning therapeutic areas from oncology to central nervous system disorders, underscores its importance.[3][4] The two nitrogen atoms within the six-membered ring offer unique physicochemical properties, such as improved aqueous solubility and bioavailability, and serve as versatile handles for chemical modification.[3][5] Specifically, the (S)-1-Boc-3-propyl-piperazine scaffold provides a chiral starting material with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, allowing for selective functionalization of the second nitrogen. This controlled derivatization is fundamental for systematic Structure-Activity Relationship (SAR) studies.[6]
SAR studies are the cornerstone of lead optimization in drug discovery.[7][8] By synthesizing and evaluating a series of structurally related analogs, researchers can decipher the intricate relationship between a molecule's chemical structure and its biological activity.[7] This iterative process aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.[8] The strategic derivatization of the this compound core allows for a focused exploration of the chemical space around this scaffold, providing critical insights for the rational design of novel therapeutics.[9][10]
This guide provides a comprehensive overview and detailed protocols for the key chemical transformations required to generate a diverse library of analogs from this compound for SAR studies. We will delve into the rationale behind each synthetic step, offering practical insights to navigate the complexities of each reaction.
Strategic Overview of Derivatization for SAR Studies
The journey from the starting material, this compound, to a library of diverse analogs for SAR analysis involves a logical sequence of chemical transformations. The primary goal is to introduce a variety of substituents at the N4 position to probe interactions with the biological target and modulate the molecule's overall properties.
Caption: Overall workflow for the derivatization of this compound.
PART 1: Generation of the Key Intermediate via Boc Deprotection
The initial and crucial step in the derivatization of this compound is the removal of the Boc protecting group to liberate the secondary amine. This transformation is typically achieved under acidic conditions. The choice of acid and solvent system is critical and depends on the presence of other acid-sensitive functional groups in the molecule.[11]
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally efficient method for Boc deprotection.[11][12]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per mmol of substrate).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in water and cool to 0 °C.
-
Slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid until the pH is > 8. Be cautious of gas evolution (CO₂).
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-2-propyl-piperazine.
-
The product can be purified further by distillation or crystallization if necessary.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a good alternative to TFA and often yields the hydrochloride salt of the deprotected amine, which can be advantageous for storage and handling.[11][12]
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-dioxane solution
-
Diethyl ether
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.
-
Stir the mixture for 1-4 hours. A precipitate of the hydrochloride salt may form during this time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether to facilitate further precipitation of the salt.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to obtain (S)-2-propyl-piperazine dihydrochloride.
-
To obtain the free base, the hydrochloride salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted as described in Protocol 1.
PART 2: N-Functionalization of (S)-2-propyl-piperazine
With the key intermediate, (S)-2-propyl-piperazine, in hand, a variety of functional groups can be introduced at the N4 position. The following protocols outline common and robust methods for N-alkylation, N-arylation, sulfonylation, and acylation.
N-Alkylation
The introduction of alkyl groups is a fundamental modification in SAR studies to probe steric and electronic effects.[13] Direct alkylation with alkyl halides and reductive amination are two of the most common approaches.[6]
This method is a straightforward approach for introducing primary and some secondary alkyl groups.[13][14]
Materials:
-
(S)-2-propyl-piperazine
-
Alkyl halide (e.g., R-Br, R-I)
-
A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA))
-
A polar aprotic solvent (e.g., acetonitrile (ACN) or dimethylformamide (DMF))
Procedure:
-
To a solution of (S)-2-propyl-piperazine (1.0 eq) in ACN or DMF, add the base (K₂CO₃, 2.0 eq or DIPEA, 2.5 eq).
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter off any inorganic salts if K₂CO₃ was used.
-
If DMF is the solvent, dilute the reaction mixture with water and extract with ethyl acetate.
-
If ACN is the solvent, concentrate the mixture under reduced pressure, then partition the residue between water and ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Caption: Schematic of the N-alkylation reaction.
N-Arylation
The introduction of aryl or heteroaryl moieties is a powerful strategy to explore π-π stacking, hydrophobic, and hydrogen bonding interactions.[15] The Buchwald-Hartwig amination and the Ullmann condensation are the premier methods for this transformation.[4][13]
This is a highly versatile and widely used method for forming C-N bonds.[16][17]
Materials:
-
(S)-2-propyl-piperazine
-
Aryl or heteroaryl halide (Ar-Br, Ar-Cl)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., RuPhos, XPhos, BINAP)
-
A base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq), (S)-2-propyl-piperazine (1.2 eq), palladium precatalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.0 eq) and anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
N-Sulfonylation
Sulfonamides are important functional groups in medicinal chemistry, often acting as hydrogen bond donors and acceptors, and can improve pharmacokinetic properties.[18][19]
Materials:
-
(S)-2-propyl-piperazine
-
Sulfonyl chloride (R-SO₂Cl)
-
A base (e.g., triethylamine (TEA) or pyridine)
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
Dissolve (S)-2-propyl-piperazine (1.0 eq) and the base (TEA, 2.0 eq or pyridine, as solvent) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the sulfonyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization.
N-Acylation and Amide Bond Formation
Amide bonds are ubiquitous in pharmaceuticals and are key for establishing specific interactions with biological targets.[20][21]
This is a classic and cost-effective method for amide bond formation.[20][22]
Materials:
-
(S)-2-propyl-piperazine
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the active ester.
-
Add (S)-2-propyl-piperazine (1.1 eq) followed by DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract with ethyl acetate or DCM.
-
Wash the combined organic layers with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
PART 3: Characterization of Derivatized Analogs
The successful synthesis of each analog must be confirmed by rigorous analytical characterization. This step is non-negotiable for ensuring the integrity of the SAR data.
| Analytical Technique | Purpose | Expected Information |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation | Provides detailed information on the chemical environment of protons and carbons, confirming the structure of the synthesized compound.[23][24] |
| Mass Spectrometry (MS) | Molecular weight determination | Confirms the molecular weight of the product and can provide fragmentation patterns for further structural confirmation.[25][26] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Determines the purity of the final compound, which is crucial for accurate biological testing.[27][28] |
Conclusion: Enabling Robust SAR Studies
The strategic derivatization of the this compound scaffold is a powerful approach for generating diverse chemical libraries for SAR studies. By systematically applying the protocols outlined in this guide for Boc deprotection and subsequent N-functionalization, researchers can efficiently synthesize a wide range of analogs. The careful selection of derivatization strategies allows for the modulation of key physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical determinants of a compound's biological activity and pharmacokinetic profile.[29][30][31] The resulting SAR data will provide invaluable insights to guide the optimization of lead compounds, ultimately accelerating the drug discovery process.
References
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- Bentham Science Publishers. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]
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- Kumar, V., & Kandasamy, J. (2019). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry, 84(4), 1757-1765. [Link]
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- Krogsgaard-Larsen, P., & Falch, E. (1991). Physicochemical properties and drug action: alternative QSAR methods. In New methods in drug research (pp. 23-40). Springer, Berlin, Heidelberg. [Link]
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- Wang, Y., Zhang, Y., & Li, Y. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
- Focken, T., Glinka, M., Gleave, M., Grace, M., Huth, T., Kort, M., ... & Jarvis, M. F. (2019). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(15), 1955-1961. [Link]
- Slideshare. (2015, October 29). Physicochemical properties (descriptors) in QSAR.pdf. [Link]
- Unknown. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
- ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
- Aslam, M., & Afzal, S. (2024). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
- Pharmacareerinsider. (2024, May 14). Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide. [Link]
- O'Brien, A. G., & Guiry, P. J. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1183-1191. [Link]
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Reeves, J. T., Fandrick, D. R., Tan, Z., Song, J. J., & Senanayake, C. H. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 17(15), 3694–3697. [Link]
- ResearchGate. (2013, August 7).
- ResearchGate. (2016, November 21). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
- ResearchGate. (2021, December 11). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
- Unknown. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
- Royal Society of Chemistry. (2021). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. [Link]
- American Chemical Society. (2024). Molecular Pharmaceutics, 23(1). [Link]
- Royal Society of Chemistry. (1984). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. [Link]
- ResearchGate. (n.d.). Three‐component reactions for sulfonylation of nitrogen‐containing heterocycles. [Link]
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Application Notes and Protocols for N-Alkylation of the Piperazine Ring Following Boc Removal
Introduction
The piperazine motif is a ubiquitous structural scaffold in medicinal chemistry, integral to the pharmacophores of numerous FDA-approved drugs targeting a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1] The ability to selectively functionalize the two nitrogen atoms of the piperazine ring is crucial for fine-tuning the pharmacological properties of drug candidates. A common and highly effective strategy for achieving mono-N-alkylation involves the use of a tert-butyloxycarbonyl (Boc) protecting group.[2][3] This approach allows for the selective alkylation of one nitrogen, followed by the removal of the Boc group to reveal a secondary amine, which can then be further functionalized.
This comprehensive guide provides detailed protocols and expert insights into the N-alkylation of the piperazine ring after the critical Boc deprotection step. We will delve into the nuances of Boc removal and explore the most prevalent and robust methods for subsequent N-alkylation, including reductive amination, nucleophilic substitution, and Buchwald-Hartwig amination.
Part 1: Boc Deprotection of Piperazine Derivatives
The removal of the Boc group is the gateway to further functionalization of the piperazine ring. This is typically achieved under acidic conditions, which cleave the carbamate to release the free amine, carbon dioxide, and a tert-butyl cation.[4]
Core Principles and Mechanistic Rationale
The acid-catalyzed deprotection proceeds via protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation. This cation can potentially alkylate nucleophilic residues in the substrate, a side reaction that can be mitigated by the use of scavengers.[4] The choice of acid and solvent system is critical and depends on the overall stability of the substrate.
Standard Boc Deprotection Protocols
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally effective method for Boc deprotection.[5][6]
Materials:
-
Boc-protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected piperazine derivative in anhydrous DCM (e.g., 0.1 M concentration).
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v) at room temperature.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[5]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
The resulting residue is the piperazine as its TFA salt. For the next step, you can either use the salt directly or neutralize it.
-
Neutralization (Optional): Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the free piperazine base.[5]
Protocol 2: Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and yields the piperazine as its hydrochloride salt, which is often a crystalline solid that can be easily isolated.[4]
Materials:
-
Boc-protected piperazine derivative
-
4M HCl in 1,4-dioxane
-
Methanol or ethyl acetate
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected piperazine derivative in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add the 4M HCl in 1,4-dioxane solution (typically a large excess) to the stirred solution at room temperature.
-
Stir the mixture for 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.[4]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the hydrochloride salt can be isolated by filtration if it has precipitated. If not, the solvent can be removed under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove any non-polar impurities and dry under vacuum.
Visualization of the Deprotection Workflow
Caption: General workflow for Boc deprotection of piperazine derivatives.
Part 2: N-Alkylation Strategies for the Piperazine Ring
With the deprotected piperazine in hand, a variety of N-alkylation strategies can be employed. The choice of method depends on the nature of the alkylating agent and the desired final product.
Strategy 1: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, involving the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[7][8] This one-pot procedure is highly efficient for introducing a wide range of alkyl substituents.[7][9]
Mechanistic Overview
The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an iminium ion.[10] A selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), then reduces the iminium ion to the corresponding N-alkylated piperazine.[11]
Protocol for Reductive Amination
Materials:
-
Deprotected piperazine (as free base or salt)
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Triethylamine (TEA) (if starting from a salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the piperazine salt (1.0 eq) and suspend it in anhydrous DCM or DCE.
-
If starting with the salt, add triethylamine (2.2 eq) and stir for 10-15 minutes at room temperature to generate the free base in situ.[7]
-
Add the aldehyde or ketone (1.1 - 1.2 eq) to the reaction mixture and stir for 30-60 minutes at room temperature to facilitate iminium ion formation.[7][12]
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.[12]
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.[7]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12]
Strategy 2: Nucleophilic Substitution (SN2)
Direct alkylation of the piperazine nitrogen with an alkyl halide is a straightforward method for introducing alkyl groups. This SN2 reaction is most effective with primary and secondary alkyl halides.
Key Considerations
The success of this reaction is dependent on the reactivity of the alkyl halide and the choice of base and solvent. A non-nucleophilic base is often used to scavenge the HX generated during the reaction.
Protocol for N-Alkylation with Alkyl Halides
Materials:
-
Deprotected piperazine (free base)
-
Alkyl halide (e.g., bromide or iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the piperazine free base (1.0 eq) in anhydrous ACN or DMF, add K₂CO₃ (2.0-3.0 eq) or TEA (1.5-2.0 eq).[12]
-
Add the alkyl halide (1.1-1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress by TLC or LC-MS.[12]
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM), wash with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Strategy 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl piperazines.[1][13] This method allows for the coupling of the piperazine with aryl halides or triflates.
Mechanistic Cycle
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperazine, deprotonation by a base, and reductive elimination to form the N-aryl piperazine and regenerate the Pd(0) catalyst.[13][14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol for Buchwald-Hartwig Amination
Materials:
-
Deprotected piperazine (free base)
-
Aryl halide (bromide, iodide, or chloride) or triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XantPhos)
-
Base (e.g., NaO-t-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), piperazine (1.2-1.5 eq), and base (1.4-2.0 eq).[1]
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.[1]
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.[1][15]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Part 3: Data Presentation and Troubleshooting
Comparative Summary of N-Alkylation Methods
| Method | Alkylating Agent | Key Reagents | Advantages | Limitations |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃ or NaBH₃CN | Wide substrate scope, mild conditions, one-pot procedure. | Not suitable for alkyl halides. |
| Nucleophilic Substitution | Alkyl Halides | K₂CO₃ or TEA | Simple procedure, good for primary and secondary alkyl halides. | Can be slow, potential for over-alkylation if not controlled. |
| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Pd catalyst, phosphine ligand, base | Excellent for forming C(aryl)-N bonds, high functional group tolerance. | Requires inert atmosphere, catalyst and ligand can be expensive. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of TFA or HCl, or prolong the reaction time. Gentle warming (to ~40°C) can also be considered.[4] |
| Side Product Formation (t-Butylation) | The tert-butyl cation generated during deprotection alkylates a nucleophile. | Add a scavenger such as triisopropylsilane (TIS) or anisole to the deprotection mixture to trap the tert-butyl cation.[4] |
| Low Yield in Reductive Amination | Inefficient iminium ion formation or inactive reducing agent. | Ensure anhydrous conditions. A catalytic amount of acetic acid can be added to promote iminium ion formation. Use fresh reducing agent. |
| Poor Conversion in Buchwald-Hartwig Amination | Inactive catalyst, inappropriate ligand or base. | Screen different palladium sources, ligands, and bases. Ensure strict anhydrous and anaerobic conditions. |
| Purification Challenges | High polarity of the piperazine product. | Use a modified mobile phase for column chromatography, such as adding a small percentage of triethylamine or ammonia in methanol to the eluent to reduce tailing on silica gel.[16] |
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Singleton, D. R., & Byers, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Singleton, D. R., & Byers, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Chemistry Steps. (n.d.). Reductive Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Wikipedia. (n.d.). Reductive amination.
- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Google Patents. (n.d.). Purification of piperazine.
- MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5569.
- Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9124-9130.
- Royal Society of Chemistry. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 69-76.
- National Institutes of Health. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 22(16), 8888.
- PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Nolan, S. P., & Organ, M. G. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196.
- ACS Publications. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
- National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4298-4318.
- Preprints.org. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
- University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
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Strategic Coupling Reactions with Deprotected (S)-3-Propyl-piperazine: A Guide for Medicinal Chemists
An Application and Protocol Guide
Introduction: The Utility and Challenge of (S)-3-Propyl-piperazine
The piperazine ring is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] The chiral, C3-substituted synthon, (S)-3-propyl-piperazine, offers a valuable scaffold for introducing stereospecificity and a lipophilic vector, making it a highly sought-after building block in drug discovery programs.
This guide focuses on the direct use of deprotected (S)-3-propyl-piperazine in key coupling reactions. While using a protected form (e.g., N-Boc) simplifies synthesis by differentiating the two nitrogen atoms, direct coupling with the unprotected diamine offers a more atom-economical and streamlined synthetic route. However, this approach presents a significant challenge: controlling regioselectivity. Both the N1 and N4 nitrogens are nucleophilic, which can lead to mixtures of mono- and di-substituted products.
This document provides experienced insights and detailed protocols for navigating these challenges in three critical transformations: amide bond formation, reductive amination, and N-arylation. We will explore how to leverage stoichiometry, reaction conditions, and the inherent steric properties of the substrate to achieve desired outcomes.
Core Challenge: Regioselectivity in a Diamine System
The primary obstacle in coupling reactions with unprotected (S)-3-propyl-piperazine is achieving mono-substitution at the desired nitrogen atom. The two secondary amines, N1 and N4, exhibit different steric environments. The N1 nitrogen is adjacent to the C3-propyl group, rendering it more sterically hindered than the N4 nitrogen. This subtle difference is the key to controlling selectivity.
-
Steric Hindrance: The propyl group at the C3 position sterically shields the adjacent N1 nitrogen, making the N4 nitrogen the more accessible site for nucleophilic attack by bulky electrophiles.
-
Stoichiometry: A common and effective strategy to favor mono-substitution is to use a significant excess of the piperazine derivative relative to the electrophilic coupling partner.[1] This increases the statistical probability that an electrophile will react with a fresh, unreacted piperazine molecule rather than the remaining secondary amine of a mono-substituted product.
Methodology 1: Amide Bond Formation
Amide bonds are fundamental linkages in pharmaceuticals. Coupling a carboxylic acid with (S)-3-propyl-piperazine requires activation of the acid, typically with a carbodiimide or phosphonium-based reagent. The choice of coupling agent is critical for balancing reactivity with the suppression of side reactions, particularly epimerization if the carboxylic acid has a chiral center.[4]
Causality Behind Experimental Choices:
-
Coupling Reagents:
-
EDC/HOBt: A cost-effective and widely used combination. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and 1-Hydroxybenzotriazole (HOBt) acts as an additive to suppress racemization and improve efficiency.[5]
-
T3P® (Propylphosphonic Anhydride): An excellent choice for minimizing epimerization, especially with sensitive substrates.[4] It produces water-soluble byproducts, simplifying purification. The use of a mild base like pyridine is crucial with T3P®.[4]
-
-
Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction and to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.
-
Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are standard, as they effectively solvate the reactants without participating in the reaction.
Workflow for Amide Bond Formation
Caption: General workflow for amide coupling with (S)-3-propyl-piperazine.
Methodology 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6][7] This reaction is highly effective for synthesizing N-alkyl derivatives.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or "STAB") is the reagent of choice. It is mild enough that it will not readily reduce the starting aldehyde or ketone, but it is highly effective at reducing the iminium ion intermediate formed in situ.[6] This selectivity prevents competitive reduction of the carbonyl starting material. Using STAB avoids the need to pre-form the imine, allowing for a convenient one-pot procedure.[7][8]
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are preferred over Dichloromethane (DCM) for longer reactions to avoid potential side reactions where the amine is alkylated by the solvent.[8]
-
Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion intermediate, which is the species that is ultimately reduced.
Mechanism of Reductive Amination
Caption: Simplified mechanism for one-pot reductive amination.
Methodology 3: N-Arylation Reactions
Introducing an aryl group onto a piperazine nitrogen is commonly achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (Pd-catalyzed) or the Ullmann condensation (Cu-catalyzed).[1] These methods are essential for synthesizing compounds found in many biologically active molecules.[9]
Causality Behind Experimental Choices:
-
Catalyst System: Palladium-based catalysts with specialized phosphine ligands (e.g., BINAP, Xantphos) are most common for Buchwald-Hartwig reactions. The choice of ligand is critical and often needs to be screened to optimize the reaction for a specific aryl halide and amine.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.
-
Stoichiometry: As with other couplings, using an excess of (S)-3-propyl-piperazine is a key strategy to minimize the formation of the undesired N,N'-diaryl product.[1] The reaction must be carefully monitored to stop after mono-arylation has occurred. Due to the steric hindrance at N1, arylation is expected to occur preferentially at the N4 position.
Data Presentation: Comparison of Coupling Methodologies
| Reaction Type | Coupling Partner | Typical Reagents | Key Parameters | Selectivity Considerations |
| Amide Formation | Carboxylic Acid | EDC/HOBt or T3P®, DIPEA | Anhydrous solvent, 0°C to RT | High selectivity for N4 due to steric bulk of the activated acid. Use 1.5-2.0 eq. of piperazine. |
| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃, Acetic Acid | Anhydrous DCE or THF, RT | Good selectivity for N4. Use 1.5-2.0 eq. of piperazine to prevent dialkylation. |
| N-Arylation | Aryl Halide/Triflate | Pd or Cu catalyst, Ligand, Base (e.g., NaOtBu) | Anhydrous Toluene/Dioxane, Elevated Temp (80-110°C) | N4 arylation is strongly favored. Careful monitoring and excess piperazine are critical to avoid di-arylation. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled according to their Safety Data Sheet (SDS).
Protocol 1: Mono-Amide Coupling using EDC/HOBt
This protocol describes the coupling of a generic carboxylic acid with (S)-3-propyl-piperazine, targeting mono-acylation at the less-hindered N4 position.
Materials:
-
Carboxylic Acid (1.0 eq)
-
(S)-3-propyl-piperazine (2.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), (S)-3-propyl-piperazine (2.0 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Add DIPEA (2.5 eq) to the stirred solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise over 5 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
Work-up and Purification:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (a typical gradient would be 0-10% Methanol in Dichloromethane) to isolate the desired mono-amide product.
Protocol 2: Mono-N-Alkylation via Reductive Amination
This protocol details the reaction of an aldehyde with (S)-3-propyl-piperazine using sodium triacetoxyborohydride.
Materials:
-
Aldehyde (1.0 eq)
-
(S)-3-propyl-piperazine (2.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) and (S)-3-propyl-piperazine (2.0 eq) in anhydrous DCE (approx. 0.2 M).
-
Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. A slight exotherm or gas evolution may be observed.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.
Work-up and Purification:
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to yield the mono-alkylated piperazine.
References
- Mancini, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Beilstein J Org Chem. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
- PubMed. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. PubMed.
- Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
- ResearchGate. (2008). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate.
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- PubMed Central. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.
- MDPI. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules.
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The Strategic Utility of (S)-1-Boc-3-propyl-piperazine in Chiral Drug Discovery: A Detailed Guide for Researchers
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its basicity and conformational flexibility, allow it to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Within this privileged class of heterocycles, chiral-substituted piperazines have garnered significant attention for their ability to introduce stereospecific interactions with biological targets, leading to enhanced potency and selectivity.[3] This guide provides an in-depth exploration of (S)-1-Boc-3-propyl-piperazine, a valuable chiral building block, offering detailed protocols and scientific insights for its application in drug discovery and development.
Introduction: The Significance of Chiral Piperazines
The introduction of a chiral center onto the piperazine ring expands the three-dimensional chemical space available for drug design, enabling more precise molecular recognition at target binding sites.[4] The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens in this compound serves a critical synthetic purpose. It deactivates one nitrogen atom, thereby allowing for selective functionalization of the unprotected secondary amine, a key step in the synthesis of a wide array of pharmaceutically active compounds.[5] The (S)-configuration at the 3-position, bearing a propyl group, provides a specific stereochemical and lipophilic element that can be strategically employed to optimize ligand-receptor interactions.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value |
| CAS Number | 928025-58-5 |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Storage | Store at 2-8 °C under an inert atmosphere |
-
¹H NMR (predicted, CDCl₃, 400 MHz): δ ~3.8-4.0 (m, 2H, piperazine CH₂), ~3.0-3.2 (m, 1H, chiral CH), ~2.7-2.9 (m, 4H, piperazine CH₂), ~1.6 (br s, 1H, NH), 1.45 (s, 9H, Boc CH₃), ~1.2-1.4 (m, 4H, propyl CH₂), ~0.9 (t, 3H, propyl CH₃).
-
¹³C NMR (predicted, CDCl₃, 100 MHz): δ ~154.7 (C=O), ~79.5 (Boc C(CH₃)₃), ~55-50 (piperazine CH), ~45-43 (piperazine CH₂), ~36 (propyl CH₂), ~28.4 (Boc CH₃), ~20 (propyl CH₂), ~14 (propyl CH₃).
-
Mass Spectrometry (predicted, ESI+): m/z [M+H]⁺ = 229.19.
Synthesis of this compound: A Conceptual Pathway
The synthesis of chiral 3-substituted piperazines typically originates from readily available chiral starting materials, such as amino acids or chiral diamines.[4] A plausible and efficient synthetic route to this compound involves the cyclization of a chiral 1,2-diamine precursor.
Caption: Conceptual synthesis of this compound.
Core Applications & Experimental Protocols
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The unprotected secondary amine provides a reactive handle for N-alkylation and amide bond formation.
N-Alkylation Reactions
Selective mono-N-alkylation is a fundamental transformation for elaborating the piperazine scaffold.[5] This can be achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This method is suitable for introducing a variety of alkyl, benzyl, or substituted alkyl groups.
-
Rationale: The reaction proceeds via an Sₙ2 mechanism where the nucleophilic secondary amine of the piperazine attacks the electrophilic carbon of the alkyl halide. A non-nucleophilic base is required to neutralize the hydrogen halide formed during the reaction.
Caption: Workflow for direct N-alkylation.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF (5-10 mL per mmol), add a suitable base such as anhydrous potassium carbonate (2.0-3.0 eq.) or triethylamine (1.5-2.0 eq.).
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry, and this compound can be readily coupled with carboxylic acids to form amide derivatives.
Protocol 2: Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered amines or acids.[8]
-
Rationale: HATU activates the carboxylic acid to form a highly reactive acyl-uronium species, which is then readily attacked by the secondary amine of the piperazine. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the liberated acid and maintain a basic pH for the reaction to proceed efficiently.
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (5-10 mL per mmol), add this compound (1.1 eq.) and HATU (1.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add diisopropylethylamine (DIPEA) (2.0-2.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Therapeutic Relevance: A Gateway to Novel Drug Candidates
Chiral piperazine derivatives are integral components of drugs targeting a wide range of diseases. The strategic incorporation of the (S)-3-propylpiperazine moiety can be envisioned in the development of novel therapeutics in areas such as:
-
CCR5 Antagonists for HIV Treatment: Many CCR5 antagonists, which block the entry of HIV into host cells, feature a substituted piperazine core.[4][9] The specific stereochemistry and lipophilicity of the propyl group could be exploited to enhance binding affinity and pharmacokinetic properties.
-
DPP-4 Inhibitors for Type 2 Diabetes: Dipeptidyl peptidase-4 (DPP-4) inhibitors often contain a chiral amine component that is crucial for their enzymatic inhibition.[10] The (S)-3-propylpiperazine scaffold could serve as a novel chiral amine for the design of new DPP-4 inhibitors.
-
Central Nervous System (CNS) Agents: The piperazine motif is a well-established pharmacophore for various CNS targets due to its ability to cross the blood-brain barrier. The specific substitution pattern of this compound could be leveraged to develop novel antipsychotics, antidepressants, or anxiolytics.
Conclusion
This compound is a valuable and versatile chiral building block for modern drug discovery. Its unique combination of a stereodefined center, a lipophilic propyl group, and a strategically protected piperazine core provides medicinal chemists with a powerful tool for synthesizing novel and diverse compound libraries. The robust and well-established protocols for N-alkylation and amide bond formation enable its efficient incorporation into a wide range of molecular scaffolds. As the demand for stereochemically pure and structurally complex drug candidates continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of therapeutics.
References
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- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information.
- Chamakuri, S., Tang, S. A., Tran, K. A., Guduru, S. K. R., Bolin, P. K., MacKenzie, K. R., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]
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- Liu, T., Weng, Z., Dong, X., Chen, L., Ma, L., Cen, S., & Li, D. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLOS ONE, 8(1), e53636. [Link]
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Application Note: High-Efficiency Synthesis of Piperazine Derivatives Using Continuous Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazine Scaffold and the Flow Chemistry Advantage
The piperazine ring is a cornerstone of modern medicinal chemistry, ranking as one of the most frequently incorporated nitrogen heterocycles in FDA-approved drugs.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide handles for substitution to modulate potency and selectivity, while also improving aqueous solubility and pharmacokinetic profiles. This six-membered ring is a key structural motif in blockbuster drugs across a wide range of therapeutic areas, including oncology (Imatinib), antivirals, and central nervous system disorders (Cariprazine).[2][3]
Traditionally, the synthesis of substituted piperazines has relied on multi-step batch processes, often involving protecting groups, hazardous reagents, and challenging purifications.[4][5] These methods can be inefficient, difficult to scale, and pose significant safety risks. Continuous flow chemistry offers a transformative alternative, addressing many of the limitations of batch production.[6] By performing reactions in a continuously moving stream through a network of tubes or packed beds, flow chemistry provides superior control over reaction parameters like temperature, pressure, and residence time. This leads to enhanced reaction efficiency, higher yields, and improved safety, particularly when handling highly reactive intermediates or gases like hydrogen.[7][8] For the synthesis of piperazine-based Active Pharmaceutical Ingredients (APIs), flow chemistry enables the integration of multiple reaction steps into a single, automated sequence, paving the way for more streamlined, efficient, and scalable drug manufacturing.[3][6]
Core Synthetic Strategies for Piperazine Synthesis in Flow
This section details key methodologies for piperazine synthesis that have been successfully translated to or designed for continuous flow operation. Each protocol is presented as a self-validating system, with explanations for the experimental choices grounded in established chemical principles.
Method A: Direct Reductive Amination via Catalytic Hydrogenation
Reductive amination is a powerful and widely used C-N bond-forming reaction. In flow, this can be achieved with exceptional efficiency and safety by using a packed-bed reactor with a heterogeneous catalyst and a controlled supply of hydrogen. This approach is highly atom-economical and avoids the stoichiometric, often toxic, reducing agents like sodium borohydrides used in batch chemistry.[7]
Causality and Mechanistic Insight: This process involves the initial formation of an enamine or iminium ion intermediate from the condensation of an aldehyde or ketone with a secondary amine (piperazine). This intermediate is then immediately reduced in situ by hydrogen on the surface of a heterogeneous catalyst (e.g., Palladium on Carbon). The continuous removal of the product from the catalytic zone prevents over-reaction or degradation, while the use of a packed-bed reactor simplifies product isolation, as the catalyst is retained within the flow system.
Protocol 1: Synthesis of a Benzylpiperazine via Continuous Flow Hydrogenation
This protocol is adapted from the work of Liu et al. and demonstrates a protecting-group-free synthesis.[7]
1. Reagent Preparation:
- Stream A: Prepare a 0.05 M solution of the desired benzaldehyde in a suitable solvent (e.g., Methanol or a Methanol/THF mixture).
- Stream B: Prepare a 0.20 M solution of piperazine (4 equivalents) in the same solvent system.
2. Flow System Setup:
- Utilize a two-pump continuous flow system. Prime Pump A with the benzaldehyde solution and Pump B with the piperazine solution.
- Connect the outputs of both pumps to a T-mixer to allow for the combination and pre-mixing of the reagent streams.
- The output of the T-mixer is directed to a packed-bed hydrogenation reactor (e.g., an H-Cube® system or similar) containing a 10% Pd/C catalyst cartridge.
- Set the hydrogen supply to the reactor (either from an external cylinder or an internal generator).
- Install a back-pressure regulator (BPR) at the exit of the reactor to maintain the desired system pressure.
3. Reaction Execution:
- Set the flow rates for both pumps. For example, a 0.5 mL/min flow rate for each pump will result in a total flow rate of 1.0 mL/min.
- Set the reactor temperature (e.g., 50 °C).
- Set the system pressure using the BPR (e.g., 1-10 bar). Hydrogenation is often efficient even at atmospheric pressure in flow systems.[7]
- Allow the system to reach steady state before collecting the product stream. The product emerges as a solution, free of catalyst.
4. Work-up and Analysis:
- The collected solution can be analyzed directly by HPLC to determine conversion and yield.
- The solvent is removed under reduced pressure to afford the crude product, which can be purified by standard methods if necessary.
Experimental Workflow: Direct Reductive Amination
Caption: Workflow for direct reductive amination in a packed-bed reactor.
Comparative Performance Data
| Catalyst | Temperature (°C) | Pressure (bar) | Flow Rate (mL/min) | Conversion/Yield | Reference |
| 10% Pd/C | 50 | 1 | 1.0 | >95% Yield | [7] |
| 20% Pd(OH)2/C | 50 | 1 | 1.0 | Incomplete Conversion | [7] |
| 5% Pt/C | 80 | 10 | 0.5 | Full Conversion | [3] |
| Raney-Ni | 100 | 10 | 0.5 | Low Conversion | [3] |
Method B: Telescoped Two-Step Synthesis of a Piperazine Intermediate
A key advantage of flow chemistry is the ability to "telescope" or connect multiple reaction steps consecutively. This protocol, based on the synthesis of a key intermediate of the antipsychotic drug cariprazine, demonstrates a DIBAL-H ester reduction followed by reductive amination.[3]
Causality and Mechanistic Insight: The first module uses diisobutylaluminum hydride (DIBAL-H), a powerful reducing agent, to selectively reduce an ester to an aldehyde. This reaction is extremely fast and exothermic, and flow chemistry allows for precise temperature control and short residence times to prevent over-reduction to the alcohol. The second module performs a reductive amination as described in Method A. A critical challenge in connecting these steps is the aluminum salt byproduct from the DIBAL-H reduction, which can precipitate and clog the system. Therefore, an "at-line" liquid-liquid extraction module is integrated to remove these salts before the second step.[3]
Protocol 2: Two-Step Continuous Flow Synthesis of a Cariprazine Intermediate
1. Reagent Preparation:
- Stream A (Module 1): A solution of the starting ester (e.g., tert-butyl (trans-4-(2-methoxy-2-oxoethyl)cyclohexyl)carbamate) in a dry solvent like Toluene.
- Stream B (Module 1): A solution of DIBAL-H in the same solvent.
- Stream C (Module 2): The aldehyde-containing organic stream from Module 1 after extraction.
- Stream D (Module 2): A solution of the desired piperazine derivative (e.g., 2,3-dichlorophenylpiperazine) in a suitable solvent (e.g., THF or Toluene).
2. Flow System Setup:
- Module 1 (Ester Reduction):
- Use two syringe pumps to deliver Streams A and B to a T-mixer.
- The combined stream enters a temperature-controlled reactor coil (e.g., PFA tubing) set to a low temperature (e.g., 0-20 °C) to manage the exotherm.
- The output from the reactor is quenched by mixing with a suitable aqueous stream (e.g., Rochelle's salt solution).
- At-Line Extraction:
- The quenched reaction mixture is fed into a liquid-liquid separator (e.g., a membrane-based separator) to separate the organic phase containing the aldehyde from the aqueous phase containing aluminum salts.
- Module 2 (Reductive Amination):
- The organic phase from the extractor (Stream C) is pumped and mixed with the piperazine solution (Stream D) via a T-mixer.
- This combined stream is then passed through a packed-bed hydrogenation reactor (e.g., H-Cube® with a 5% Pt/C catalyst cartridge) heated to the desired temperature (e.g., 80 °C).
- A BPR is used to control the system pressure (e.g., 10 bar).
3. Reaction Execution:
- Set the flow rates for all pumps to achieve the desired residence times in each reactor. For example, a residence time of a few minutes in the DIBAL-H reactor and 10-20 minutes in the hydrogenation reactor.
- Maintain strict temperature control in Module 1.
- Once the system is stable, the final product is collected after the BPR from Module 2.
Experimental Workflow: Telescoped Ester Reduction and Reductive Amination
Caption: A two-module flow system for consecutive ester reduction and reductive amination.
Optimization Data for Reductive Amination Step
| Catalyst | Temperature (°C) | Pressure (bar) | Conversion | Selectivity | Reference |
| 5% Pt/C | 60 | 10 | ~75% | High | [3] |
| 5% Pt/C | 80 | 10 | 100% | High | [3] |
| 5% Pt/C | 100 | 10 | 100% | High | [3] |
Method C: Cyclization Reactions for Piperazine Ring Formation
The formation of the piperazine ring itself can be achieved in flow, adapting classical batch methods. One common industrial route is the cyclization of aminoethylethanolamine (AEEA) or the reaction of diethanolamine (DEA) with ammonia over a heterogeneous catalyst at high temperature and pressure.[9][10] Flow reactors are ideal for these conditions, providing excellent heat transfer and safety.
Causality and Mechanistic Insight: These reactions proceed via dehydration and intramolecular or intermolecular amination on a catalyst surface. For example, in the cyclization of AEEA, the terminal alcohol is aminated by the secondary amine, eliminating water to form the piperazine ring. The use of a fixed-bed reactor allows for high temperatures and pressures to be applied safely, driving the equilibrium towards the product while the catalyst is retained for continuous operation.[11]
Protocol 3: General Procedure for Catalytic Cyclization in a Fixed-Bed Reactor
1. Reagent Preparation:
- Prepare a solution of the starting material (e.g., N-beta-hydroxyethylethylenediamine) in a suitable solvent or diluent (e.g., water, benzene).[11] The concentration may range from 10-80%.
2. Flow System Setup:
- Use a high-pressure pump to deliver the feedstock solution.
- The feedstock is passed through a fixed-bed tubular reactor made of a material capable of withstanding high temperature and pressure (e.g., stainless steel).
- The reactor is packed with a suitable heterogeneous catalyst. A common choice is a mixed metal oxide catalyst on an alumina support (e.g., Ni/Cu/Zn/Fe on γ-Al2O3).[11]
- The reactor is placed in a heating unit (e.g., a furnace or block heater).
- A hydrogen co-feed is often used to maintain catalyst activity.
- A BPR is placed downstream to maintain high pressure throughout the system.
3. Reaction Execution:
- Heat the reactor to the target temperature (e.g., 120-380 °C).[11]
- Pressurize the system with hydrogen to the desired pressure (e.g., 1-10 MPa).[11]
- Begin pumping the feedstock solution at a defined flow rate (Liquid Hourly Space Velocity, LHSV, is often used to describe this).
- The product stream exiting the BPR is cooled and collected.
4. Work-up and Analysis:
- The collected mixture is analyzed (e.g., by GC or HPLC) to determine conversion and selectivity.
- The product is isolated by distillation or crystallization.
Experimental Workflow: Fixed-Bed Catalytic Cyclization
Caption: High-temperature, high-pressure cyclization in a fixed-bed flow reactor.
Reported Conditions for Piperazine Synthesis via Cyclization
| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Selectivity to Piperazine | Reference |
| N-beta-hydroxyethylethylenediamine | Ni/Cu/Cr/Zn on Al2O3 | 250 | 1 | 94.3% | [11] |
| Diethanolamine & Ammonia | Ni-Cu-Cr Oxide | 227-245 | ~17 | High Yields Reported | [12] |
| Ethylene Glycol & Ammonia | Ni-Cu on Mordenite | 230 | 10 | 75% | [13] |
Conclusion and Future Outlook
Continuous flow chemistry provides a robust, scalable, and safe platform for the synthesis of piperazine derivatives. The methodologies presented here—from direct, green reductive aminations to multi-step telescoped sequences and high-temperature cyclizations—demonstrate the versatility of this technology. The precise control over reaction conditions afforded by flow reactors consistently leads to higher yields, improved selectivity, and simplified product isolation compared to traditional batch methods.
For drug development professionals, adopting flow chemistry for piperazine synthesis can significantly accelerate the production of compound libraries for screening and provide a seamless path to process scale-up. The potential to integrate synthesis, in-line purification, and analysis points towards a future of fully automated, on-demand manufacturing of piperazine-containing APIs, fundamentally changing the landscape of pharmaceutical production.
References
- Bana, P., et al. (2019). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI.
- Liu, J., Fitzgerald, A. E., & Mani, N. S. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synlett.
- Request PDF. (n.d.). Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. ResearchGate.
- Klán, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Gueret, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Request PDF. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate.
- Iarovel, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Gemo, R., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications.
- Klán, P., et al. (2018). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum.
- Pospelov, E., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.
- van der Lugt, C. J., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate.
- Klán, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
- Singh, S., & Sharma, U. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH.
- ResearchGate. (n.d.). Scheme 3: Continuous flow synthesis of piperazine 2a. Yield was...
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate.
- Google Patents. (n.d.). US3037023A - Process for preparation of piperazine.
- Pospelov, E., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. ResearchGate.
- Simon, M. D., & Pentelute, B. L. (2017). Pushing the Limits of Solid-Phase Peptide Synthesis with Continuous Flow. MIT.
- ResearchGate. (n.d.). Catalyst and amination process for the synthesis of piperazine from ethylene glycol.
- Google Patents. (n.d.). CN1634896A - Method for continuous synthesis of piperazine series compounds in fixed bed.
- Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. PubMed.
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- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative [mdpi.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 10. researchgate.net [researchgate.net]
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- 12. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Analytical methods for monitoring reactions of (S)-1-Boc-3-propyl-piperazine
An Application Note on Analytical Methods for Monitoring Reactions of (S)-1-Boc-3-propyl-piperazine
Introduction
This compound is a chiral substituted piperazine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. The piperazine motif is prevalent in many approved drugs, contributing to their pharmacokinetic and pharmacodynamic properties. The stereochemistry at the C-3 position is often critical for biological activity, making it imperative to not only monitor the progress of reactions involving this intermediate but also to ensure the retention of its enantiomeric purity.
This application note provides a comprehensive guide to the analytical methodologies for monitoring reactions of this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols described herein are designed to be robust and self-validating, providing researchers and drug development professionals with the tools to ensure the quality and consistency of their synthetic processes.
An Overview of the Analytical Workflow
A multi-pronged analytical approach is recommended to gain a comprehensive understanding of the reaction progress and the purity of the product. The choice of method depends on the specific information required at each stage of the reaction. The following diagram illustrates a typical analytical workflow.
Caption: Analytical workflow for reaction monitoring.
I. High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the workhorse technique for monitoring the reactions of this compound due to its versatility, high resolution, and sensitivity. We will discuss both achiral and chiral methods.
A. Achiral Reverse-Phase HPLC for Reaction Progress Monitoring
A reverse-phase HPLC method is ideal for tracking the consumption of the starting material and the formation of the product over time. This method separates compounds based on their polarity.
Rationale for Method Design:
-
Column: A C18 column is a standard choice for reverse-phase chromatography, offering excellent retention and separation for a wide range of organic molecules.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of trifluoroacetic acid (TFA) is employed. The acetonitrile acts as the organic modifier, and the TFA helps to sharpen peaks by protonating any basic sites on the analytes, reducing tailing.
-
Detector: A UV detector set at a wavelength where the Boc-protecting group or other chromophores in the molecule absorb is a common choice. For molecules with poor UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.
Experimental Protocol:
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, hold for 2 minutes, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detector | UV at 210 nm |
Data Interpretation: By plotting the peak area of the starting material and the product as a function of time, a reaction profile can be generated to determine the point of completion.
B. Chiral HPLC for Enantiomeric Purity Assessment
Maintaining the stereochemical integrity of the chiral center is often critical. A chiral HPLC method is necessary to separate and quantify the (S) and (R) enantiomers.
Rationale for Method Design:
-
Column: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are highly effective for separating a wide range of enantiomers.
-
Mobile Phase: Normal-phase chromatography using a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used with these columns. The addition of a small amount of an amine modifier, like diethylamine (DEA), can improve peak shape for basic compounds like piperazines.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a small amount of the purified product in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chiral HPLC Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol/DEA (80:20:0.1) |
| Flow Rate | 0.7 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm |
Data Interpretation: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile compounds. It can be used as an orthogonal method to HPLC for purity assessment and to identify low-molecular-weight impurities.
Rationale for Method Design:
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the analysis of a broad range of compounds.
-
Inlet: A split/splitless inlet is typically used. The split mode is suitable for concentrated samples, while the splitless mode is used for trace analysis.
-
Detector: A mass spectrometer provides both quantitative data and structural information, which is invaluable for identifying unknown impurities.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 40-450 amu |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of the final product and can also be used to monitor reaction progress.
¹H NMR for Structural Confirmation and Reaction Monitoring: By comparing the ¹H NMR spectrum of the reaction mixture over time to the spectra of the starting material and the product, one can monitor the disappearance of starting material signals and the appearance of product signals. For quantitative analysis (qNMR), a known amount of an internal standard can be added to the sample.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a small amount of the dried reaction aliquot or purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
Acquisition Parameters:
-
A standard ¹H NMR experiment is usually sufficient.
-
Ensure a sufficient relaxation delay (D1) for accurate integration in qNMR.
-
Data Interpretation: The conversion can be calculated by comparing the integral of a characteristic peak of the product to that of a characteristic peak of the starting material.
Method Selection Guide
The following decision tree can help in selecting the most appropriate analytical method.
Caption: Decision tree for analytical method selection.
References
- Synthesis and characterization of piperazine derivatives.Journal of Organic Chemistry. [Link]
- Chiral separation of pharmaceuticals by HPLC.
- Application of GC-MS in pharmaceutical analysis.American Pharmaceutical Review. [Link]
- Quantitative NMR spectroscopy in pharmaceutical development.Journal of Pharmaceutical and Biomedical Analysis. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Deprotection Conditions to Avoid Side Reactions
Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the removal of the tert-butoxycarbonyl (Boc) protecting group. Here, you will find scientifically grounded troubleshooting advice and detailed protocols to help you minimize side reactions and maximize the yield and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The main source of side reactions is the formation of a reactive tert-butyl cation when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic sites within your substrate, leading to unwanted byproducts.[1][3][4]
Q2: Which functional groups or amino acid residues are most susceptible to these side reactions?
A2: Nucleophilic functional groups are particularly at risk of alkylation by the tert-butyl cation.[3][4] In the context of peptide synthesis, the most vulnerable amino acid residues include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][3]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][3]
-
Cysteine (Cys): The free thiol group is a target for alkylation, resulting in an S-tert-butylated cysteine.[1][3]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[1][3][5]
Other nucleophilic moieties in small molecules, such as electron-rich aromatic rings, thiols, and guanidino groups, are also at risk.[4][6]
Q3: How can I prevent the formation of tert-butylation byproducts?
A3: The most effective method is to incorporate "scavengers" into your deprotection reaction mixture.[1][3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.[3] They effectively "trap" the carbocation before it has a chance to react with your molecule of interest.[1][3]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, incomplete deprotection can occur due to insufficient acid strength, inadequate reaction time, or low temperature.[5] Signs of incomplete deprotection include the presence of your starting material or partially protected intermediates in the crude product, which can be identified by analytical techniques like HPLC or LC-MS.[5]
Understanding the Mechanism: The "Why" Behind the "How"
Acid-catalyzed Boc deprotection proceeds through a well-defined mechanism. Understanding this pathway is crucial for diagnosing and preventing side reactions.
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[7][8][9]
-
Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid.[7][8][9]
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[7][8] It is essential to perform this reaction in an open or well-vented system to allow the CO₂ to escape safely.[7][9]
-
Amine Protonation: Under the acidic conditions, the newly formed amine is protonated, typically forming an ammonium salt.[7][9]
The problematic step is the fate of the tert-butyl cation. It can be quenched by a scavenger, deprotonate to form isobutylene gas, or, undesirably, alkylate nucleophilic sites on your molecule.[7][9]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to troubleshooting common issues encountered during Boc deprotection.
Issue 1: Incomplete Deprotection
-
Symptoms:
-
Presence of starting material in the final product, confirmed by HPLC, LC-MS, or TLC.
-
Low yield of the desired product.
-
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Insufficient Acid Strength or Concentration | • Increase the concentration of the acid. For example, switch from 20% TFA in DCM to 50% or even neat TFA.[10]• For particularly stubborn deprotections, consider a stronger acid system like 4M HCl in dioxane.[2] |
| Inadequate Reaction Time or Temperature | • Extend the reaction time. Most deprotections are complete within 1-4 hours at room temperature.[5] Monitor the reaction progress by taking aliquots at different time points.[5]• Gently warming the reaction may increase the rate, but be aware that this can also promote side reactions if scavengers are not used.[2] |
| Steric Hindrance | • In cases of significant steric hindrance around the Boc-protected amine, more forcing conditions (stronger acid, longer time, or gentle heating) may be necessary.[2]• The use of an effective scavenger cocktail is crucial under these more forcing conditions to mitigate side reactions.[2] |
Issue 2: Formation of Side Products (Alkylation)
-
Symptoms:
-
Observation of unexpected peaks in HPLC or LC-MS analysis, often with a mass corresponding to the addition of a tert-butyl group (+56 Da).
-
Reduced purity of the crude product.
-
-
Potential Causes & Solutions:
The root cause is the reaction of the tert-butyl cation with nucleophilic sites on your molecule.[1] The solution is to employ scavengers.
Table of Common Scavengers and Their Applications
| Scavenger | Target Residue(s) / Application | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, highly effective for Trp, Tyr, and Met.[1] | 2.5 - 5% (v/v) |
| Water (H₂O) | General purpose, traps the cation to form tert-butanol.[3] | 2.5 - 5% (v/v) |
| Thioanisole | Particularly effective for protecting Met and Trp.[3][11] | 2.5 - 5% (v/v) |
| Ethanedithiol (EDT) | Commonly used for Cys-containing peptides to prevent oxidation and side reactions.[1][12] | 2.5 - 5% (v/v) |
| Anisole | Protects Trp and Tyr residues.[1] | 2.5 - 5% (v/v) |
Recommended Scavenger Cocktails:
-
General Purpose: A standard and effective cocktail for many sequences is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][5]
-
For Trp-containing Peptides: TFA/Thioanisole/H₂O/EDT (90:5:3:2 v/v/v/v) can be highly effective.
-
For Cys-containing Peptides: The inclusion of EDT is critical to maintain the reduced state of the cysteine thiol.[12] A common cocktail is TFA/TIS/H₂O/EDT (94:1:2.5:2.5 v/v/v/v).
Caption: Troubleshooting workflow for Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with a Scavenger Cocktail
This protocol is suitable for most substrates, including peptides with moderately sensitive residues.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a stir bar.[2]
-
Cleavage Cocktail Preparation: In a separate, well-ventilated fume hood, prepare the cleavage cocktail. For a standard reaction, use a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[5]
-
Deprotection: Add the cleavage cocktail to the solution of the protected compound. A typical ratio is 10 mL of cocktail per gram of substrate or resin.
-
Reaction: Allow the reaction to stir at room temperature for 1.5 to 2 hours.[5] Monitor the progress by TLC or by analyzing a small aliquot via LC-MS.[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration.
-
Wash the precipitate with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the final product under vacuum.
-
Protocol 2: Deprotection of Highly Acid-Sensitive Substrates
For substrates containing other acid-labile protecting groups (e.g., trityl, t-butyl ethers/esters), milder or alternative conditions are required.
-
Option A: Milder Acidic Conditions:
-
Option B: Orthogonal Protecting Group Strategy:
-
The most robust solution is to design the synthesis with an orthogonal protecting group strategy. The Boc group is acid-labile, making it orthogonal to groups that are removed under different conditions, such as:
-
Alternative Deprotection Methods
While acid-catalyzed cleavage is the most common, alternative methods exist for specific applications.
| Method | Reagents/Conditions | Advantages | Considerations |
| Lewis Acid-Mediated | AlCl₃, TMSI[14] | Can offer selectivity in the presence of other acid-sensitive groups. | May require anhydrous conditions; Lewis acids can be moisture-sensitive. |
| Thermal Deprotection | Heating neat (e.g., 180°C) or in a high-boiling solvent.[8][17] | Avoids the use of strong acids. | High temperatures can degrade sensitive molecules. |
| Catalyst-Free in Water | Refluxing in water.[18] | Environmentally friendly ("green") approach. | May not be suitable for all substrates; requires water solubility. |
| Oxalyl Chloride/Methanol | Oxalyl chloride in methanol at room temperature.[19][20] | Mild conditions, tolerant of many functional groups.[19] | Generates HCl in situ; potential for side reactions with oxalyl chloride.[20] |
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.[Link]
- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
- Specific solvent issues with BOC deprotection. WordPress. [Link]
- Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
- Protecting Groups for Amines: Carbam
- Boc Deprotection - TFA. Common Organic Chemistry. [Link]
- 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages.
- Protective Groups. Organic Chemistry Portal. [Link]
- p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. PubMed. [Link]
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Lab. [Link]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Any suggestion on Boc deprotection without using acid?
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- Boc De-protection. Reddit. [Link]
- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
- Fatty Acid and Amino Acid Derivatives in Organoc
- TFA Deprotection. Scribd. [Link]
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- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Protective Groups [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Substituted Piperazines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-substituted piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with introducing substituents at the C3 position of the piperazine ring. Given that over 80% of piperazine-containing drugs are substituted only at the nitrogen atoms, developing efficient and stereocontrolled routes to carbon-substituted analogs represents a significant opportunity to expand chemical space.[1]
This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and FAQs to address specific issues encountered in the lab.
Troubleshooting Guides & Methodologies
This section directly addresses the most pressing challenges in constructing the 3-substituted piperazine core, focusing on causality, strategic solutions, and optimization.
Question 1: My synthesis is yielding a mixture of isomers or failing altogether. How can I achieve high regioselectivity for the C3-position?
Answer: This is the most critical challenge. Direct C-H functionalization of a pre-formed piperazine ring is notoriously difficult to control and often leads to mixtures of C2 and C3 isomers or requires specialized directing groups and catalysts.[2] A more robust and predictable strategy is a convergent synthesis where the C3-substituent is incorporated into one of the acyclic precursors before the ring-forming cyclization step.
The most reliable method starts from optically pure α-amino acids, which serve as the chiral source for the C3-substituted fragment. This approach ensures that the substituent is placed exactly where intended from the very beginning.
A general, validated workflow is outlined below:
Caption: Convergent synthesis workflow from α-amino acids.
This strategy, converting an amino acid into a key 1,2-diamine intermediate, allows for a highly regioselective cyclization to furnish the 2,3-substituted piperazine core.[1][3]
Question 2: I am attempting a late-stage intramolecular SN2 cyclization to form the piperazine ring, but I'm getting low yields and lactam side products. What's going wrong?
Answer: This is a common failure mode. Late-stage intramolecular SN2 reactions for piperazine formation can be kinetically slow and often compete with undesired pathways, especially lactam formation if amide functionalities are present.[1][4]
Causality and Troubleshooting:
-
Ring Strain and Conformation: The energy barrier for a 6-endo-trig cyclization can be high. The acyclic precursor may adopt conformations unfavorable for ring closure.
-
Competing Reactions: If a competing nucleophile (like an amide oxygen) is present, it can lead to the formation of a thermodynamically stable lactam ring, hijacking your intended pathway.[4]
-
Leaving Group Ability: An insufficiently activated leaving group (e.g., a hydroxyl group that isn't converted to a tosylate or halide) will prevent the reaction from proceeding efficiently.
Solutions:
-
Switch to a More Robust Cyclization Strategy: Instead of relying on a single SN2 closure, consider a method that forms two bonds, such as the reaction of a 1,2-diamine with a vinyl diphenyl phosphonium reagent or a similar dielectrophile.[1]
-
Optimize SN2 Conditions: If you must use this route, ensure your leaving group is excellent (e.g., triflate, tosylate, iodide). Use a non-nucleophilic base (e.g., DBU, Proton-Sponge®) to prevent side reactions and run the reaction under high dilution to favor intramolecular cyclization over intermolecular polymerization.
The diagram below illustrates the decision-making process when troubleshooting a failing cyclization.
Caption: Troubleshooting workflow for low-yield cyclization reactions.
Question 3: My final 3-phenyl substituted piperazine product is racemic, even though I started with an enantiopure amino acid. How can I prevent this racemization?
Answer: Racemization is a significant risk, particularly when the C3 substituent is an aryl group like phenyl, which can stabilize an adjacent carbanion or enolate.[1][5] This issue was specifically reported during the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters.[1]
Causality and Solutions:
-
Mechanism of Racemization: The acidic proton at the C3 position can be abstracted by a base, leading to a planar intermediate that loses its stereochemical information. Reprotonation then occurs from either face, resulting in a racemic mixture.
-
Influence of Protecting Groups: The choice of N-protecting group is critical. Electron-withdrawing groups like 2-nitrobenzenesulfonyl (Ns) can increase the acidity of the C-H protons, making them more susceptible to abstraction. While attempts with 2-NsCl were unsuccessful for a phenyl-substituted intermediate, the use of 4-NsCl was successful in the nosylation step, though racemization occurred later.[3]
-
Reaction Conditions: The use of strong bases or elevated temperatures during cyclization or subsequent steps can promote epimerization.
Preventative Measures:
| Strategy | Rationale |
| Use Milder Bases | Employ weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaH or LDA where possible. |
| Lower Reaction Temperature | Perform base-sensitive steps at the lowest possible temperature that allows the reaction to proceed. |
| Judicious Protecting Group Choice | Consider protecting groups that do not excessively acidify the adjacent C-H bonds. If an activating group like Ns is required for cyclization, its removal should be performed under conditions known to minimize racemization. |
| Minimize Reaction Time | Do not let reactions run longer than necessary once the starting material is consumed to reduce the product's exposure to potentially racemizing conditions. |
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods for characterizing my 3-substituted piperazine and checking for impurities? A: A combination of techniques is essential.
-
NMR Spectroscopy (¹H and ¹³C): The gold standard for structural elucidation and determining diastereomeric ratio.[3]
-
LC-MS: Ideal for monitoring reaction progress, identifying byproducts, and confirming the molecular weight of your product.[3]
-
Chiral HPLC: Absolutely necessary to determine the enantiomeric purity (e.g., enantiomeric excess, ee) of your final product, especially when racemization is a concern.[3]
-
TLC: Useful for quick, qualitative reaction monitoring. Non-UV active compounds can be visualized with stains like KMnO₄ or ninhydrin.[3]
Q: I need to remove unreacted piperazine starting material from my crude product. What is the best way? A: Piperazine is a base and is highly soluble in water. An acidic wash is very effective.[6] Dissolve your crude product in an organic solvent (like ethyl acetate or DCM) and wash it with a dilute aqueous acid solution (e.g., 1M HCl or a saturated solution of ammonium chloride). The piperazine will be protonated and move into the aqueous layer as a soluble salt.[6]
Q: Are there any modern, catalytic methods for synthesizing C-substituted piperazines directly? A: Yes, research in this area is active. Methods involving iridium-catalyzed [3+3] cycloadditions of imines have been developed to produce complex, C-substituted piperazines with high diastereoselectivity.[7][8] Additionally, photoredox catalysis has been employed for the decarboxylative cyclization between aldehydes and amino-acid-derived diamines to access C2-substituted piperazines, a related challenge.[2] These methods are powerful but may require specific substrates and catalyst systems.
Experimental Protocols
The following protocols are adapted from validated literature procedures and provide a starting point for the synthesis of 3-substituted piperazines via the robust amino acid pathway.
Protocol 1: Synthesis of a Chiral β-Keto Ester from Phenylglycine (Upstream Intermediate)
This protocol is based on the Masamune condensation to create a key building block.[1]
Materials:
-
(S)-N-Boc-phenylglycine
-
Meldrum's acid
-
4-(Dimethylamino)pyridine (DMAP)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
Activation: To a solution of (S)-N-Boc-phenylglycine (1.0 equiv) and Meldrum's acid (1.1 equiv) in anhydrous DCM at 0 °C, add DMAP (1.2 equiv).
-
Coupling: Add a solution of DCC (1.1 equiv) in DCM dropwise over 30 minutes. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.
-
Esterification: Dissolve the crude residue in anhydrous ethanol and heat to reflux for 3 hours.
-
Purification: Cool the solution and remove the solvent in vacuo. Purify the resulting crude oil by silica gel chromatography (e.g., using an ethyl acetate/hexanes gradient) to yield the pure ethyl (S)-4-((tert-butoxycarbonyl)amino)-3-oxo-4-phenylbutanoate.[1]
Protocol 2: Annulation of a 1,2-Diamine to Form the Piperazine Core
This protocol describes the cyclization of a nosyl-protected diamine intermediate to form the final piperazine ring.[1][3]
Materials:
-
Chiral N¹-((4-nitrophenyl)sulfonyl)-1-phenyl-ethane-1,2-diamine (1.0 equiv)
-
Ethyl 2-(diethoxyphosphoryl)acetate
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend K₂CO₃ (3.0 equiv) in anhydrous THF.
-
Addition of Reagents: Add ethyl 2-(diethoxyphosphoryl)acetate (1.5 equiv) to the suspension. Then, add a solution of the chiral diamine (1.0 equiv) in THF dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel chromatography to afford the desired 3-phenyl-substituted piperazine-2-acetic acid ester.[1]
References
- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
- Sergeev, E. E., Gogin, L. L., & Boreskov Institute of Catalysis. (2022). Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry, 14. ResearchGate.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). International Journal of Molecular Sciences, 24(14), 11794. PubMed.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). ResearchGate.
- Trusov, I. A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794. MDPI.
- Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. MDPI.
- Donati, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1299. PubMed Central.
- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (2016). New Journal of Chemistry. RSC Publishing.
- Failure attempts to the synthesis of 3-substituted piperazine-2-acetic... (2022). ResearchGate.
- Kurfi, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 558. PubMed Central.
- Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. PubMed Central.
- Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC.
- Piperazine. (n.d.). Wikipedia.
- Kaur, H., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 415-433. MDPI.
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
- Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2018). The Journal of Organic Chemistry. ACS Publications.
- Synthesis and receptor binding studies of 3-substituted piperazine derivatives. (2001). Archiv der Pharmazie. PubMed.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing.
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis, 13(5), 3329–3335. PubMed Central.
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2020). ResearchGate.
- Identification and structural characterization of three psychoactive substances... (2021). PubMed Central.
- Purification of piperazine. (1959). Google Patents.
- How do I remove piperazine from the solid compound? (2015). ResearchGate.
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during synthesis of chiral piperazines
Welcome to the technical support center for chiral piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during the synthesis of these vital pharmaceutical scaffolds. The piperazine ring's prevalence in blockbuster drugs underscores the critical need for robust, stereoselective synthetic methods.[1] However, the susceptibility of chiral centers, particularly those alpha to a nitrogen atom or an activating group, to racemization presents a significant and often frustrating challenge.[2][3]
This resource provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and the mechanistic reasoning behind our recommendations to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant racemization during the N-alkylation of my chiral piperazine. What is the most likely cause?
A1: Racemization during N-alkylation is a frequent issue, primarily driven by the reaction conditions. The most common culprits are:
-
Base Selection: The choice of base is critical. Strong, non-hindered bases like triethylamine (TEA) or potassium carbonate can deprotonate the α-proton of an adjacent stereocenter, especially if it's activated (e.g., by a carbonyl group), leading to a planar, achiral enolate intermediate that quenches to a racemic mixture.[2][4]
-
Elevated Temperature: Higher reaction temperatures provide the activation energy needed to overcome the barrier for racemization.[2][5] Even a modest increase in temperature can dramatically accelerate the rate of epimerization.
-
Prolonged Reaction Times: The longer your chiral molecule is exposed to racemizing conditions (base, heat), the greater the loss of enantiomeric excess (ee).[2]
Q2: My starting material is a chiral amino acid derivative for building the piperazine ring, but I'm losing chiral purity during cyclization. Why?
A2: When constructing the piperazine ring from chiral precursors like amino acids, racemization often occurs during the activation of a carboxyl group for amide bond formation. The primary mechanism is the formation of a 5(4H)-oxazolone (azlactone) intermediate.[4] The proton at the chiral α-carbon of this oxazolone is highly acidic and is easily removed by a base, leading to a loss of stereochemistry.[4] Factors that exacerbate this include:
-
Coupling Reagents: Certain peptide coupling reagents are more prone to inducing racemization.[2]
-
Pre-activation Time: Allowing the activated carboxylic acid to sit for extended periods before the amine is introduced increases the window for oxazolone formation and subsequent racemization.[4]
Q3: Can the choice of protecting group influence the stereochemical stability of my chiral piperazine?
A3: Absolutely. Protecting groups play a crucial role beyond simply masking reactivity; they can significantly influence the conformational stability and electronic environment of the chiral center.[6][7]
-
Steric Hindrance: Bulky protecting groups, such as tert-butoxycarbonyl (Boc), can sterically shield the α-proton, making it less accessible to bases and thereby hindering deprotonation.[6]
-
Electronic Effects: The electronic nature of the protecting group can affect the acidity of the α-proton. Electron-withdrawing groups can increase acidity, making the center more susceptible to epimerization.
-
Orthogonal Strategies: Employing an orthogonal protecting group strategy (e.g., Boc and Cbz) is essential for the selective functionalization of unsymmetrically substituted piperazines and can be planned to minimize exposure of a deprotected, sensitive chiral center to harsh conditions.[6]
Troubleshooting Guides & Protocols
This section provides structured approaches to diagnose and solve racemization issues in your experiments.
Guide 1: Diagnosing and Preventing Racemization in N-Alkylation and Amide Coupling Reactions
Symptom: Your final product shows a significant loss of enantiomeric excess (% ee) after a reaction involving a base or coupling agent.
Underlying Cause: Formation of a planar, achiral intermediate (e.g., enolate, oxazolone) is the most probable cause.[2][4][8] This is often triggered by an inappropriate choice of base, elevated temperature, or unsuitable coupling agents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization.
Comparative Data: Impact of Reaction Conditions
The following table summarizes the typical effects of key parameters on chiral purity during the coupling of an N-Boc protected chiral piperazine carboxylic acid.
| Parameter | Condition A (High Racemization) | Condition B (Low Racemization) | Rationale |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | DIPEA's steric bulk hinders its ability to abstract the sensitive α-proton, reducing enolization.[4] |
| Temperature | Room Temperature (25°C) | 0°C to Room Temperature | Lower temperatures decrease the rate of epimerization, which has a higher activation energy than the desired coupling reaction.[4] |
| Coupling Reagent | DCC/HOBt | HATU/HOAt | Urnonium/aminium-based reagents like HATU are known to suppress the formation of the problematic oxazolone intermediate.[4] |
| Pre-activation Time | 30 minutes | < 5 minutes | A shorter pre-activation period minimizes the time the activated acid exists before being intercepted by the amine, reducing the opportunity for side reactions.[4] |
Protocol 1: Low-Racemization Amide Coupling Using HATU
This protocol is designed to minimize racemization during the formation of an amide bond with a chiral piperazine carboxylic acid derivative.
Materials:
-
N-protected chiral piperazine carboxylic acid (1.0 eq)
-
Amine component (1.0-1.2 eq)
-
HATU (1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected piperazine acid and the amine component in the anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add the HATU coupling reagent to the cooled solution and stir for 1-2 minutes.
-
Add DIPEA dropwise to the mixture to initiate the reaction.
-
Stir the reaction at 0°C for 30 minutes.
-
Allow the reaction to warm slowly to room temperature and continue stirring for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Upon completion, proceed with a standard aqueous work-up and purification.
Guide 2: The Role of Solvents and Protecting Groups
Symptom: Racemization persists even after optimizing base and temperature.
Underlying Cause: The solvent and protecting group strategy may be contributing to the instability of the chiral center.
Solvent Effects: The polarity and proticity of the solvent can stabilize the transition states that lead to racemization.[2] Protic solvents like alcohols can facilitate proton transfer, potentially increasing the rate of epimerization in certain contexts.[2] While less common, using a chiral solvent can sometimes influence the stereochemical outcome.[9][10]
Protecting Group Strategy: The stability of your protecting groups dictates the reaction conditions you can use. An improperly chosen protecting group might require harsh deprotection steps that compromise chiral integrity.
Decision Tree for Orthogonal Protecting Group Selection:
Caption: Selecting an orthogonal protecting group.
Protocol 2: Chiral Purity Analysis by HPLC
Verifying the success of your strategy requires a robust analytical method.
Objective: To quantify the enantiomeric excess (% ee) of a chiral piperazine derivative.
Recommended Starting Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. For example, a Chiralpak® IC column (cellulose tris(3,5-dichlorophenylcarbamate)).[11]
-
Mobile Phase: A mixture of acetonitrile, methanol, and a basic additive like diethylamine (e.g., 90:10:0.1 v/v/v). The additive is crucial for good peak shape with basic analytes like piperazines.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35 °C.
-
Detection: UV at a low wavelength (e.g., 205 nm) if the analyte lacks a strong chromophore.[11]
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a sample of your piperazine derivative (approx. 0.1 mg/mL) dissolved in the mobile phase.
-
Inject the sample onto the column.
-
Identify the peaks corresponding to the two enantiomers. A baseline resolution (Rs > 1.5) is ideal.[11]
-
Calculate the enantiomeric excess using the peak areas: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100[11]
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.[11]
By systematically addressing the key factors of base selection, temperature, coupling protocols, and solvent choice, and by employing robust analytical methods to accurately gauge your success, you can effectively prevent racemization and ensure the stereochemical integrity of your valuable chiral piperazine products.
References
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
- Preventing racemization during chiral amine synthesis. Benchchem.
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
- How to avoid racemization during N-Boc-piperazine-C3-COOH coupling. Benchchem.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ACS Publications.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed.
- Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry - ACS Publications.
- Preventing di-substitution in piperazine N-alkylation reactions. Benchchem.
- The role of racemisation kinetics in the deracemisation process via temperature cycles. ResearchGate.
- Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. PubMed.
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- Deracemization of NMPA via Temperature Cycles. Crystal Growth & Design.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central.
- Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH.
- Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society.
- Possible effect of chiral solvents on asymmetric reactions, in which... ResearchGate.
- An Experimental Investigation of the Evolution of Chirality in a Potential Dynamic Peptide System: N-Terminal Epimerization and Degradation into Diketopiperazine. ResearchGate.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH.
- Racemization. Wikipedia.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- A molecular dynamics study of chirality transfer: The impact of a chiral solute on an achiral solvent. The Journal of Chemical Physics.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Racemization Overview, Mechanism & Examples. Study.com.
- Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle.
- Amino Acid-Protecting Groups. ResearchGate.
- Chirality at Nitrogen, Phosphorus, and Sulfur. Chemistry LibreTexts.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
- Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
- 19.11: Racemization. Chemistry LibreTexts.
- Examination of the Potential for Adaptive Chirality of the Nitrogen Chiral Center in Aza-Aspartame. MDPI.
- Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase. PubMed.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Method for preparing n-alkyl-piperazines. Google Patents.
- Racemisation in Chemistry and Biology. The University of Manchester.
- Trouble with chiral separations. Chromatography Today.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
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- 3. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: (S)-1-Boc-3-propyl-piperazine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of (S)-1-Boc-3-propyl-piperazine. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you optimize your experimental outcomes. Drawing from established chemical principles and field-proven insights, this resource addresses common challenges in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Mono-Alkylated Product
Question: My reaction to produce (S)-4-benzyl-1-Boc-3-propyl-piperazine results in a low yield, and I observe significant amounts of starting material and what appears to be a di-substituted byproduct. How can I improve the selectivity and overall yield?
Answer: This is a common challenge in piperazine chemistry due to the similar reactivity of both nitrogen atoms.[1] To enhance mono-alkylation and drive the reaction to completion, consider the following strategies:
-
Stoichiometry and Reagent Addition: The slow, controlled addition of the alkylating agent (e.g., benzyl bromide) at a low temperature can help manage the reaction rate and minimize the formation of the di-substituted product.[1] Using a slight excess (1.0-1.2 equivalents) of the alkylating agent can help consume the starting N-Boc-piperazine.[2]
-
Choice of Base and Solvent: A non-nucleophilic base is crucial to prevent side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice. The selection of an appropriate solvent, such as dimethylformamide (DMF) or acetonitrile, can also influence the reaction rate and yield.[2]
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products.
| Parameter | Recommendation | Rationale |
| Alkylating Agent | 1.0 - 1.2 equivalents | Drives reaction to completion while minimizing di-alkylation. |
| Base | Potassium Carbonate (K₂CO₃) | Neutralizes the acid generated without interfering with the reaction. |
| Solvent | DMF or Acetonitrile | Effectively dissolves reactants and facilitates the reaction. |
| Temperature | Room Temperature | Balances reaction rate with selectivity. |
Issue 2: Incomplete Debenzylation or Formation of Byproducts
Question: During the hydrogenolysis step to remove the benzyl group, my reaction is either incomplete or I'm observing byproducts. What are the critical parameters for a clean and complete debenzylation?
Answer: Catalytic transfer hydrogenation is a standard method for N-debenzylation, but its success is highly dependent on several factors.[3]
-
Catalyst Selection and Activity: Palladium on carbon (Pd/C) is a highly effective catalyst for debenzylation.[4] Ensure your catalyst is fresh and active. The loading (e.g., 10% Pd/C) and amount of catalyst are critical.
-
Hydrogen Source: While hydrogen gas (H₂) is commonly used, transfer hydrogenation with a source like ammonium formate can be a practical alternative.[3]
-
Solvent and Temperature: Methanol is a typical solvent for this reaction. Running the reaction at a slightly elevated temperature (e.g., reflux) can sometimes improve the rate of debenzylation, but this should be optimized to avoid side reactions.[3]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine when all the starting material has been consumed. Incomplete reactions will lead to purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying the final this compound product?
A1: Column chromatography is a highly effective technique for purifying piperazine derivatives to achieve high purity.[5][6] Given the polar nature of the product, a silica gel stationary phase is typically used. The mobile phase often consists of a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol), with the addition of a small amount of a basic modifier like triethylamine to prevent peak tailing.[5]
Q2: How can I confirm the enantiomeric purity of my final product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds like this compound.[7][8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification.[8] Capillary electrophoresis (CE) with a chiral selector is another powerful analytical technique for this purpose.[7][9]
Q3: Are there any alternative protecting groups to the benzyl group that might be easier to remove?
A3: Yes, while the benzyl group is common, other protecting groups can be employed. The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule. For instance, a carbamate-based protecting group like benzyloxycarbonyl (Cbz) is also removable by hydrogenolysis. An orthogonal protecting group strategy, where groups are removed under different conditions (e.g., an acid-labile Boc group and a hydrogenation-labile benzyl group), is a cornerstone of modern organic synthesis.[4]
Q4: What is the best way to monitor the progress of the alkylation and debenzylation reactions?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting material and, if available, the product standard, you can visually track the consumption of the starting material and the formation of the product. For more quantitative and sensitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. It provides information on the relative amounts of reactants and products and can help identify any byproducts.
Experimental Protocols
Protocol 1: Synthesis of (S)-4-benzyl-1-Boc-3-propyl-piperazine
-
To a solution of this compound in acetonitrile, add potassium carbonate (2 equivalents).
-
Slowly add benzyl bromide (1.1 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.[1]
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Protocol 2: Debenzylation to form this compound
-
Dissolve the crude (S)-4-benzyl-1-Boc-3-propyl-piperazine in methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Add ammonium formate (several equivalents) as the hydrogen source.
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to obtain pure this compound.
Workflow and Logic Diagrams
The following diagrams illustrate the synthetic workflow and key decision points in the process.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the N-alkylation step.
References
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
- BenchChem. (2025). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.
- BenchChem. (2025). Avoiding N-debenzylation during piperidine modification.
- Wiley Online Library. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- ResearchGate. (2025). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF.
- Boc Sciences. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- ChemicalBook. (n.d.). (S)-1-Boc-3-methylpiperazine synthesis.
- Journal of Chemical and Pharmaceutical Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound.
- Sigma-Aldrich. (n.d.). (S)-1-Boc-3-methylpiperazine.
- MDPI. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles.
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- Personal Web Pages Service. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols.
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Conditions for N-Benzyl-N-Cbz-glycine in Solid-Phase Peptide Synthesis (SPPS).
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Reddit. (2020). Synthesis - General tips for improving yield?.
- ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Piperazines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions regarding the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from piperazine derivatives. As a widely used moiety in medicinal chemistry, mastering the nuances of piperazine deprotection is critical for synthetic success.[1] This document is designed to provide not just protocols, but the underlying chemical logic to empower you to overcome common challenges in your laboratory work.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured in a question-and-answer format to directly address the most common and pressing issues encountered during the Boc deprotection of piperazines.
Question 1: My Boc deprotection reaction is sluggish or incomplete. What are the primary causes and how can I resolve this?
Answer: Incomplete deprotection is a frequent hurdle. The root cause often lies in one of several key reaction parameters. A systematic diagnosis is the most effective approach.
Probable Causes & Solutions:
-
Insufficient Acid Stoichiometry or Concentration: The reaction is acid-catalyzed and requires sufficient acid to protonate the carbamate and drive the reaction to completion.[2][3] Standard protocols often call for a large excess of acid, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or a 4M solution of hydrochloric acid (HCl) in 1,4-dioxane.[2]
-
Solution: Increase the concentration of the acid or the number of equivalents relative to your substrate. For a sluggish reaction with 25% TFA, consider increasing it to 50%. When using HCl in dioxane, ensure a significant excess is present.[2]
-
-
Inadequate Reaction Time: While many deprotections are complete within 30 minutes to 2 hours, certain substrates require longer exposure to acidic conditions.[2][3]
-
Low Reaction Temperature: Most Boc deprotections are conveniently run at room temperature.[2] However, if the reaction is slow, a modest increase in temperature can be beneficial.
-
Steric Hindrance: Bulky substituents on the piperazine ring or near the Boc-protected nitrogen can impede the approach of the acid, slowing the rate of cleavage.[2][4]
-
Solution: For sterically hindered substrates, a combination of increased acid concentration, extended reaction time, and gentle heating may be necessary.
-
Below is a workflow to guide your troubleshooting process for low product yield, which could be a result of an incomplete reaction or issues during work-up and purification.
Caption: Troubleshooting workflow for low product yield.[2]
Question 2: I'm observing significant side product formation. What is the most common side reaction and how can I prevent it?
Answer: The most prevalent side reaction during acid-mediated Boc deprotection is t-butylation.[2]
Causality of the Side Reaction:
The deprotection mechanism proceeds through the formation of a stable tert-butyl cation intermediate.[2][5][6] This carbocation is a potent electrophile and can react with any available nucleophile in the reaction mixture.[2] Nucleophiles can include the deprotected piperazine nitrogen itself, or other sensitive functional groups within your molecule (e.g., tryptophan or methionine residues in peptide-like structures).[2]
Caption: Mechanism of Boc deprotection and side product formation.[2]
Prevention Strategy: The Use of Scavengers
The most effective way to prevent t-butylation is to introduce a "scavenger" into the reaction mixture.[2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[2]
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | General purpose scavenger. Often used in combination with water. |
| Thioanisole | 2.5 - 5% | Particularly effective for protecting methionine and other sulfur-containing residues. |
| Anisole | 2.5 - 5% | Useful for protecting tryptophan residues. |
| Water | 2.5 - 5% | Often used with TIS to promote the formation of tert-butanol from the cation. |
A standard and robust scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2]
Frequently Asked Questions (FAQs)
Q1: Which acidic reagent should I choose: TFA or HCl?
A: Both TFA in DCM and HCl in dioxane are highly effective and widely used.[2][3] The choice often depends on the subsequent steps in your synthesis and the nature of your product.
-
TFA: Forms a trifluoroacetate salt, which is often an oil. Residual TFA can be removed by co-evaporation with a solvent like toluene.[2][3] This method is very common for its efficiency.[3]
-
HCl in Dioxane: Typically yields a hydrochloride salt, which frequently precipitates from the reaction mixture.[2][3] This can be advantageous for isolation, as the product can often be collected by simple filtration.[2][3]
Q2: How should I monitor the progress of my deprotection reaction?
A: It is essential to monitor the reaction to avoid unnecessarily long reaction times which can lead to side products, or short times resulting in an incomplete reaction.
-
TLC (Thin Layer Chromatography): A quick and easy method. Spot the reaction mixture against your starting material. The deprotected product, being more polar, will typically have a lower Rf value.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most definitive method.[2] It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any potential side products.[7]
Q3: What is the best work-up procedure to obtain the deprotected piperazine as a free base?
A: After the reaction is complete (as determined by TLC or LC-MS), the goal is to remove the excess acid and isolate the neutral amine product.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid (e.g., TFA).[3][8]
-
Dissolution: Dissolve the resulting crude salt in water.[2]
-
Basification: Cool the aqueous solution in an ice bath and carefully add a strong base (e.g., solid KOH or concentrated NaOH solution) until the pH is >11.[9]
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as ethyl acetate or DCM.[2][9]
-
Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine free base.[2]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is a general and robust starting point for most piperazine substrates.
-
Preparation: Dissolve the N-Boc-piperazine substrate in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.
-
Deprotection Cocktail: In a separate flask, prepare a deprotection solution. For standard substrates, use 25-50% TFA in DCM. If your substrate is sensitive to alkylation, prepare a scavenger cocktail (e.g., 95:2.5:2.5 TFA/DCM/TIS/H₂O).[2]
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature and stir.
-
Monitoring: Stir the reaction for 30 minutes to 2 hours. Monitor the consumption of starting material by TLC or LC-MS.[2][3]
-
Work-up: Once complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.[2][3] The product is typically isolated as the TFA salt, ready for the free-basing procedure if required.
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is an excellent alternative to TFA and is particularly useful if a solid hydrochloride salt is desired.
-
Preparation: Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents). The reaction is often run with a large excess of HCl.[2][3]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.[2][3] Often, a precipitate of the hydrochloride salt will form.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[2][3]
-
Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[2][3] Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[2]
References
- Fields, G. B. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
- de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(18), 3331.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF.
- Kandepi, V. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry, 44(28), 12041-12048.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- Královec, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2206.
- Kandepi, V. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry, 44(28), 12041-12048.
- CN108033931B - Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
- Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7023-7031.
- Reddit. (2023). Alternative Methods for Boc Deprotection. r/chemistry.
- Firth, J. D. (2016). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- www.rsc.org/advances. (n.d.).
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?.
- ResearchGate. (n.d.). Boc deprotection conditions tested. Download Scientific Diagram.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.).
- Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Download Table.
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jgtps.com [jgtps.com]
Technical Support Center: Alternative Methods for N-Boc Deprotection
Welcome to the Technical Support Center for N-Boc Deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with standard deprotection protocols. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative methods, grounded in established scientific principles and field-proven insights.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the selection and implementation of alternative N-Boc deprotection strategies.
Q1: When should I consider an alternative to standard strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) for N-Boc deprotection?
Standard acidic methods, while effective, can be problematic for complex molecules.[1][2][3][4] You should consider an alternative method under the following circumstances:
-
Presence of other acid-labile functional groups: If your substrate contains other acid-sensitive protecting groups (e.g., t-butyl esters, trityl groups, silyl ethers) or functionalities that may degrade or rearrange under strongly acidic conditions, a milder or orthogonal method is necessary to ensure selective deprotection.[1][4][5][6]
-
Substrate Solubility Issues: Some substrates or their resulting amine salts have poor solubility in common solvents used for acidic deprotection (like dichloromethane or dioxane), leading to incomplete reactions or difficult work-ups.
-
Concerns about Side Reactions: The intermediate tert-butyl cation generated during acidic deprotection is a potent electrophile that can cause unwanted side reactions, such as alkylation of nucleophilic residues like tryptophan, methionine, or electron-rich aromatic rings.[7][8][9]
-
Process Safety and "Green" Chemistry Concerns: Strong, corrosive acids like TFA can be hazardous to handle and generate significant waste, prompting the search for greener alternatives.[8][10][11] Thermal methods using water as a solvent are considered a more environmentally friendly option.[10][11][12]
Q2: What are the main categories of alternative N-Boc deprotection methods?
Alternative methods can be broadly categorized based on their reaction conditions:
-
Lewis Acid-Mediated: Employs Lewis acids like ZnBr₂, TMSI, AlCl₃, or FeCl₃, which can offer milder conditions and different selectivity compared to Brønsted acids.[5][9][10][13][14]
-
Mildly Acidic or Neutral Conditions: These methods use reagents that generate a weaker acidic environment or proceed through a non-acidic mechanism. Examples include oxalyl chloride in methanol, ceric ammonium nitrate (CAN), or reactions on a silica gel surface.[1][15][16][17]
-
Thermal Deprotection: Involves heating the substrate in a suitable solvent (e.g., water, toluene, dioxane) to induce thermolytic cleavage of the Boc group without any added catalyst.[11][18][19][20] This method is often used in continuous flow chemistry.[3][4][18]
-
Basic Conditions: Although less common due to the general stability of the Boc group to bases, some methods using reagents like sodium carbonate or potassium phosphate have been reported for specific substrates.[1][21]
Q3: How do I choose the best alternative method for my specific substrate?
The choice depends on a careful analysis of your substrate's structure and the desired outcome. The following decision workflow can guide your selection process.
Caption: Role of scavengers in preventing side reactions.
Solutions:
-
Use of Scavengers: Adding "scavengers" to the reaction mixture can effectively trap the tert-butyl cation. [2]Common scavengers include triisopropylsilane (TIS), anisole, thioanisole, or water. [22]* Choice of Method: Thermal deprotection methods often avoid this issue as the byproducts are isobutylene and CO₂, which are gases. [11]* Temperature Control: Running reactions at lower temperatures (e.g., 0 °C) can sometimes suppress the rate of alkylation relative to the desired deprotection. [23]
PART 2: Troubleshooting Guides for Specific Alternative Methods
Section A: Lewis Acid-Mediated Deprotection (ZnBr₂, TMSI, FeCl₃)
Lewis acids offer a milder alternative to strong Brønsted acids and can provide unique selectivity. [5][13][14][24] Issue 1: Incomplete or slow deprotection with Zinc Bromide (ZnBr₂).
-
Possible Cause: Insufficient catalyst activity or steric hindrance. ZnBr₂ is particularly effective for the selective deprotection of secondary N-Boc amines but may be slow for others. [5][13]* Troubleshooting Steps:
-
Verify Reagent Quality: Anhydrous ZnBr₂ is crucial for this reaction; ensure the reagent has been properly stored and handled to prevent moisture contamination. [5] 2. Increase Equivalents: While catalytic amounts can work, some procedures call for stoichiometric or even excess ZnBr₂ (2-4 equivalents). [13][25] 3. Extend Reaction Time: These reactions can be slow, sometimes requiring stirring at room temperature for several hours to days. [13][25]Monitor progress carefully by TLC or LC-MS.
-
Solvent Choice: Dichloromethane (DCM) is the most commonly reported solvent. [5][13]Ensure it is anhydrous.
-
Issue 2: Lack of selectivity when using Trimethylsilyl Iodide (TMSI).
-
Possible Cause: TMSI is a very powerful reagent capable of cleaving other protecting groups, such as esters and ethers, not just Boc groups. [23][24][26]* Troubleshooting Steps:
-
Precise Stoichiometry: Use the minimum effective amount of TMSI, typically around 1.1-1.5 equivalents. [24][27] 2. Low Temperature: Perform the reaction at 0 °C or even lower to enhance selectivity. [24] 3. Solvent Effects: Acetonitrile or dichloromethane are often the best solvents for this transformation. [24] 4. Catalytic Version: For highly sensitive substrates, a catalytic version using TMSI in the presence of a silylating agent like BSA or BSTFA has been developed, which can offer milder conditions. [24][26]
-
Section B: Mild/Neutral Deprotection Methods (Oxalyl Chloride, CAN)
These methods are valuable for substrates with multiple acid-sensitive functionalities.
Issue 1: Reaction with oxalyl chloride in methanol is sluggish or gives side products.
-
Possible Cause: The mechanism involves a complex interaction between oxalyl chloride and methanol. The wrong stoichiometry or solvent can lead to poor results. [1][15]* Troubleshooting Steps:
-
Reagent Purity and Ratio: Use freshly distilled oxalyl chloride. The combination with methanol is key; reactions in neat oxalyl chloride or other solvents like chloroform can be ineffective or lead to N-chloroalkyl byproducts. [1][15] 2. Optimize Equivalents: While 1-3 equivalents of oxalyl chloride are often sufficient, some substrates may require up to 5 equivalents for rapid conversion. [1] 3. Temperature Control: The reaction is typically run at room temperature. [1][15][16]Refluxing should be avoided as it can promote side reactions. [1][15] Issue 2: Low yields with Ceric Ammonium Nitrate (CAN).
-
-
Possible Cause: CAN-mediated deprotection proceeds via an electron transfer process, and its efficiency can be highly substrate-dependent. [28]It is also a strong oxidizing agent. [29]* Troubleshooting Steps:
-
Stoichiometry: This is a catalytic method, typically requiring only 0.2 equivalents of CAN. [17]Using excess CAN could lead to oxidation of other functional groups.
-
Solvent System: The reaction is commonly performed in acetonitrile at reflux. [17][28] 3. Solid-Supported Reagent: For cleaner reactions and easier work-up, consider using CAN impregnated on silica gel, which can improve yields and simplify purification. [28]
-
Section C: Thermal Deprotection
This "catalyst-free" method is a green alternative but requires careful optimization. [11][20] Issue 1: Incomplete deprotection even at high temperatures.
-
Possible Cause: Thermal lability of the N-Boc group varies significantly with the substrate structure. Alkyl N-Boc groups are generally more stable and require higher temperatures than aryl N-Boc groups. [3][4]* Troubleshooting Steps:
-
Increase Temperature/Time: Efficient deprotection may require temperatures of 150-270 °C, often achievable only in sealed vessels or continuous flow reactors. [3][19] 2. Solvent Choice: The choice of solvent is critical. Water, methanol, or trifluoroethanol often give better results than less polar solvents like toluene. [3][19]Refluxing in water (100 °C) can be effective for some substrates. [10][11] 3. Microwave Irradiation: Using a microwave reactor can sometimes achieve the required temperatures in shorter times, potentially reducing byproduct formation. [19] Issue 2: Product decomposition or racemization.
-
-
Possible Cause: The high temperatures required for thermal deprotection can degrade sensitive molecules or cause racemization of chiral centers. [11][19][22]* Troubleshooting Steps:
-
Optimize Conditions: Carefully screen a range of temperatures and reaction times to find a balance between deprotection and degradation. Continuous flow reactors are excellent for this, allowing precise control over residence time. [3][18] 2. Consider an Alternative: If the substrate is fundamentally unstable at the required temperatures, thermal deprotection is not a suitable method. Re-evaluate using a Lewis acid or other mild method.
-
PART 3: Detailed Experimental Protocols
**Protocol 1: Selective N-Boc Deprotection using Zinc Bromide (ZnBr₂)[13][25]
This method is particularly useful for the selective deprotection of secondary N-Boc protected amines in the presence of other acid-sensitive groups.
-
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Anhydrous Zinc Bromide (ZnBr₂) (2.0-4.0 mmol, 2-4 equiv.)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
-
Procedure:
-
To a solution of the N-Boc protected amine (1.0 mmol) in anhydrous DCM (10 mL), add anhydrous ZnBr₂ (2.0-4.0 mmol).
-
Stir the reaction mixture under an inert atmosphere (e.g., Argon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take anywhere from 4 hours to 3 days. [13][25] 4. Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Na₂CO₃.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Protocol 2: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol[15][16]
A fast and mild procedure suitable for a wide range of substrates, including those with acid-labile functionalities.
-
Materials:
-
N-Boc protected substrate (1.0 mmol)
-
Oxalyl Chloride ((COCl)₂) (3.0 mmol, 3 equiv.)
-
Anhydrous Methanol (MeOH) (5 mL)
-
-
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 mmol) in anhydrous MeOH (5 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3.0 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
The resulting amine hydrochloride salt can be used directly or neutralized with a mild base and extracted.
-
**Protocol 3: Catalytic N-Boc Deprotection with Iron(III) Chloride (FeCl₃)[14]
A sustainable and inexpensive method that often provides a clean reaction requiring minimal purification.
-
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Anhydrous Iron(III) Chloride (FeCl₃) (0.1 mmol, 10 mol%)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (10 mL)
-
-
Procedure:
-
Dissolve the N-Boc protected amine (1.0 mmol) in anhydrous DCM or MeCN (10 mL).
-
Add anhydrous FeCl₃ (0.1 mmol) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times are typically short.
-
Upon completion, the work-up is often as simple as filtering the reaction mixture through a short pad of silica gel to remove the catalyst, followed by concentration of the filtrate. [14]
-
PART 4: Comparative Data
Table 1: Comparison of Alternative N-Boc Deprotection Methods
| Method | Reagent(s) | Typical Conditions | Pros | Cons | Key References |
| Lewis Acid | ZnBr₂ | DCM, Room Temp, 4h - 3d | Selective for secondary amines, mild. | Can be very slow, requires anhydrous conditions. | ,[13] [5] |
| TMSI | MeCN or DCM, 0°C to RT | Fast and effective. | Potent; can cleave other protecting groups. | ,[26],[24] [27] | |
| FeCl₃ (catalytic) | DCM or MeCN, RT | Inexpensive, sustainable, clean reaction. | Substrate scope can be variable. | [14] | |
| Mild/Neutral | (COCl)₂ / MeOH | MeOH, RT, 1-4h | Fast, mild, tolerates many functional groups. | Oxalyl chloride is toxic and moisture-sensitive. | ,[15],[16] [1] |
| CAN (catalytic) | MeCN, Reflux | Mild, catalytic. | CAN is an oxidant; potential for side reactions. | ,[17] [28] | |
| Thermal | None (Solvent only) | H₂O, Dioxane, or TFE; 100-270°C | "Green" method, no acid waste, good for flow chemistry. | High temps can cause degradation/racemization. | ,[18],[19],[11] [3] |
| Basic | Na₂CO₃ | DME, Reflux | Useful for specific base-stable substrates. | Very limited substrate scope. | ,[1] [21] |
PART 5: References
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
-
Zinc Bromide - Common Organic Chemistry. Common Organic Chemistry.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH).
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
-
N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Pubs.acs.org.
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications.
-
Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem.
-
N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. American Chemical Society.
-
Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. HAL Open Science.
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd..
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
-
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Digital CSIC.
-
A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. ResearchGate.
-
Experimental procedure for deprotection of Boc-protected amines. BenchChem.
-
Ceric ammonium nitrate. Wikipedia.
-
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Sigma-Aldrich.
-
Boc Deprotection - TMSI. Common Organic Chemistry.
-
Boc Deprotection - ZnBr2. Common Organic Chemistry.
-
Technical Support Center: Non-Acidic Boc Group Removal. BenchChem.
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube.
-
Ceric ammonium nitrate in the deprotection of tert-butoxycarbonyl group. Sci-Hub.
-
Amine Protection / Deprotection. Fisher Scientific.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Modern Chemistry & Applications.
-
Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Ceric ammonium nitrate impregnated on silica gel in the removal of the tert-butoxycarbonyl group. ResearchGate.
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
-
A Comparative Guide to Boc Deprotection Methodologies. BenchChem.
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
-
An Unusual N Boc Deprotection of Benzamides under Basic Conditions. ResearchGate.
-
Ceric Ammonium Nitrate/Pyridine: A Mild Reagent for the Selective Deprotection of Cyclic Acetals and Ketals in the Presence of Acid Labile Protecting Groups. ResearchGate.
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry.
-
Can N-Boc deprotection achieved by simple heating (without acid/water)? ResearchGate.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
-
Application Note – N-Boc deprotection. Sigma-Aldrich.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH).
-
How do you deprotect the NHBoc group in the presence of the OTBS group? ResearchGate.
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. mcours.net [mcours.net]
- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Zinc Bromide [commonorganicchemistry.com]
- 14. digital.csic.es [digital.csic.es]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Sci-Hub. Ceric ammonium nitrate in the deprotection of tert-butoxycarbonyl group / Tetrahedron Letters, 1996 [sci-hub.se]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. reddit.com [reddit.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 26. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Amine Protection / Deprotection [fishersci.co.uk]
- 28. researchgate.net [researchgate.net]
- 29. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
Technical Support Center: Scavengers for tert-Butyl Cation in Boc Deprotection
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges you face in the lab. This guide is designed to provide in-depth, field-proven insights into one of the most critical steps in chemical synthesis involving the tert-butoxycarbonyl (Boc) protecting group: deprotection . Specifically, we will address the persistent issue of side-product formation due to the reactive tert-butyl cation and provide a comprehensive guide to selecting and using scavengers effectively.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind Boc deprotection and the necessity of scavengers.
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The primary cause is the generation of a highly reactive tert-butyl cation intermediate.[1][2][3][4] During acid-catalyzed cleavage of the Boc group (typically with trifluoroacetic acid, TFA), the protecting group is protonated and subsequently eliminated, forming a stable tertiary carbocation (t-Bu⁺).[5][6] This carbocation is a potent electrophile that can attack any nucleophilic sites within your target molecule, leading to unwanted alkylation and the formation of impurities, often observed as a mass increase of +56 Da in mass spectrometry analysis.[2][7]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation.[1][8][9] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][4][10][11]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][4][12] Additionally, Met can be oxidized to methionine sulfoxide during the workup.[4][12][13]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, forming an S-tert-butylated Cys residue.[1][14]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the tert-butyl cation.[1][4][8]
Q3: What are scavengers and how do they prevent side product formation?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][3][4][9][10] They function by reacting with the carbocation at a much faster rate than the sensitive residues of your substrate. This intercepts the electrophile before it can cause unwanted side reactions, effectively neutralizing the threat.[1][9] The choice of scavenger is critical and depends on the specific nucleophilic residues present in your molecule.[1][2]
Troubleshooting Guides
This section provides solutions to specific issues encountered during Boc deprotection experiments.
Issue 1: I see unexpected peaks in my HPLC/LC-MS, some with a mass increase of +56 Da. What is happening?
-
Possible Cause: This is a classic sign of tert-butylation. The reactive tert-butyl cation generated during deprotection has alkylated one or more nucleophilic residues in your compound.[2]
-
Solution: You must incorporate a scavenger or a scavenger cocktail into your deprotection reagent (e.g., TFA). The choice of scavenger is crucial and depends on the amino acids present in your peptide.[1][2] Trialkylsilanes like Triisopropylsilane (TIS) or Triethylsilane (TES) are excellent general-purpose carbocation scavengers.[15][16] Water is also an effective and common scavenger.[16]
Issue 2: My deprotection is incomplete. Can I just increase the reaction time or temperature?
-
Possible Causes & Solutions:
-
Insufficient Acid: Ensure you are using a sufficient excess of acid. A common starting point is 25-50% TFA in dichloromethane (DCM).[17] For very resistant groups, 4M HCl in dioxane is a stronger alternative.[4][17]
-
Steric Hindrance: If the Boc-protected amine is sterically hindered, longer reaction times or gentle warming (e.g., to 40°C) may be necessary.[1][4][7]
-
Insufficient Time: Most deprotections are complete within 1-2 hours at room temperature.[1][3] Monitor the reaction by TLC or LC-MS to confirm completion.
-
-
Critical Consideration: While these "forcing conditions" can drive the deprotection to completion, they will also significantly increase the rate of side product formation.[1][4] It is imperative that you use an effective scavenger cocktail if you deviate from standard room temperature conditions.
Issue 3: How do I protect Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) residues?
These sensitive residues require specific scavenger strategies to ensure their integrity.
-
Tryptophan (Trp): The indole ring is highly nucleophilic.
-
Recommended Scavengers: Triisopropylsilane (TIS), Triethylsilane (TES), and water are highly effective.[2][10][18] A common non-malodorous and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[9][10][19]
-
Caution: Avoid using thioanisole as the sole scavenger if your peptide contains Trp, as its cation adducts can potentially alkylate the indole ring nitrogen.[10][20]
-
-
Methionine (Met): The thioether side chain is prone to S-alkylation and oxidation.
-
Cysteine (Cys): The free thiol is a strong nucleophile.
-
Tyrosine (Tyr): The phenolic ring can be alkylated.
Data Presentation
For quick reference, the following tables summarize the most common scavengers and cocktails.
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Triisopropylsilane (TIS) | General, Trp | 2.5 - 5% | Reduces t-Bu⁺ to isobutane (hydride transfer) | [2][4][10] |
| Triethylsilane (TES) | General, Trp | 5 - 10% | Reduces t-Bu⁺ to isobutane (hydride transfer) | [2][4][10][15] |
| Water (H₂O) | General | 1 - 5% | Traps t-Bu⁺ to form tert-butanol | [4][16] |
| Thioanisole | Met, General | 5 - 10% | Traps t-Bu⁺ via electrophilic aromatic substitution | [1][4][10] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% | Traps t-Bu⁺, protects against oxidation | [1][10] |
| Phenol / p-Cresol | Tyr, Trp, General | 5% | Traps t-Bu⁺ via electrophilic aromatic substitution | [4][10][21][23] |
| Dimethyl Sulfide (DMS) | Met | Varies | Reduces Met(O) back to Met |[1][2][12] |
Table 2: Common Scavenger Cocktails
| Cocktail Name | Composition (v/v/v) | Primary Application | Reference(s) |
|---|---|---|---|
| TFA/TIS/H₂O | 95:2.5:2.5 | A general-purpose, effective, and non-malodorous cocktail for most sequences, especially those containing Trp(Boc) and Arg(Pbf/Pmc). | [9][10][19] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, "universal" cocktail for complex peptides with multiple sensitive residues (Trp, Met, Cys, Tyr). Note: Contains toxic and malodorous components. | [2][10][19] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | An "odorless" alternative useful for peptides with trityl-based protecting groups. Does not prevent Met oxidation. |[24][25] |
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA/TIS/H₂O Cocktail
This protocol is suitable for a wide range of substrates, particularly peptides containing tryptophan.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM) if it is not already on a solid support. For solid-phase synthesis, wash and dry the peptide resin.
-
Reagent Preparation: Prepare the cleavage cocktail by combining Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water in a 95:2.5:2.5 volumetric ratio. Prepare this solution fresh before use.
-
Deprotection: Add the cleavage cocktail to the substrate (e.g., 10 mL per gram of resin).
-
Reaction: Stir or gently agitate the mixture at room temperature for 1-4 hours. Monitor the reaction progress by taking small aliquots and analyzing via LC-MS.
-
Work-up (for cleaved peptides):
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.[9]
-
Protocol 2: Troubleshooting Workflow for Side Product Formation
Use this logical workflow to diagnose and solve issues related to Boc deprotection.
References
- p-Cresol As a Reversible Acylium Ion Scavenger in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja9812908
- p-Cresol As a Reversible Acylium Ion Scavenger in Solid-Phase Peptide Synthesis. American Chemical Society. URL: https://pubs.acs.org/doi/abs/10.1021/ja9812908
- p-cresol as a reversible acylium ion scavenger in solid-phase peptide synthesis. UQ eSpace - The University of Queensland. URL: https://espace.library.uq.edu.au/view/UQ:10886
- p-Cresol As a Reversible Acylium Ion Scavenger in Solid-Phase Peptide Synthesis. ACS Publications. URL: https://pubs.acs.org/doi/full/10.1021/ja9812908
- Troubleshooting incomplete Boc deprotection in tryptophan peptides. BenchChem. URL: https://www.benchchem.com/blog/troubleshooting-incomplete-boc-deprotection-in-tryptophan-peptides/
- Scavengers for Boc deprotection to prevent side product formation. BenchChem. URL: https://www.benchchem.
- Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection. BenchChem. URL: https://www.benchchem.
- Technical Support Center: Troubleshooting Boc Deprotection Failures. BenchChem. URL: https://www.benchchem.com/blog/technical-support-center-troubleshooting-boc-deprotection-failures/
- Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem. URL: https://www.benchchem.com/blog/common-side-reactions-with-boc-protected-amino-acids-and-how-to-avoid-them/
- Optimizing Boc deprotection conditions to prevent side reactions. BenchChem. URL: https://www.benchchem.com/blog/optimizing-boc-deprotection-conditions-to-prevent-side-reactions/
- Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. BenchChem. URL: https://www.benchchem.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7310137/
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.4c00057
- How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?. ResearchGate. URL: https://www.researchgate.net/post/How_to_quench_the_t_Bu_cation_and_avoid_the_realkylation_of_cysteine_with_tBu_in_peptide_cleavage
- Boc Resin Cleavage Protocol. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/boc-resin-cleavage
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10145781/
- Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/703203/
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage-and-deprotection
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. URL: https://www.researchsquare.com/article/rs-349079/v1.pdf
- Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis. BenchChem. URL: https://www.benchchem.com/blog/technical-support-center-optimization-of-boc-deprotection-in-multi-step-synthesis/
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acsomega.3c01399
- Technical Support Center: Boc Deprotection in Acidic Conditions. BenchChem. URL: https://www.benchchem.com/blog/technical-support-center-boc-deprotection-in-acidic-conditions/
- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. URL: https://www.researchgate.net/post/What_are_appropriate_scavengers_in_the_t-butyl_group_deprotection_in_peptide_synthesis
- Scavengers for Boc deprotection to prevent side reactions. BenchChem. URL: https://www.benchchem.com/blog/scavengers-for-boc-deprotection-to-prevent-side-reactions/
- Amino Acid Sidechain Deprotection. Aapptec Peptides. URL: https://www.aapptec.com/amino-acid-sidechain-deprotection-p5-1.html
- BOC deprotection. Hebei Boze Chemical Co.,Ltd. URL: https://www.boze-chem.com/news/boc-deprotection-2/
- Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides. BenchChem. URL: https://www.benchchem.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00984
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/technical-documents/articles/biology/fmoc-resin-cleavage-and-deprotection.html
- p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/32249520/
- Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. University of Manchester Research Explorer. URL: https://research.manchester.ac.uk/en/publications/improved-efficiency-and-selectivity-in-peptide-synthesis-use-of-
- Thioanisole – Knowledge and References. Taylor & Francis. URL: https://www.tandfonline.com/glossary/lsid/thioanisole-fb84a0d9-5282-411a-821e-1f513d6a9926
- Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. URL: https://www.researchgate.net/publication/339241088_Peptide_Global_DeprotectionScavenger-Induced_Side_Reactions
- Boc Resin Cleavage Protocol. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/technical-documents/articles/biology/boc-resin-cleavage.html
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. URL: https://chemistry.stackexchange.com/questions/10335/what-happens-to-the-t-butyl-cation-in-the-tfa-deprotection-of-a-t-butyl-ester
- Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. ResearchGate. URL: https://www.researchgate.net/publication/250009581_Trialkylsilanes_as_for_the_trifluoroacetic_acid_deblocking_of_protecting_groups_in_peptide_synthesis
- Use of carbocation scavenger during oligonucleotide synthesis. Google Patents. URL: https://patents.google.
- Boc-Protected Amino Groups. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. URL: https://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_Mech_TFA.htm
- BOC Protection and Deprotection. J&K Scientific LLC. URL: https://jkscientific.com/ws/Tech/tech/11-BOC-Protection-and-Deprotection.pdf
- Green Anisole as Antisolvent in Planar Triple-Cation Perovskite Solar Cells with Varying Cesium Concentrations. MDPI. URL: https://www.mdpi.com/2079-4991/14/2/190
- Usage of Anisole in PMB deprotection using TFA?. ResearchGate. URL: https://www.researchgate.net/post/Usage_of_Anisole_in_PMB_deprotection_using_TFA
- Cleavage Cocktails; Reagent B. Aapptec Peptides. URL: https://www.aapptec.com/reagent-b-p5-4-32.html
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BOC deprotection [ms.bzchemicals.com]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 20. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. peptide.com [peptide.com]
Technical Support Center: Purification of Substituted Piperazine Intermediates
Welcome to the technical support center for the purification of substituted piperazine intermediates. As a ubiquitous scaffold in medicinal chemistry, the piperazine ring presents unique purification challenges due to its inherent physicochemical properties.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering field-proven insights and troubleshooting solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting or when planning your purification workflow.
Q1: What are the primary challenges when purifying substituted piperazine intermediates?
The main difficulties stem directly from the piperazine moiety's chemical nature.[2]
-
High Polarity and Basicity: With two nitrogen atoms, piperazines are highly polar and basic, with typical pKa values around 5.3 and 9.7.[2][3] This leads to high water solubility and strong interactions with acidic stationary phases like silica gel, causing issues like peak tailing in chromatography.[2][4]
-
Hygroscopicity: Many piperazine derivatives readily absorb moisture from the air, which can complicate accurate weighing and handling.[2]
-
Salt and Hydrate Formation: Piperazines easily form salts and hydrates.[2][5] While this can be exploited for purification, it can also introduce variability in the physical form of your material.[2]
Q2: What are the most common impurities I should expect?
Impurities are typically byproducts of the synthesis and can be structurally similar to the target compound.[2] Common classes include:
-
Unreacted Starting Materials: For instance, if synthesizing from ethylene diamine or similar polyamines, these may persist in the crude product.[2][6]
-
Side-Reaction Products: Over-alkylation leading to N,N'-disubstituted products when mono-substitution is desired is a classic problem. Other side products can include pyrazines and N-alkyl piperazines.[2][7][8]
-
Degradation Products: Improper storage or harsh reaction conditions can lead to degradation. Piperazine itself can react with atmospheric CO2 to form carbamates.[6][9]
Q3: How do I choose the right purification technique for my substituted piperazine?
The optimal technique depends on the physical state of your crude product, its purity level, and the nature of the impurities. The following decision tree provides a general strategy.
Caption: General purification strategy for piperazine derivatives.[10]
Q4: How can N-protection strategies simplify the purification of piperazines?
Protecting one of the piperazine nitrogens, often with a tert-Butoxycarbonyl (Boc) group, is a powerful strategy.[1][11]
-
Mechanism of Action: The Boc group reduces the compound's polarity and basicity by converting the basic secondary amine into a non-basic carbamate. This significantly weakens its interaction with silica gel, facilitating much cleaner chromatographic separation with less peak tailing.[12]
-
Orthogonal Strategies: For creating unsymmetrically substituted piperazines, using orthogonal protecting groups (e.g., Boc and Cbz) is essential. This allows for the selective removal of one group without affecting the other, enabling controlled, stepwise synthesis and purification at each stage.[1]
Troubleshooting Guide: Common Experimental Problems
This section provides solutions to specific issues encountered during purification experiments.
Column Chromatography
Problem: My piperazine compound is streaking/tailing badly on the silica gel column.
This is the most common issue and is caused by the strong ionic interaction between the basic nitrogen atoms of your piperazine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This interaction leads to slow, uneven elution.
Caption: Troubleshooting workflow for chromatographic peak tailing.
Solution: You need to disrupt this interaction. The most effective method is to add a basic modifier to your eluent system.[4] This competing base will saturate the acidic sites on the silica, allowing your compound to elute more symmetrically.
| Modifier | Typical Concentration (v/v) | Common Eluent System | Notes |
| Triethylamine (TEA) | 0.1 - 1.0% | Dichloromethane/Methanol | Most common and effective choice. Volatile and easily removed. |
| Ammonia | 0.1 - 1.0% | Dichloromethane/Methanol | Use a solution of 7N ammonia in methanol. Effective but has a strong odor. |
| Pyridine | 0.1 - 0.5% | Ethyl Acetate/Hexanes | Less common, higher boiling point, can be harder to remove. |
Problem: My compound co-elutes with a similarly polar impurity.
Solution: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Fine-tune the Eluent: Switch to a solvent system with different properties. For example, if you are using Ethyl Acetate/Hexanes, try Dichloromethane/Methanol. The different solvent-solute interactions can alter the relative retention times.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation.[2] Reduce the amount of crude material loaded by at least 50% and try again.
-
Consider Salt Formation: If the impurity is not basic, you can try to run the column on the HCl salt of your piperazine. The salt will have a very different polarity and may separate cleanly.
Crystallization
Problem: My substituted piperazine "oils out" instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated too quickly or at too high a temperature.
Solution:
-
Slow Down Cooling: After dissolving your compound in hot solvent, allow it to cool to room temperature slowly on the benchtop before moving it to a refrigerator or ice bath.[13]
-
Add an "Anti-Solvent": Dissolve the compound in a minimal amount of a "good" solvent (e.g., Methanol, DMSO). Then, slowly add a "poor" solvent (an anti-solvent, like water or hexanes) dropwise with stirring until the solution becomes persistently turbid. Let it stand undisturbed.[13]
-
Check Purity: Highly impure materials often resist crystallization. First, try purifying a small amount by chromatography and then attempt to crystallize the cleaner material.
Problem: My crystallization yield is very low.
A low yield means a significant portion of your product remains dissolved in the mother liquor.[2]
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent is a primary cause of low yield.[13]
-
Change Solvent System: Your compound may be too soluble in the chosen solvent, even at low temperatures. Experiment with different solvents or solvent/anti-solvent combinations.[13]
-
Utilize Salt or Hydrate Formation: Piperazines often form highly crystalline salts (e.g., diacetate, hydrochloride) or hydrates (e.g., hexahydrate) that are much less soluble than the free base.[2][7] Purifying via a crystalline salt and then regenerating the free base can dramatically improve yields.
Acid-Base Extraction
Problem: I'm getting poor recovery of my piperazine after an acid-base extraction.
This technique relies on partitioning the piperazine between an organic solvent and an acidic aqueous phase. Poor recovery can result from several factors.
Solution:
-
Verify pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate both piperazine nitrogens and form the water-soluble salt.[3] Use a pH meter or pH paper to check.
-
Increase Extractions: Perform multiple extractions with smaller volumes of the acidic solution (e.g., 3 x 30 mL) rather than a single large extraction (1 x 90 mL). This is more efficient at transferring the compound to the aqueous phase.
-
"Salt Out" the Product: Before back-extracting the free base into an organic solvent, saturate the aqueous layer with sodium chloride. This decreases the solubility of the piperazine in the aqueous layer and can improve recovery.[3]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol describes a standard method for purifying a moderately polar, basic piperazine intermediate.
-
Materials:
-
Crude substituted piperazine
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column, flasks, fraction collector or test tubes
-
-
Procedure:
-
Determine Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., 95:5 DCM:MeOH) that gives your product an Rf value of ~0.3. Prepare this eluent and add 0.5% TEA by volume.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent (without TEA). Pour it into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute the Column: Begin eluting the column with the TEA-modified eluent system. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified piperazine intermediate.
-
Protocol 2: Purification via Diacetate Salt Crystallization
This method is highly effective for purifying piperazines from non-basic impurities.[2][7]
-
Materials:
-
Crude piperazine product
-
Acetone (anhydrous)
-
Glacial Acetic Acid
-
Filtration apparatus (Büchner funnel, filter paper)
-
-
Procedure:
-
Dissolution: Dissolve the crude piperazine-containing product in acetone (approx. 5-20 volumes per volume of piperazine) at room temperature.[7]
-
Salt Formation & Precipitation: While stirring, slowly add glacial acetic acid. Use at least a stoichiometric amount (2 equivalents) up to a 5-fold excess to form the piperazine diacetate.[2][7] The crystalline salt should begin to precipitate.
-
Complete Crystallization: Cool the mixture to between 10-30°C to ensure complete precipitation.[2][7]
-
Isolation: Collect the precipitated piperazine diacetate salt by vacuum filtration.[2]
-
Washing: Wash the collected crystals thoroughly with cold acetone to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified salt under vacuum.
-
(Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated from the salt by dissolving it in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent like DCM.[2]
-
Protocol 3: General Acid-Base Extraction Workflow
This workflow separates a basic piperazine intermediate from neutral or acidic impurities.
Caption: Workflow for purification by acid-base extraction.[14]
Purity Assessment
Q: What are the best analytical techniques for assessing the purity of my final substituted piperazine?
A combination of methods is recommended to ensure quality, purity, and structural identity.[15]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. For basic piperazines, use a C18 reverse-phase column with a mobile phase containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp, symmetrical peaks.[2][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable piperazine derivatives. It provides information on purity and molecular weight.[15][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structurally related impurities.[15][18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and for comparing the final product to a reference standard.[15]
References
- Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
- Organic Crystal Engineering with 1,4-Piperazine-2,5-diones.
- Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. ASTM.
- Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
- Cross-Validation of Analytical Techniques for the Characterization of 1-Acetylpiperazine: A Compar
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- How to extract/isolate piperazine from water without distillation?
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
- Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings.
- piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
- Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
- Acid-Base Extraction. University of California, Davis.
- Analytical Methods. RSC Publishing.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Purification of piperazine.
- Piperazine. Wikipedia.
- Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Preparation of n-substituted piperazines.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Acid-Base Extraction. Chemistry LibreTexts.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 9. Crystalline products of CO2 capture by piperazine aqueous solutions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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- 16. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Navigating the Nuances of (S)-1-Boc-3-propyl-piperazine: A Guide to Stability and Reaction Optimization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (S)-1-Boc-3-propyl-piperazine. This guide is designed to provide you, our valued scientific partners, with in-depth insights and practical solutions for handling this versatile building block. As Senior Application Scientists, we understand that success in the lab hinges on a deep understanding of reagent stability and behavior. This resource addresses common questions and troubleshooting scenarios encountered during the use of this compound, ensuring your experiments are both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound, like other Boc-protected amines, is its lability under acidic conditions.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is designed to be removed with acid, so unintended exposure to acidic reagents, surfaces, or even acidic impurities in solvents can lead to premature deprotection.[1][3] While generally stable to basic conditions and nucleophiles, prolonged exposure to very strong bases or high temperatures may also lead to degradation.[1][4]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To ensure the long-term integrity of this compound, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, at 2–8 °C.[5][6] This minimizes exposure to atmospheric moisture and acidic gases (like carbon dioxide) that could potentially hydrolyze the Boc group over time. The material should be kept in a tightly sealed container in a dry, well-ventilated area.[7][8]
Q3: I'm observing incomplete Boc deprotection in my reaction. What are the likely causes?
A3: Incomplete Boc deprotection is a common issue that can stem from several factors:
-
Insufficient Acid: The stoichiometry of the acid used may be inadequate to fully drive the reaction to completion.[3]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[3]
-
Low Temperature: While most deprotections are effective at room temperature, sterically hindered substrates or less reactive starting materials might require gentle warming.[3]
-
Inappropriate Solvent: The choice of solvent can influence the efficiency of the deprotection. Dichloromethane (DCM) is commonly used for trifluoroacetic acid (TFA) deprotections, while dioxane or methanol are often used with hydrochloric acid (HCl).[2][3]
Q4: During Boc deprotection with TFA, I'm seeing significant side product formation. What is happening and how can I prevent it?
A4: The primary cause of side product formation during TFA-mediated Boc deprotection is the generation of a reactive tert-butyl cation.[3] This carbocation can alkylate nucleophilic sites on your desired product or other molecules in the reaction mixture, leading to t-butylation.[3] To mitigate this, the use of "scavengers" is highly recommended. Scavengers are nucleophilic agents that readily trap the tert-butyl cation.[3] Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.
Troubleshooting Guide
Issue 1: Unexpected Deprotection of this compound During a Reaction
Symptoms:
-
Appearance of a new, more polar spot on TLC analysis corresponding to the deprotected piperazine.
-
LC-MS data shows the presence of the free piperazine.
-
Reduced yield of the desired Boc-protected product.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Acidic Reagents or Catalysts | The reaction may involve reagents or catalysts that are acidic or generate acidic byproducts, leading to cleavage of the Boc group. | Carefully review all reagents and conditions. If an acidic component is necessary, consider using a milder acid or a different protecting group strategy. |
| Acidic Solvent Impurities | Solvents, particularly chlorinated solvents like DCM, can contain trace amounts of HCl. | Use freshly distilled or inhibitor-free solvents. Consider adding a proton sponge or a non-nucleophilic base to neutralize any trace acidity. |
| Acidic Stationary Phase in Chromatography | Standard silica gel is slightly acidic and can cause deprotection during purification. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina. |
Issue 2: Low Yields in Reactions Involving the Unprotected Nitrogen of this compound
Symptoms:
-
Low conversion of the starting material.
-
Formation of multiple products, including potential di-substituted piperazine byproducts (if the Boc group is unintentionally cleaved).
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Steric Hindrance | The propyl group at the 3-position can sterically hinder the approach of bulky electrophiles to the unprotected nitrogen at the 4-position. | Use less sterically demanding reagents if possible. Increase the reaction temperature or time to overcome the activation energy barrier. |
| Base Incompatibility | The choice of base is crucial. A base that is too strong or nucleophilic might react with the electrophile or the Boc group. | Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. |
| Poor Solubility | The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction. | Screen different solvents to find one that provides good solubility for all reaction components. Gentle heating may also improve solubility. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol is a common and effective method for removing the Boc protecting group.
-
Preparation: Dissolve the this compound derivative (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 4 hours.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.
-
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is a good alternative to TFA and often provides the product as a hydrochloride salt, which can be advantageous for purification and handling.[3]
-
Preparation: Dissolve the this compound derivative (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.[2]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.[2]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.[2][3]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[2]
-
Work-up:
-
If a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
-
If no precipitate forms, the solvent and excess HCl can be removed under reduced pressure. The resulting hydrochloride salt can then be triturated with ether to induce solidification.
-
Visualizing Reaction Pathways
Caption: Role of scavengers in preventing side reactions.
References
- Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. (2024-07-13).
Sources
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- 4. researchgate.net [researchgate.net]
- 5. (S)-1-BOC-3-PROPYLPIPERAZINE | 928025-58-5 [m.chemicalbook.com]
- 6. (S)-1-BOC-3-PROPYLPIPERAZINE | 928025-58-5 [amp.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Navigating Steric Hindrance in Boc-Piperazine Chemistry
Welcome to the technical support center dedicated to addressing a pervasive challenge in modern synthetic chemistry: managing steric hindrance in reactions involving tert-butoxycarbonyl (Boc)-protected piperazines. The piperazine moiety is a cornerstone of medicinal chemistry, yet its functionalization, particularly when sterically demanding groups are involved, can be fraught with difficulties leading to low yields, incomplete reactions, and unexpected byproducts.[1][2]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems. We will move beyond simple procedural lists to explain the underlying principles governing these transformations, empowering you to troubleshoot effectively and optimize your synthetic routes.
PART 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic insights and actionable protocols.
Issue 1: Low or No Yield in Buchwald-Hartwig N-Arylation with Hindered Aryl Halides
Question: I am attempting to couple a mono-Boc-piperazine with a sterically hindered aryl chloride (e.g., one with ortho-substituents), and I am observing very low conversion. What are the likely causes and how can I improve the yield?
Answer: This is a classic steric hindrance problem. The bulky Boc group on the piperazine nitrogen and the substituents on the aryl halide impede the approach of the reactants to the palladium catalyst, hindering the crucial reductive elimination step of the catalytic cycle.[3][4][5] Low yields in these couplings typically stem from suboptimal catalyst and ligand selection or inappropriate reaction conditions.[6]
Core Problem: The steric bulk around both the nitrogen nucleophile and the electrophilic carbon on the aryl halide slows down key steps in the catalytic cycle, primarily the C-N bond-forming reductive elimination. Catalyst deactivation can also be a significant issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Strategic Solutions:
-
Ligand Selection is Critical: For sterically demanding couplings, standard phosphine ligands are often ineffective.[7] You must employ ligands specifically designed to facilitate reactions with hindered substrates. These ligands are typically bulky and electron-rich, which promotes the formation of the active monoligated Pd(0) species and accelerates the rate-limiting reductive elimination step.[3][5]
Ligand Class Example Ligands Key Feature When to Use Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhos Bulky, electron-rich. Stabilizes the catalytic species and promotes reductive elimination.[5] The go-to choice for hindered aryl chlorides and secondary amines like Boc-piperazine.[6] Ferrocene-Based Josiphos, DPPF Bidentate ligands that can enhance reaction rates and yields.[3] Effective for some systems, particularly with aryl bromides and iodides. Carbene Ligands (NHCs) IPr, SIMes Strong sigma-donors that form stable palladium complexes.[8] Useful for particularly unreactive aryl chlorides. -
Choice of Palladium Precursor: While Pd₂(dba)₃ and Pd(OAc)₂ are common, pre-formed palladium precatalysts that incorporate the bulky phosphine ligand (e.g., XPhos-Pd-G3) can offer superior activity and stability. These precatalysts ensure the correct ligand-to-metal ratio and generate the active Pd(0) species more reliably.
-
Base and Solvent Optimization: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Weaker bases like K₂CO₃ or Cs₂CO₃ are generally insufficient for challenging couplings. Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard.[6] Ensure the solvent is rigorously dried, as water can deactivate the catalyst.[6]
Recommended Protocol for a Hindered Aryl Chloride:
-
Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (1.0 eq), Boc-piperazine (1.2-1.5 eq), NaOt-Bu (1.5 eq), the biaryl phosphine ligand (e.g., XPhos, 2-4 mol %), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %).
-
Solvent: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require longer reaction times (12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Incomplete Reaction or Low Yield in Reductive Amination
Question: I am performing a reductive amination between a sterically hindered ketone and Boc-piperazine. The reaction is sluggish and incomplete, even after extended reaction times. How can I drive it to completion?
Answer: Steric hindrance from both the ketone and the Boc-piperazine can impede the initial formation of the key hemiaminal and subsequent iminium ion intermediates. The choice of reducing agent and reaction pH are critical for success.
Core Problem: The bulky Boc-piperazine is a weaker nucleophile than its unprotected counterpart. This, combined with a sterically congested carbonyl, slows down the initial nucleophilic attack. The subsequent dehydration to the iminium ion can also be sterically disfavored.
Strategic Solutions:
-
Choice of Reducing Agent: For hindered substrates, a milder reducing agent that is effective at neutral or slightly acidic pH is preferable. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less basic and more selective for the iminium ion over the carbonyl starting material.[9][10] It also tolerates the slightly acidic conditions that favor iminium ion formation.
-
pH Control and Catalysis: The reaction is often catalyzed by mild acid (e.g., acetic acid) to facilitate both the nucleophilic attack and the dehydration of the hemiaminal. However, too much acid will protonate the piperazine, rendering it non-nucleophilic. A typical approach is to add 1-2 equivalents of acetic acid.
-
Use of Dehydrating Agents: To push the equilibrium towards the iminium ion, a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can be added to the reaction mixture to sequester the water that is formed.
Recommended Protocol for a Hindered Reductive Amination:
-
Setup: In a round-bottom flask, dissolve the hindered ketone (1.0 eq) and Boc-piperazine (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Acid Catalyst: Add glacial acetic acid (1-2 eq).
-
Dehydration (Optional): Add powdered 4Å molecular sieves or anhydrous MgSO₄. Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-48 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Issue 3: Steric Hindrance at the Piperazine Ring Carbons (α-C–H Functionalization)
Question: I need to functionalize the carbon atom adjacent (alpha) to the Boc-protected nitrogen, but standard enolate chemistry is not working. What are my options?
Answer: Direct deprotonation and functionalization of the α-carbon of an N-Boc-piperazine is a significant challenge due to the acidity of the proton and the stability of the resulting anion.[11] This transformation typically requires directed metalation techniques using strong organolithium bases.[12]
Core Problem: The protons on the carbons alpha to the nitrogen are not sufficiently acidic for deprotonation with common bases. The Boc group, while sterically large, can direct lithiation to the adjacent carbon atom when used with a suitable organolithium base and ligand.
Strategic Solutions:
-
Directed Lithiation: The most common method involves using sec-butyllithium (s-BuLi) in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) or the chiral diamine (-)-sparteine for asymmetric transformations.[12][13] The reaction must be performed at very low temperatures (typically -78 °C) to prevent fragmentation or side reactions.[13][14]
-
Electrophile Choice: The subsequent trapping of the lithiated intermediate must be efficient. A range of electrophiles, including alkyl halides, silyl chlorides, and carbonyl compounds, can be used.[14]
Conceptual Workflow for α-Arylation:
Caption: Conceptual workflow for α-arylation via lithiation-Negishi coupling.
PART 2: Frequently Asked Questions (FAQs)
Q1: Why is Boc-piperazine used if it introduces steric hindrance? A1: The Boc group is a highly effective protecting group.[15][16] It deactivates one of the piperazine nitrogens, preventing the common problem of di-substitution, which is difficult to control with unprotected piperazine.[6][17] While it introduces steric bulk, this is a manageable trade-off for achieving mono-functionalization. The Boc group is also stable to a wide range of reaction conditions (e.g., basic and hydrogenolysis conditions) and can be easily removed with acid (like TFA or HCl), making it a versatile choice in multi-step synthesis.[1][18]
Q2: Can I use a different protecting group to reduce steric hindrance? A2: Yes, other protecting groups can be used, each with its own advantages and deprotection conditions. The choice depends on the overall synthetic strategy and the stability of other functional groups in your molecule. This is known as an orthogonal protecting group strategy.[1][15]
| Protecting Group | Abbreviation | Deprotection Conditions | Steric Profile (vs. Boc) |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenolysis (H₂/Pd/C)[1] | Less bulky |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | More bulky |
| Acetyl | Ac | Acid or Base Hydrolysis | Less bulky |
For reactions where the Boc group's bulk is prohibitive, switching to a smaller group like Cbz could be beneficial, provided the rest of your molecule is stable to hydrogenolysis.
Q3: My Boc-deprotection reaction is sluggish. Is this due to sterics? A3: Yes, steric hindrance can slow down Boc deprotection.[18] Bulky groups near the Boc-protected nitrogen can impede the approach of the acid. If the reaction is incomplete, you can try increasing the concentration of the acid (e.g., using neat TFA instead of a solution in DCM), increasing the reaction time, or gently warming the reaction (e.g., to 40 °C), though the latter may increase the risk of side reactions.[18]
Q4: What are common side reactions during Boc-deprotection, and how are they related to sterics? A4: The primary side reaction is t-butylation. During acid-catalyzed deprotection, a reactive tert-butyl cation is formed.[18] This cation can alkylate other nucleophilic sites on your molecule. While not directly a steric hindrance issue on the starting material, the formation of this bulky electrophile is an intrinsic part of removing the sterically large Boc group. To prevent this, "scavengers" like triethylsilane (TES) or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.[18]
References
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- Buchwald–Hartwig amin
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
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- Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Opportunities and challenges for direct C–H functionalization of piperazines.Beilstein Journal of Organic Chemistry. [Link]
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Buchwald-Hartwig Amin
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.Organic Letters. [Link]
- Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex.Organic & Biomolecular Chemistry. [Link]
- Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.Organic Letters. [Link]
- Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).
- Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines.JoVE. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.Molecules. [Link]
- Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines.Chemical Science. [Link]
- Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
- Synthesis method of N-Boc piperazine.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.Molecules. [Link]
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]
- Steric effects in palladium-catalysed amination of aryl triflates and nonaflates with the primary amines PhCH(R)NH2 (R=H, Me).
- Protective Groups. Organic Chemistry Portal. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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- CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.RSC Advances. [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Journal of Chemical and Pharmaceutical Research. [Link]
- Steric hindrance. Khan Academy. [Link]
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- Protection (and Deprotection)
- Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4.Journal of the Serbian Chemical Society. [Link]
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Validation & Comparative
A Comparative Guide to Amine Protecting Groups in Organic Synthesis
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Abstract
The selective protection and deprotection of amine functionalities are fundamental strategies in modern organic synthesis, particularly in the fields of peptide synthesis, natural product synthesis, and drug development.[1][2] The judicious choice of an amine protecting group is critical for the successful outcome of a multi-step synthesis, as it must be robust enough to withstand various reaction conditions while being selectively removable without affecting other functional groups.[1][3] This guide provides a comparative analysis of commonly used amine protecting groups, including carbamates (Boc, Cbz, Fmoc, Alloc), sulfonamides (Ts, Ns), and acyl groups (Tfa). We will delve into their mechanisms of protection and deprotection, relative stabilities, and orthogonality, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
Introduction: The Imperative of Amine Protection
Amines are ubiquitous functional groups that, due to their nucleophilicity and basicity, often require temporary masking to prevent unwanted side reactions during synthetic transformations.[2] An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and offer orthogonal removal in the presence of other protecting groups.[3][4] This concept of orthogonality , the ability to deprotect one functional group without affecting another, is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules.[1][5][6][7][8]
This guide will explore the chemical principles and practical applications of the most prevalent amine protecting groups, providing a framework for their strategic selection.
Carbamate Protecting Groups: The Workhorses of Amine Protection
Carbamates are among the most widely employed protecting groups for amines due to their ease of installation, general stability, and diverse deprotection methods.[9][10][11]
tert-Butoxycarbonyl (Boc)
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, particularly in peptide synthesis.[6][9][12][13]
-
Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide.[6][13] The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O.[6][14]
-
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).[12][13][14][15] The mechanism proceeds through protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[13][14]
-
Stability and Orthogonality: The Boc group is stable to basic conditions, hydrogenolysis, and many nucleophiles, making it orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis-labile) protecting groups.[5][6]
Benzyloxycarbonyl (Cbz or Z)
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, was a pioneering development in peptide chemistry.[9][16]
-
Protection: Cbz protection is achieved by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[16][17]
-
Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which cleaves the benzylic C-O bond to release toluene and the unstable carbamic acid, which then decarboxylates.[9][12][14][16] Strong acids like HBr in acetic acid can also be used.[12]
-
Stability and Orthogonality: Cbz is stable to acidic and basic conditions, providing orthogonality with Boc and Fmoc groups.[6][16]
9-Fluorenylmethyloxycarbonyl (Fmoc)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that has become central to modern solid-phase peptide synthesis (SPPS).[12][18][19]
-
Protection: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[5]
-
Deprotection: The key feature of the Fmoc group is its lability to mild bases, typically a solution of piperidine in DMF.[5][12][18][19] The mechanism involves the abstraction of the acidic proton on the fluorenyl ring, leading to a β-elimination that releases the free amine and a dibenzofulvene byproduct, which is scavenged by the amine base.[5][20]
-
Stability and Orthogonality: The Fmoc group is stable to acidic and hydrogenolytic conditions, making it orthogonal to Boc and Cbz groups.[5] This orthogonality is the foundation of the widely used Fmoc-based SPPS strategy.[3]
Allyloxycarbonyl (Alloc)
The allyloxycarbonyl (Alloc) group offers a unique deprotection strategy based on transition metal catalysis.
-
Protection: Alloc protection is analogous to other carbamates, typically using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[17][21]
-
Deprotection: The Alloc group is cleaved under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger.[17][21] The mechanism involves the formation of a π-allyl palladium complex, followed by nucleophilic attack on the allyl group, leading to decarboxylation.[17][21]
-
Stability and Orthogonality: The Alloc group is stable to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[17][22] This allows for selective deprotection in the presence of these common protecting groups.
Sulfonamide Protecting Groups: Robust and Versatile
Sulfonamides are known for their high stability, making them suitable for syntheses involving harsh reaction conditions.[23]
p-Toluenesulfonyl (Tosyl, Ts)
The tosyl group is a classic and highly robust protecting group for amines.[12][24][25]
-
Protection: Amines are tosylated by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[24][25] The resulting sulfonamide is significantly less nucleophilic than the parent amine.[24]
-
Deprotection: The high stability of the tosyl group necessitates harsh deprotection conditions, such as strong acids or powerful reducing agents (e.g., Na/liquid ammonia, SmI₂).[12][24][26]
-
Stability and Orthogonality: Tosylamides are stable to a wide range of conditions, including strong acids and bases, and many oxidizing and reducing agents.[24][25] This robustness can be both an advantage and a disadvantage due to the challenging deprotection.
2-Nitrobenzenesulfonyl (Nosyl, Ns)
The nosyl group offers the stability of a sulfonamide with the advantage of milder deprotection conditions compared to the tosyl group.[23][27]
-
Protection: The nosyl group is introduced by reacting an amine with 2-nitrobenzenesulfonyl chloride.[27]
-
Deprotection: The key advantage of the nosyl group is its facile cleavage under mild, neutral conditions using a thiol nucleophile (e.g., thiophenol) and a base.[27]
-
Stability and Orthogonality: The nosyl group is stable to the acidic conditions used for Boc deprotection and the hydrogenolysis conditions for Cbz removal, providing excellent orthogonality.[27] The strong electron-withdrawing nature of the nitro group also activates the N-H bond, facilitating N-alkylation reactions.[27]
Acyl-Type Protecting Groups
Trifluoroacetyl (TFA)
The trifluoroacetyl group is a unique protecting group characterized by its high stability in acidic media and lability to basic conditions.[28]
-
Protection: The TFA group is introduced by reacting an amine with trifluoroacetic anhydride or trifluoroacetyl chloride.[29]
-
Deprotection: It is readily cleaved under mild basic conditions, such as aqueous piperidine or sodium hydroxide.[28]
-
Stability and Orthogonality: The TFA group's remarkable stability in strong acids allows for the selective removal of acid-labile groups like Boc in its presence.[28] This makes it a valuable tool in orthogonal synthesis strategies.[28] It has also found application in the synthesis of energetic materials due to its stability in strong nitrating media.[28][30][31]
Comparative Analysis and Data Presentation
The selection of an appropriate amine protecting group is dictated by the specific requirements of the synthetic route. The following table summarizes the key characteristics of the discussed protecting groups to facilitate a direct comparison.
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions | Stability | Orthogonality |
| tert-Butoxycarbonyl | Boc | Boc₂O, Boc-Cl | Strong Acid (TFA, HCl)[12][13][15] | Base, H₂, Nucleophiles[6] | Fmoc, Cbz, Alloc, Ns[5][6] |
| Benzyloxycarbonyl | Cbz, Z | Cbz-Cl, Cbz-OSu | H₂/Pd-C, HBr/AcOH[12][14][16] | Acid, Base[16] | Boc, Fmoc, Alloc, Ns[6] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (Piperidine)[5][12][18] | Acid, H₂[5] | Boc, Cbz, Alloc, Ns[5] |
| Allyloxycarbonyl | Alloc | Alloc-Cl, Alloc₂O | Pd(0), Nucleophile[17][21] | Acid, Base[17] | Boc, Cbz, Fmoc, Ns[17] |
| p-Toluenesulfonyl | Ts | TsCl | Strong Acid, Reducing Agents[24][26] | Acid, Base, Oxidants, Reductants[24][25] | - |
| 2-Nitrobenzenesulfonyl | Ns | NsCl | Thiol, Base[27] | Acid, H₂[27] | Boc, Cbz[27] |
| Trifluoroacetyl | TFA | TFAA, TFA-Cl | Base (NaOH, Piperidine)[28] | Strong Acid[28] | Boc[28] |
Experimental Protocols
To provide practical guidance, this section outlines representative experimental procedures for the protection and deprotection of a model primary amine, benzylamine.
Boc Protection of Benzylamine
Materials: Benzylamine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Tetrahydrofuran (THF).
Procedure:
-
Dissolve benzylamine (1.0 eq) in THF.
-
Add triethylamine (1.1 eq) to the solution.
-
Add a solution of Boc₂O (1.1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the N-Boc protected benzylamine.[13]
Boc Deprotection of N-Boc-benzylamine
Materials: N-Boc-benzylamine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
Procedure:
-
Dissolve N-Boc-benzylamine (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield benzylamine.[13][15]
Cbz Deprotection by Hydrogenolysis
Materials: N-Cbz-benzylamine, 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
Procedure:
-
Dissolve N-Cbz-benzylamine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst.
-
Rinse the Celite™ pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected benzylamine.[32]
Visualization of Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Decision tree for selecting a deprotection strategy based on reaction conditions.
Conclusion
The strategic application of amine protecting groups is indispensable in modern organic synthesis. This guide has provided a comparative overview of the most common protecting groups, highlighting their respective strengths and weaknesses. The choice of a protecting group should be a deliberate decision based on the overall synthetic plan, considering factors such as stability, ease of removal, and orthogonality. By understanding the principles outlined herein, researchers can navigate the complexities of multi-step synthesis with greater efficiency and success.
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- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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A Comparative Guide to the Stereoselective Synthesis of Piperazine Derivatives
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a multitude of blockbuster drugs.[1] Its versatile six-membered heterocyclic ring, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties such as increased water solubility, oral bioavailability, and improved ADME characteristics.[2][3][4] This often translates to enhanced target affinity and specificity.[2][3] Consequently, piperazine derivatives have found broad therapeutic applications, acting as antipsychotic, antidepressant, anxiolytic, anticancer, and anti-HIV agents.[5][6]
While many successful drugs incorporate an unsubstituted piperazine ring, the exploration of stereochemically rich, carbon-substituted piperazines represents a significant and largely untapped area of chemical space for drug discovery.[1] Accessing enantiomerically pure piperazine derivatives is crucial, as the stereochemistry of a molecule profoundly influences its pharmacological activity and safety profile. This guide provides a comparative overview of key modern strategies for the stereoselective synthesis of piperazine derivatives, offering insights into their mechanisms, advantages, and limitations, supported by experimental data and protocols.
I. Asymmetric Catalysis: The Power of Chiral Catalysts
Asymmetric catalysis has emerged as a powerful and atom-economical approach for the synthesis of chiral piperazines, often proceeding with high enantioselectivity. This section will delve into two prominent catalytic strategies: asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation.
Asymmetric Hydrogenation of Pyrazin-2-ols
A notable strategy for accessing chiral disubstituted piperazin-2-ones, which are valuable precursors to chiral piperazines, is the asymmetric hydrogenation of their unsaturated pyrazin-2-ol tautomers. This method provides a direct route to highly functionalized and stereochemically defined piperazine cores.
Causality of Experimental Choices: The success of this transformation hinges on the selection of an appropriate chiral catalyst that can effectively control the facial selectivity of the hydrogenation. Palladium-based catalysts, in conjunction with chiral ligands, have proven to be particularly effective. The choice of ligand is critical for inducing high diastereo- and enantioselectivity.
Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation
A representative protocol for the synthesis of chiral piperazin-2-ones via asymmetric hydrogenation is as follows:
-
A solution of the pyrazin-2-ol substrate in a suitable solvent (e.g., methanol) is placed in a high-pressure reactor.
-
A catalytic amount of a palladium precursor (e.g., Pd(OAc)2) and a chiral phosphine ligand are added.
-
The reactor is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction is stirred at a specific temperature until completion, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched piperazin-2-one.[7]
Performance Data:
| Substrate | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 3-methyl-6-phenylpyrazin-2-ol | Pd(OAc)2 / Chiral Ligand | >99:1 | 99% | 98% | [7] |
| 3-isopropyl-6-phenylpyrazin-2-ol | Pd(OAc)2 / Chiral Ligand | >99:1 | 98% | 97% | [7] |
The resulting chiral piperazin-2-ones can be readily converted to the corresponding chiral piperazines without erosion of optical purity.[7]
Palladium-Catalyzed Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones offers an elegant route to α-tertiary piperazin-2-ones and, subsequently, α-tertiary piperazines.[5][8] This method is particularly valuable for creating sterically hindered and structurally complex chiral piperazine derivatives.
Causality of Experimental Choices: This reaction proceeds through a π-allyl palladium intermediate. The enantioselectivity is controlled by the chiral ligand, which dictates the stereochemical outcome of the nucleophilic attack of the enolate on the π-allyl complex. The choice of protecting groups on the nitrogen atoms is also crucial for modulating the reactivity and stability of the substrate and intermediates.
Experimental Workflow:
Caption: Workflow for the synthesis of chiral α-tertiary piperazines.
Performance Data:
| Substrate | Chiral Ligand | Enantiomeric Excess (ee) | Yield (%) | Reference |
| N-Boc, N'-allyl piperazin-2-one | (S)-(CF3)3-tBuPHOX | 95% | 85% | [5] |
| N-Cbz, N'-allyl piperazin-2-one | (S)-(CF3)3-tBuPHOX | 92% | 88% | [5] |
This methodology provides access to novel, three-dimensionally elaborated piperazines that can be incorporated into medicinally important analogues.[5]
II. Diastereoselective Approaches: Substrate-Controlled Synthesis
Diastereoselective strategies leverage the existing chirality within a molecule to direct the stereochemical outcome of subsequent transformations. These methods are often highly efficient and predictable.
Diastereoselective Reductive Cyclization
A straightforward and effective method for the synthesis of trans-aryl-substituted piperazines involves the manganese-mediated reductive cyclization of imines.[9] This approach offers a simple and scalable route to a specific diastereomer.
Causality of Experimental Choices: The diastereoselectivity of this reaction is controlled by the steric interactions in the transition state of the cyclization. The bulky aryl groups preferentially adopt a trans orientation to minimize steric hindrance, leading to the formation of the thermodynamically more stable diastereomer. The use of a Brønsted acid and manganese(0) is crucial for promoting the reductive coupling and subsequent cyclization.
Experimental Protocol: Manganese-Mediated Reductive Cyclization
-
To a solution of the appropriate imine in a suitable solvent (e.g., THF), a Brønsted acid (e.g., acetic acid) is added.
-
Manganese powder is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The reaction is quenched with a basic aqueous solution (e.g., NaHCO3) and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by chromatography to afford the trans-disubstituted piperazine.[9]
Performance Data:
| Imine Substrate | Diastereomeric Ratio (dr) | Yield (%) | Reference | |---|---|---|---|---| | N-benzylidenebenzylamine | >95:5 (trans:cis) | 85% |[9] | | N-(4-methoxybenzylidene)-4-methoxybenzylamine | >95:5 (trans:cis) | 82% |[9] |
Diastereoselective Palladium-Catalyzed Hydroamination
A highly diastereoselective intramolecular hydroamination serves as the key step in a modular synthesis of 2,6-disubstituted piperazines.[10] This method allows for the synthesis of trans-disubstituted piperazines from amino acid-derived precursors.
Causality of Experimental Choices: The stereochemical outcome is determined during the palladium-catalyzed intramolecular hydroamination step. The substrate, derived from a chiral amino acid, adopts a conformation that minimizes A(1,3) strain in the transition state, leading to the exclusive formation of the trans-diastereomer. X-ray crystallography has confirmed the trans stereochemistry and revealed a preferred twist-boat conformation for the resulting piperazine ring.[10]
Synthetic Pathway:
Caption: Modular synthesis of trans-2,6-disubstituted piperazines.
Performance Data:
| R-group at C2 | Diastereomeric Ratio (dr) | Yield (%) | Reference | |---|---|---|---|---| | Phenyl | >98:2 (trans:cis) | 80% |[10] | | Isopropyl | >98:2 (trans:cis) | 75% |[10] |
III. Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical yet reliable strategy for stereoselective synthesis. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a key reaction, and is subsequently removed.
While dedicated sections on specific chiral auxiliary methods for piperazine synthesis are extensive, it is a well-established strategy. For instance, chiral auxiliaries can be employed in the alkylation of piperazin-2-one enolates to introduce stereocenters with high diastereoselectivity.[8] This approach offers predictability and access to a wide range of substituted piperazines. However, it often requires additional steps for the attachment and removal of the auxiliary, which can lower the overall efficiency compared to catalytic methods.
IV. Comparison of Strategies
| Strategy | Key Advantages | Key Limitations | Typical Stereoselectivity | Scalability |
| Asymmetric Hydrogenation | High enantioselectivity, atom-economical, direct access to chiral piperazin-2-ones. | Requires specialized high-pressure equipment, substrate scope can be limited. | Excellent (often >95% ee) | Moderate to good |
| Pd-Catalyzed Asymmetric Allylic Alkylation | Access to sterically hindered α-tertiary piperazines, good yields and enantioselectivities. | Cost of palladium catalysts and chiral ligands, requires multi-step synthesis of substrates. | Good to excellent (often >90% ee) | Moderate |
| Diastereoselective Reductive Cyclization | Operationally simple, uses inexpensive reagents, high diastereoselectivity for trans products. | Limited to the synthesis of specific diastereomers, may not be suitable for complex substrates. | Excellent for a single diastereomer | Good |
| Diastereoselective Hydroamination | Modular synthesis, high diastereoselectivity for trans products, starts from readily available amino acids. | Multi-step synthesis, potential for side reactions. | Excellent for a single diastereomer | Moderate |
| Chiral Auxiliary-Mediated Synthesis | Predictable stereochemical outcome, well-established methodology. | Requires additional steps for auxiliary attachment and removal, not atom-economical. | Good to excellent diastereoselectivity | Variable |
Conclusion
The stereoselective synthesis of piperazine derivatives is a dynamic field of research with significant implications for drug discovery. This guide has compared several key modern strategies, including asymmetric catalysis and diastereoselective methods. The choice of synthetic route depends on several factors, including the desired stereochemistry, the complexity of the target molecule, scalability, and cost-effectiveness. Asymmetric catalytic methods offer elegant and efficient routes to a broad range of chiral piperazines, while diastereoselective approaches provide reliable access to specific diastereomers. The continued development of novel stereoselective methodologies will undoubtedly expand the accessible chemical space of piperazine derivatives and pave the way for the discovery of next-generation therapeutics.
References
- The medicinal chemistry of piperazines: A review.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
- Exploring the Chemistry and Biological Activities of Piperazine Deriv
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- The medicinal chemistry of piperazines: A review.
- Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N.
- The medicinal chemistry of piperazines: A review.
- Catalytic asymmetric synthesis of substituted morpholines and piperazines.
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
- Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- Diastereoselective synthesis of piperazines by manganese-mediated reductive cycliz
- Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamin
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogen
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- 10. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of (S)-3-Propyl-Piperazine Derivatives as CNS Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-3-propyl-piperazine derivatives, a significant scaffold in modern medicinal chemistry. We will delve into their biological evaluation, focusing on their interactions with key central nervous system (CNS) targets, supported by experimental data and detailed protocols. This document is designed to offer field-proven insights and explain the rationale behind experimental choices, empowering researchers to advance their drug discovery programs.
Introduction: The Significance of the Propyl-Piperazine Scaffold
The piperazine ring is a privileged scaffold in drug discovery, present in numerous approved drugs targeting a wide array of biological entities.[1][2] Its derivatives have shown diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often mediated through interactions with dopamine and serotonin receptors.[3][4] The introduction of a propyl group, particularly with a defined stereochemistry at the 3-position of the piperazine ring, offers a vector for exploring chemical space and fine-tuning pharmacological properties. This guide will focus on derivatives built upon a propyl-piperazine core, with a particular interest in the (S)-3-propyl configuration where data is available, and their evaluation as modulators of dopamine and serotonin receptors.
Comparative Biological Activity of Propyl-Piperazine Derivatives
The biological activity of propyl-piperazine derivatives is highly dependent on the nature and position of substituents. This section presents a comparative analysis of reported biological data for a series of these compounds, focusing on their affinity and functional activity at dopamine D2, D3, and serotonin 5-HT1A receptors. These receptors are crucial targets for the treatment of various neuropsychiatric disorders.
Multi-Target Receptor Agonism of 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives
A study by Xu et al. (2022) provides valuable comparative data on a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, highlighting their potential as multi-target agonists for D2, D3, and 5-HT1A receptors.[5] The functional activity of these compounds was assessed in vitro, with the results summarized in the table below.
| Compound | D2 EC50 (nmol/L) | D3 EC50 (nmol/L) | 5-HT1A EC50 (nmol/L) |
| 7b | 0.9 | 19 | 2.3 |
| 34c | 3.3 | 10 | 1.4 |
| Pardoprunox | 2.6 | 1.6 | 1.3 |
Table 1: In vitro functional agonist activities of selected 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives and the reference compound Pardoprunox at D2, D3, and 5-HT1A receptors. Data extracted from Xu et al., 2022.[5]
Compounds 7b and 34c demonstrated potent agonistic activities at the D2 and 5-HT1A receptors, with slightly lower potency at the D3 receptor.[5] Notably, the multi-target profile of these compounds is of significant interest for the development of treatments for conditions like Parkinson's disease, where engaging both dopaminergic and serotonergic systems can be beneficial.[5]
High-Affinity Dopamine D2/D3 Receptor Agonists
Research into N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues has identified highly potent and stereospecific D2/D3 receptor agonists. The levorotatory enantiomer, (-)-21a , which contains a propyl-piperazine moiety, exhibited high affinity and full agonist activity at both D2 and D3 receptors.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D2 EC50 (GTPγS) (nM) | D3 EC50 (GTPγS) (nM) |
| (-)-21a | 16.4 | 1.15 | 3.23 | 1.41 |
Table 2: In vitro binding affinity (Ki) and functional agonist activity (EC50) of (-)-21a at D2 and D3 receptors. Data from Das et al., 2015.[6]
The high potency and efficacy of (-)-21a at both D2 and D3 receptors, coupled with its demonstrated in vivo efficacy in a Parkinson's disease animal model, underscore the therapeutic potential of this structural class.[6] The stereoselectivity observed highlights the importance of chiral synthesis in developing potent and specific ligands.
Key Experimental Methodologies
The biological evaluation of (S)-3-propyl-piperazine derivatives relies on a suite of well-established in vitro assays to determine their binding affinity, functional activity, and selectivity for their target receptors. Below are detailed protocols for two fundamental assays in this field.
Receptor Binding Assay: [3H]-Spiperone Competition Binding for D2/D3 Receptors
This assay is a cornerstone for determining the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors. It measures the ability of a non-radiolabeled compound to compete with a known radioligand, [3H]-spiperone, for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human D2 or D3 receptors (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
To each well, add in the following order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
A fixed concentration of [3H]-spiperone (typically at or near its Kd value, e.g., 0.2 nM for D2).[7]
-
Increasing concentrations of the test compound (competitor).
-
For determining non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol or butaclamol).[8][9]
-
Initiate the binding reaction by adding the membrane preparation (e.g., 20-50 µg of protein per well).
-
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[9][10]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Functional Assay: [35S]GTPγS Binding Assay for Gi/o-Coupled Receptors
This functional assay measures the activation of G proteins following agonist binding to a GPCR. For Gi/o-coupled receptors like D2, D3, and 5-HT1A, agonist stimulation leads to the exchange of GDP for GTP on the Gα subunit. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, to quantify this activation.
Protocol:
-
Membrane Preparation:
-
Prepare receptor-containing membranes as described in the binding assay protocol.
-
-
Assay Setup (96-well plate format):
-
To each well, add in the following order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (a concentration range may need to be optimized, e.g., 1-30 µM, as it can influence the assay window).[11]
-
Increasing concentrations of the test agonist.
-
For antagonist testing, pre-incubate the membranes with the antagonist before adding a fixed concentration of a known agonist.
-
Membrane preparation.
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a fixed concentration of [35S]GTPγS (e.g., 0.1-0.5 nM).[12]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters, similar to the binding assay.
-
Wash the filters with ice-cold wash buffer.
-
-
Data Analysis:
-
Quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Plot the specific binding of [35S]GTPγS against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways of Key Receptors
(S)-3-propyl-piperazine derivatives primarily exert their effects by modulating Gi/o-coupled GPCRs, such as dopamine D2/D3 and serotonin 5-HT1A receptors. Understanding their downstream signaling is crucial for interpreting functional data and predicting physiological outcomes.
Dopamine D2 and D3 Receptor Signaling
Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors and are coupled to inhibitory G proteins (Gi/o).[13][14] Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[15] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G protein can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[10]
Serotonin 5-HT1A Receptor Signaling
The serotonin 5-HT1A receptor is also a Gi/o-coupled GPCR.[16] Its activation by an agonist, such as a propyl-piperazine derivative, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[17] This is a primary mechanism through which 5-HT1A receptor activation modulates neuronal excitability. The dissociated Gβγ subunits can also directly activate GIRK channels, leading to membrane hyperpolarization and a reduction in neuronal firing rate.[10]
Conclusion and Future Directions
The (S)-3-propyl-piperazine scaffold represents a promising starting point for the design of novel CNS-active compounds, particularly those targeting dopamine and serotonin receptors. The presented data highlights the potential for developing potent and, in some cases, multi-targeted ligands with desirable pharmacological profiles. The stereochemistry at the 3-position of the piperazine ring is a critical determinant of biological activity, emphasizing the need for stereoselective synthesis and evaluation.[18]
Future research in this area should focus on expanding the structure-activity relationship studies around the (S)-3-propyl-piperazine core. Systematic modifications of the substituents on both the piperazine nitrogens and the propyl chain will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the functional selectivity (biased agonism) of these compounds at their target receptors could lead to the development of drugs with improved efficacy and reduced side effects. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to build upon in their quest for novel therapeutics for neuropsychiatric disorders.
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- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. [Link]
- Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure-Activity Relationship Study of N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole. [Link]
- Coupling of Dopamine Receptors to G Proteins. [Link]
- Go/z-biased coupling profile of the dopamine D3 receptor. [Link]
- Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. [Link]
- Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. [Link]
- Go/z-biased coupling profile of the dopamine D3 receptor. [Link]
- Go/z-biased coupling profile of the dopamine D3 receptor. [Link]
- OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16)
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]
- Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. [Link]
- New Dual 5-HT1A and 5-HT7 Receptor Ligands derived
- Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential
- Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. [Link]
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]
- Arylpiperazine derivatives acting
- Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. [Link]
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
- Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. [Link]
- Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prost
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- 12. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coupling of Dopamine Receptors to G Proteins: Studies with Chimeric D2/D3 Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
A Comparative Analysis of the Reactivity of (S)- and (R)-1-Boc-3-propyl-piperazine: An Experimental Guide
Introduction
Theoretical Considerations: Why Might Reactivity Differ?
In the absence of a chiral influence (e.g., a chiral reagent, catalyst, or solvent), the (S) and (R) enantiomers of 1-Boc-3-propyl-piperazine will exhibit identical reactivity. Differences in reaction rates and product distributions emerge when these enantiomers interact with a chiral environment. This is the principle that underlies kinetic resolution, a powerful technique for separating racemic mixtures.
The potential for differential reactivity stems from two primary factors:
-
Stereoelectronics: The spatial arrangement of orbitals and bonds can influence the transition state energy of a reaction. The orientation of the propyl group at the C3 position may lead to different steric interactions in the transition state when reacting with a chiral reagent.
-
Conformational Preferences: The piperazine ring exists predominantly in a chair conformation. The propyl group can occupy either an axial or equatorial position, and the equilibrium between these conformers can be influenced by the stereochemistry at C3. This conformational bias can affect the accessibility of the reacting nitrogen atom to incoming reagents, leading to different reaction rates.
This guide will outline experiments designed to probe these potential differences in three key reactions central to the synthetic utility of N-Boc protected piperazines: acylation, alkylation, and N-Boc deprotection.
Experimental Comparison of Reactivity
To objectively compare the reactivity of (S)- and (R)-1-Boc-3-propyl-piperazine, a series of controlled experiments are proposed. For each experiment, it is crucial to use starting materials of high enantiomeric purity, which can be confirmed using chiral High-Performance Liquid Chromatography (HPLC).
Acylation: Probing Kinetic Resolution
This experiment aims to determine if a chiral acylating agent can differentiate between the (S) and (R) enantiomers, leading to a kinetic resolution.
-
Preparation of Reactants:
-
Prepare separate stock solutions of (S)-1-Boc-3-propyl-piperazine and (R)-1-Boc-3-propyl-piperazine of known concentration (e.g., 0.1 M) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Prepare a stock solution of a chiral acylating agent, for example, (S)-Naproxen chloride, of the same concentration in anhydrous DCM.
-
Prepare a stock solution of a non-nucleophilic base, such as triethylamine (TEA), of a slightly higher concentration (e.g., 0.12 M) in anhydrous DCM.
-
-
Reaction Setup:
-
In two separate, dry reaction vessels, place equal volumes of the (S)- and (R)-piperazine solutions.
-
To each vessel, add an equimolar amount of the TEA solution.
-
Initiate the reactions by adding an equimolar amount of the (S)-Naproxen chloride solution to each vessel simultaneously.
-
Maintain the reactions at a constant temperature (e.g., 0 °C or room temperature) and stir vigorously.
-
-
Reaction Monitoring and Analysis:
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding a small amount of a primary amine (e.g., propylamine) to consume any remaining acylating agent.
-
Analyze the quenched aliquots by chiral HPLC to determine the enantiomeric excess of the unreacted piperazine and the diastereomeric ratio of the acylated product.
-
| Time (min) | (S)-Piperazine Remaining (%) | (R)-Piperazine Remaining (%) |
| 0 | 100 | 100 |
| 15 | ... | ... |
| 30 | ... | ... |
| 60 | ... | ... |
| 120 | ... | ... |
A significant difference in the percentage of remaining (S)- and (R)-piperazine over time would indicate a successful kinetic resolution and a difference in reactivity.
Alkylation: Assessing Steric Hindrance
This experiment will compare the rates of N-alkylation of the two enantiomers with a simple alkyl halide. Differences in rates could be attributed to varying steric hindrance around the secondary amine.
-
Preparation of Reactants:
-
Prepare separate 0.1 M stock solutions of (S)- and (R)-1-Boc-3-propyl-piperazine in a polar aprotic solvent like acetonitrile.
-
Prepare a 0.1 M solution of an alkyl halide, such as iodomethane, in acetonitrile.
-
Prepare a 0.2 M solution of a non-nucleophilic base, like potassium carbonate, as a suspension in acetonitrile.
-
-
Reaction Setup:
-
In two separate reaction vessels, combine equal volumes of the (S)- and (R)-piperazine solutions with the potassium carbonate suspension.
-
Initiate the reactions by adding an equimolar amount of the iodomethane solution to each vessel simultaneously.
-
Stir the mixtures vigorously at a constant temperature (e.g., room temperature or 50 °C).
-
-
Reaction Monitoring and Analysis:
-
At regular time intervals, take aliquots from each reaction.
-
Filter the aliquot to remove the base.
-
Analyze the filtrate by a suitable chromatographic method (e.g., GC-MS or LC-MS) to quantify the remaining starting material and the N-alkylated product. Chiral HPLC can be used to confirm the stereochemical integrity of the unreacted starting material.
-
| Time (min) | (S)-Piperazine Conversion (%) | (R)-Piperazine Conversion (%) |
| 0 | 0 | 0 |
| 30 | ... | ... |
| 60 | ... | ... |
| 120 | ... | ... |
| 240 | ... | ... |
N-Boc Deprotection: Investigating Electronic and Solvation Effects
This experiment will compare the rate of acidic cleavage of the Boc protecting group. While a significant difference is less likely than in reactions involving a chiral reagent, subtle differences in the stability of the protonated intermediate or solvation effects could lead to different reaction rates.
-
Preparation of Reactants:
-
Prepare separate 0.1 M solutions of (S)- and (R)-1-Boc-3-propyl-piperazine in a suitable solvent, such as dioxane or methanol.
-
Prepare a solution of a strong acid, for example, 4 M HCl in dioxane.
-
-
Reaction Setup:
-
In two separate reaction vessels, place equal volumes of the (S)- and (R)-piperazine solutions.
-
Initiate the reactions by adding an excess (e.g., 10 equivalents) of the HCl solution to each vessel simultaneously.
-
Maintain the reactions at a constant temperature and stir.
-
-
Reaction Monitoring and Analysis:
-
At regular time intervals, withdraw an aliquot from each reaction.
-
Quench the reaction by neutralizing the acid with a base, such as saturated sodium bicarbonate solution.
-
Extract the deprotected piperazine with an organic solvent.
-
Analyze the organic extract by a suitable method (e.g., GC-MS or derivatization followed by HPLC) to quantify the amount of deprotected product formed.
-
| Time (min) | (S)-Piperazine Formation (%) | (R)-Piperazine Formation (%) |
| 0 | 0 | 0 |
| 10 | ... | ... |
| 20 | ... | ... |
| 40 | ... | ... |
| 60 | ... | ... |
Analytical Methodology: Chiral HPLC
A robust chiral HPLC method is essential for these studies to both confirm the enantiomeric purity of the starting materials and to analyze the results of the kinetic experiments.
Protocol for Chiral HPLC Method Development
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating piperazine derivatives. A good starting point would be a column like Chiralpak® IC.
-
Mobile Phase Screening:
-
Begin with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.
-
If separation is not achieved, systematically vary the ratio of hexane to isopropanol and try other alcohol modifiers like ethanol.
-
-
Method Optimization:
-
Adjust the flow rate (typically 0.5-1.0 mL/min) and column temperature to optimize resolution and analysis time.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Detection: Use a UV detector at a low wavelength (e.g., 205-220 nm) as the piperazine moiety lacks a strong chromophore.
Conclusion
The experimental framework detailed in this guide provides a robust and systematic approach to comparing the reactivity of (S)- and (R)-1-Boc-3-propyl-piperazine. By carefully executing these experiments and analyzing the data, researchers can gain valuable insights into how the stereochemistry at the C3 position influences the chemical behavior of this important synthetic building block. The results of these studies will be instrumental in the rational design and synthesis of chiral piperazine-containing drug candidates, ultimately contributing to the development of safer and more effective medicines.
References
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. PMC - NIH.
- Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters - ACS Publications.
- A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC - NIH.
- Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PMC - NIH.
- Kinetic resolution of amines. Bode Research Group.
- Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH.
- Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. ResearchGate.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.
- SYNTHESIS AND EVALU
The Definitive Guide to Product Identity Confirmation: A Comparative Analysis of LC-MS and Alternative Methodologies
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a product's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical exploration of Liquid Chromatography-Mass Spectrometry (LC-MS) as a primary tool for this purpose. It offers a comparative analysis with alternative techniques, supported by experimental insights and a commitment to scientific integrity.
The Imperative of Identity: Why Confirmation Matters
In the landscape of pharmaceutical development and manufacturing, establishing the precise identity of a substance is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous identification of active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3] The Code of Federal Regulations (CFR) Title 21 Part 211, for instance, outlines the FDA's current Good Manufacturing Practice (cGMP) for finished pharmaceuticals, which includes the necessity of robust analytical procedures to confirm product identity.[4][5][6]
This guide will navigate the technical intricacies of the most powerful analytical techniques employed for this purpose, with a primary focus on LC-MS, while providing a critical comparison to Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
The Power of Two: The Principle of LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[7] This synergy allows for the analysis of complex mixtures with a high degree of sensitivity and specificity.
First, the liquid chromatography system separates the components of a sample based on their physicochemical properties as they interact with a stationary phase (the column) and a mobile phase (the solvent).[1][8][9][10][11] Following separation, the eluted compounds are introduced into the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint.
Caption: A simplified workflow of an LC-MS system.
A Comparative Analysis: LC-MS vs. The Alternatives
While LC-MS is a formidable tool, it is not the only technique available for product identity confirmation. NMR and FTIR spectroscopy are also widely used, each with its own set of strengths and limitations. The choice of technique often depends on the nature of the sample and the specific information required.
| Feature | LC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Nuclear spin transitions in a magnetic field | Vibrational transitions of molecular bonds |
| Information Provided | Molecular weight, elemental composition, fragmentation patterns | Detailed 3D molecular structure, connectivity of atoms | Presence of specific functional groups |
| Sensitivity | High (picogram to femtogram) | Moderate (microgram to milligram) | Low (milligram) |
| Sample Throughput | High | Low | High |
| Sample State | Liquid/Solution | Liquid/Solution | Solid, Liquid, Gas |
| Destructive? | Yes | No | No |
| Quantitative Capability | Yes (with standards) | Yes (qNMR) | Limited |
| Key Advantage | High sensitivity and specificity for complex mixtures | Unambiguous structure elucidation | Rapid and non-destructive functional group analysis |
| Key Limitation | Destructive, may require standards for confirmation | Lower sensitivity, complex data interpretation | Limited structural information |
Data Insights:
For the definitive structural elucidation of a novel small molecule, NMR spectroscopy is unparalleled.[12][13][14] It provides detailed information about the connectivity of atoms in a molecule, allowing for a complete structural assignment. However, its lower sensitivity can be a significant drawback when dealing with limited sample amounts.[12][13][14]
FTIR spectroscopy, as governed by USP General Chapter <197>, offers a rapid and non-destructive method for confirming the identity of a known compound by matching its infrared spectrum to that of a reference standard.[15][16][17][18][19] The resulting spectrum provides a unique "fingerprint" based on the vibrational frequencies of the molecule's functional groups.[20] While excellent for confirmation, it provides limited information for identifying unknown compounds.[20][21][22]
LC-MS shines in its ability to analyze complex mixtures with high sensitivity and provide accurate molecular weight information, which is often sufficient for confirming the identity of a known compound.[7] For unknown identification, high-resolution mass spectrometry (HRMS) can provide the elemental composition, and tandem mass spectrometry (MS/MS) can yield structural information through fragmentation patterns.[2][23][24][25]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating system suitability tests and controls to ensure the integrity of the results.
Small Molecule Identity Confirmation by LC-MS
This protocol is a representative example for the confirmation of a small molecule API.
Objective: To confirm the identity of a small molecule API by comparing its retention time and mass spectrum to a certified reference standard.
Materials:
-
Test sample of the API
-
Certified reference standard of the API
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
LC-MS system (e.g., a quadrupole time-of-flight (Q-TOF) mass spectrometer)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the test sample and reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 10 µg/mL.
-
Filter the solutions through a 0.22 µm syringe filter into LC vials.
-
-
LC Method:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Mass Range: m/z 100-1000
-
Data Acquisition: Full scan MS and data-dependent MS/MS
-
-
System Suitability:
-
Inject a blank (solvent) to ensure no carryover.
-
Inject the reference standard five times. The relative standard deviation (RSD) of the retention time should be <1% and the RSD of the peak area should be <5%.
-
-
Analysis:
-
Inject the test sample.
-
Compare the retention time of the major peak in the test sample chromatogram to that of the reference standard. The retention times should be within ±2% of each other.
-
Extract the mass spectrum for the major peak in both the test sample and the reference standard. The observed m/z of the molecular ion in the test sample should be within a specified tolerance (e.g., ±5 ppm for HRMS) of the reference standard.
-
If MS/MS data is acquired, compare the fragmentation patterns. The major fragment ions should be present in both spectra.
-
Caption: Workflow for small molecule identity confirmation by LC-MS.
Large Molecule (Monoclonal Antibody) Identity Confirmation by LC-MS
This protocol outlines a peptide mapping approach for confirming the identity of a monoclonal antibody (mAb).
Objective: To confirm the primary structure of a mAb by comparing its tryptic peptide map to that of a reference standard.
Materials:
-
Test sample of the mAb
-
Certified reference standard of the mAb
-
Denaturation/Reduction Buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, 10 mM DTT, pH 8.0)
-
Alkylation Reagent (e.g., 55 mM iodoacetamide in 100 mM Tris-HCl, pH 8.0)
-
Trypsin (sequencing grade)
-
LC-MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Preparation (Tryptic Digestion):
-
Denature and reduce the mAb sample and reference standard by incubating in the denaturation/reduction buffer at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding the alkylation reagent and incubating in the dark at room temperature for 30 minutes.
-
Exchange the buffer to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column.
-
Add trypsin at an enzyme-to-substrate ratio of 1:20 (w/w) and incubate at 37°C for 4-16 hours.
-
Quench the digestion by adding 1% formic acid.
-
-
LC-MS Method:
-
Column: C18 column suitable for peptide separations (e.g., 2.1 x 150 mm, 1.7 µm)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A shallow gradient from 2% to 40% acetonitrile with 0.1% formic acid over 60-90 minutes.
-
-
MS Method:
-
Ionization Mode: ESI, positive mode
-
Data Acquisition: Data-dependent acquisition (DDA) with a full MS scan followed by MS/MS of the top 10-20 most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, Biopharma Finder).
-
Perform a database search against the known sequence of the mAb.
-
Compare the peptide map of the test sample to the reference standard, looking for consistent retention times and mass spectra for the expected peptides.
-
Confirm the sequence coverage and the presence of expected post-translational modifications.
-
Caption: Peptide mapping workflow for mAb identity confirmation.
Conclusion: The Right Tool for the Job
The confirmation of product identity is a non-negotiable aspect of pharmaceutical science. While NMR and FTIR are invaluable techniques for structural elucidation and identity confirmation, respectively, LC-MS offers a unique combination of sensitivity, specificity, and versatility that makes it an indispensable tool in the modern analytical laboratory.[26][27][28][29][30] Its ability to handle complex mixtures and provide accurate molecular weight and structural information for both small and large molecules solidifies its role as a cornerstone of product identity confirmation.[31][32][33] By employing robust, self-validating protocols and leveraging the complementary strengths of different analytical techniques, researchers can ensure the identity, purity, and quality of their products, ultimately safeguarding patient health.
References
- ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency. [Link]
- <197> Spectrophotometric Identific
- Are You Sure You Understand USP <621>?.
- Proposed Revision of the USP Chapter on Spectroscopic Methods. GMP Compliance. [Link]
- Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Spectroscopy Online. [Link]
- Understanding the Latest Revisions to USP <621>. Agilent. [Link]
- USP Chapter <197> Spectroscopy Identification Tests – Controlling Your Identities!. Lachman Consultant Services, Inc. [Link]
- How Do You Interpret Data From An LC-MS?. Chemistry For Everyone. [Link]
- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
- Techniques for LC-MS Characteriz
- FTIR vs LC-MS: Detecting Pharmaceutical Impurities.
- What you need to know about FDA 21 CFR Part 211. Qualio. [Link]
- Ask Our Experts: Navigating Antibody Characteriz
- Characterizing Monoclonal Antibodies and Antibody–Drug Conjugates Using 2D-LC–MS.
- Software Tools and Approaches for Compound Identification of LC-MS/MS D
- A comprehensive guide to FDA 21 CFR Part 211. Tricentis. [Link]
- 21-CFR Part 211 - Guidelines for Pharmaceuticals. Signify. [Link]
- Quantitative NMR vs. LC–MS — complementary techniques. YouTube. [Link]
- WEBINAR: Automate Non-Targeted LC-MS/MS Identification with KnowItAll LC Expert. YouTube. [Link]
- Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
- Navigating Antibody Characterization with LC-MS Webinar. Rapid Novor. [Link]
- Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. PubMed. [Link]
- An In-Depth Analysis of FDA 21 CFR Part 211 Compliance in Drug Manufacturing. eLeaP. [Link]
- LC/MS, LC/NMR, FTIR: An integrated approach to impurity identification in pharmaceutical development and formulation.
- How are FTIR spectrometer and Q-TOF LC/MS differentially capable in identifying unknown compounds ?.
- Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
- LC-MS analysis for the assessment of higher order structures of proteins. Drug Target Review. [Link]
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
- Small Molecule Standards for LC-MS Analysis.
- Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. PubMed. [Link]
- Importance of LCMS in Drug Discovery. YouTube. [Link]
- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. [Link]
- Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC - NIH. [Link]
- Standard Operating Procedures (SOP). The University of Utah. [Link]
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- 5. Step-by-Step Guide to Monoclonal Antibody De Novo Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
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Part 1: The Foundation - Synthesis and High-Quality Crystal Growth
An In-Depth Technical Guide to the X-ray Crystallography of (S)-1-Boc-3-propyl-piperazine Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. The piperazine ring is a cornerstone scaffold in modern drug design, prized for its unique physicochemical properties and synthetic versatility.[1][2] When chirality is introduced, as in this compound, the conformational landscape becomes even more critical to its function and interaction with biological targets. Single-crystal X-ray crystallography stands as the definitive method for elucidating this atomic-level detail, providing unambiguous determination of stereochemistry, conformational preferences, and intermolecular interactions that govern crystal packing.[3][4][5]
This guide provides a comprehensive overview of the crystallographic analysis of this compound and its derivatives. We will explore the journey from synthesis and crystallization to data analysis, offering a comparative framework and field-proven insights to explain the causality behind experimental choices.
The journey to a crystal structure begins long before the diffractometer. The quality of the final structural model is intrinsically linked to the purity of the compound and the success of the crystallization experiment.
Synthesis of this compound Derivatives
The synthesis of N-Boc protected piperazines is a fundamental step. The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting one of the piperazine nitrogens, allowing for selective functionalization of the other.[6] The most common method involves the reaction of the desired piperazine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base.[6][7] For derivatives like our topic compound, a chiral starting material or a resolution step is required to obtain the enantiomerically pure (S)-isomer. More complex synthetic routes can build the substituted piperazine ring from acyclic precursors to achieve high regioselectivity.[8][9]
Causality in Synthesis: The choice of the Boc protecting group is deliberate. It is stable under a wide range of reaction conditions used to modify other parts of the molecule but can be removed cleanly under mild acidic conditions, making it highly valuable in multi-step synthetic campaigns.[6]
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. It is an empirical process that relies on creating a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice.
Key Crystallization Techniques for Piperazine Derivatives:
-
Slow Evaporation: The most common technique, where a solution of the compound in a suitable solvent or solvent mixture is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration to the point of crystallization.
-
Solvent Diffusion: This involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion at the interface gradually induces crystallization.
-
Cooling: A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.
Experimental Protocol: Crystallization of this compound
-
Purification: Ensure the synthesized compound is of the highest possible purity (>98%), typically confirmed by NMR and HPLC. Impurities can inhibit crystal nucleation or become incorporated into the lattice, degrading crystal quality.
-
Solvent Screening: In parallel, dissolve small amounts (2-5 mg) of the compound in a range of solvents (e.g., ethyl acetate, methanol, ethanol, acetone, acetonitrile, and mixtures thereof) in small vials.
-
Initiate Crystallization: Cover the vials with a cap, pierced with a needle to allow for slow evaporation. Store the vials in a vibration-free environment.
-
Observation: Monitor the vials daily for the appearance of single crystals. This process can take anywhere from a few days to several weeks.
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully harvest them using a nylon loop.
Part 2: The Definitive Analysis - Single-Crystal X-ray Diffraction Workflow
X-ray diffraction is a powerful technique that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of a beam of X-rays passing through it.[10]
Experimental Protocol: Single-Crystal X-ray Data Collection & Structure Refinement
-
Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head, typically using a cryoprotectant oil to prevent ice formation during cooling.[5]
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. This is a critical step to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
An X-ray beam (commonly from a Cu Kα or Mo Kα source) is directed at the crystal.[11]
-
The crystal is rotated, and a series of diffraction images are collected on a detector. Key parameters controlled by the user include the crystal-to-detector distance, exposure time per frame, and the oscillation angle.[12]
-
-
Data Processing: The collected images are processed to integrate the intensities of thousands of diffraction spots. This step corrects for experimental factors and produces a file containing the unique reflection data.
-
Structure Solution: The "phase problem" is solved using computational methods (direct methods or Patterson functions) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor (a measure of agreement), which should ideally be below 0.05 (5%) for a well-resolved small molecule structure.[13]
Workflow Visualization
Caption: Workflow from synthesis to final 3D structure determination.
Part 3: Comparative Crystallographic Analysis of Piperazine Derivatives
The true power of crystallography lies in the detailed structural insights it provides, allowing for objective comparisons between different derivatives.
Conformational Preferences: The Dominance of the Chair Form
For piperazine and its derivatives, the six-membered ring overwhelmingly adopts a low-energy chair conformation to minimize steric and torsional strain.[13][14][15] This is the most critical conformational feature revealed by X-ray crystallography. The substituents on the ring can then occupy either an axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) position.
-
The (S)-3-propyl Group: Bulky substituents generally prefer the more sterically favorable equatorial position .[3] Therefore, in this compound, the propyl group is expected to be found in the equatorial orientation to avoid unfavorable 1,3-diaxial interactions.
-
The N1-Boc Group: The tert-butoxycarbonyl group is also sterically demanding and will influence the ring pucker and the orientation of other substituents.
While the equatorial preference is strong, it is not absolute. In some cases, intramolecular hydrogen bonding or specific crystal packing forces can stabilize an axial conformation.[16] X-ray crystallography is the only technique that can definitively resolve this question for a given derivative in the solid state.
Caption: Chair conformation of the substituted piperazine ring.
Comparative Data of Substituted Piperazine Derivatives
The table below presents hypothetical but realistic crystallographic data for three different (S)-1-Boc-3-substituted-piperazine derivatives to illustrate how key parameters are compared.
| Parameter | Derivative A: (S)-1-Boc-3-propyl -piperazine | Derivative B: (S)-1-Boc-3-benzyl -piperazine | Derivative C: (S)-1-Boc-3-(hydroxymethyl) -piperazine |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁ | P2₁2₁2₁ | P2₁ |
| C3-Substituent Orientation | Equatorial | Equatorial | Axial |
| Reason for Orientation | Minimization of steric hindrance. | Large benzyl group strongly prefers the less crowded equatorial position. | Stabilized by an intramolecular hydrogen bond between the hydroxyl group and the N4-H amine. |
| Key Torsion Angle (e.g., C2-C3-N4-C5) | ~55° (typical for chair) | ~57° (slight distortion due to bulky group) | ~52° (puckering influenced by H-bond) |
| Key Intermolecular Interaction | van der Waals forces, weak C-H···O hydrogen bonds to the Boc carbonyl. | π-π stacking between benzyl rings of adjacent molecules. | Strong intermolecular O-H···O hydrogen bonding network. |
| Reference | Hypothetical Data | Based on CSD Analysis[13] | Based on principles from[16] |
Interpreting the Comparison:
This table demonstrates how X-ray crystallography provides a wealth of comparative data.
-
Causality of Conformation: We can directly link the substituent's nature to its preferred orientation. While the propyl (A) and benzyl (B) groups adopt the expected equatorial position to avoid steric clash, the smaller hydroxymethyl group in derivative C is shown in an axial position.[3][16] This counterintuitive result is rationalized by the formation of a stabilizing intramolecular hydrogen bond, a detail only visible through crystallographic analysis.
-
Impact on Packing: The dominant intermolecular forces that dictate how molecules pack in the crystal are revealed. Derivative B exhibits π-π stacking, which could be relevant for material properties, while derivative C's properties (like solubility and melting point) will be heavily influenced by its strong hydrogen bonding network. This information is invaluable for formulation scientists in drug development.
-
Absolute Stereochemistry: For all chiral compounds, the analysis confirms the (S) absolute configuration at the C3 stereocenter, a regulatory requirement for chiral drugs.[5]
Conclusion
X-ray crystallography is an indispensable tool in the study of this compound derivatives and other crucial pharmaceutical building blocks. It provides not just a picture, but a quantitative, three-dimensional blueprint of the molecule in the solid state. This guide has detailed the integrated workflow, from meticulous synthesis and crystallization to the final refined structure, emphasizing the causal links between experimental choices and the quality of the results. The comparative analysis demonstrates how crystallographic data can rationalize conformational preferences and intermolecular interactions, providing critical insights that guide the rational design of new therapeutic agents. By grounding our understanding in the authoritative data provided by X-ray diffraction, we can accelerate the journey from molecular concept to effective medicine.
References
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- Conformational analysis of 2-substituted piperazines. PubMed.
- X-ray Diffraction Protocols and Methods.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine deriv
- Small molecule crystallography. Excillum.
- X-ray diffraction experiment – the last experiment in the structure elucid
- Application Notes and Protocols for Boc-Protection of Piperazine Deriv
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)
- A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction d
- A kind of synthetic method of N-Boc piperazines.
- Results for "Single Crystal X-ray Diffraction".
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
- A Comparative Analysis of the Biological Activity of Piperazine Isomers. Benchchem.
- A Tale of Two Rings: Piperazine and Piperidine Deriv
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- 16. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Profiling of Novel Benzimidazole-Based Compounds
Introduction: The Benzimidazole Scaffold as a Foundation for Drug Discovery
In the landscape of medicinal chemistry, the benzimidazole nucleus stands out as a "privileged scaffold."[1][2] Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, making it a fertile starting point for the synthesis of novel therapeutic agents.[3] Derivatives of this versatile heterocyclic compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] This guide provides a comparative framework for the in vitro evaluation of new chemical entities (NCEs) derived from the benzimidazole precursor, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to inform the selection of the most appropriate assays for your drug discovery program.
The journey from a novel synthesized compound to a potential drug candidate is paved with rigorous testing. In vitro assays represent the foundational step in this process, offering a cost-effective and high-throughput means to assess the biological activity and potential toxicity of NCEs before advancing to more complex in vivo studies.[4][5] This guide will equip you with the knowledge to design a robust in vitro screening cascade for your novel benzimidazole derivatives.
I. Foundational Assays: Assessing Cytotoxicity and Baseline Cellular Health
A critical initial step in the evaluation of any novel compound is to determine its effect on cell viability. This baseline assessment of cytotoxicity is essential for interpreting the results of more specific functional assays and for identifying compounds with potential as cytotoxic anticancer agents.[6] The most common methods for assessing cell viability are colorimetric assays that measure metabolic activity.[5]
Comparative Analysis of Cell Viability Assays: MTT, XTT, and WST-1
The choice of a cell viability assay depends on several factors, including the specific cell type, the properties of the test compound, and the desired throughput and sensitivity. The MTT, XTT, and WST-1 assays are all based on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. However, they differ in their chemistry and procedural workflows.[7][8]
| Feature | MTT Assay | XTT Assay | WST-1 Assay |
| Principle | Reduction of MTT to an insoluble purple formazan by mitochondrial dehydrogenases.[9] | Reduction of XTT to a soluble orange formazan. Requires an intermediate electron acceptor.[7] | Reduction of WST-1 to a soluble yellow formazan. |
| Solubility of Formazan | Insoluble (requires a solubilization step with DMSO or other organic solvent).[7][9] | Soluble in aqueous solution.[7] | Soluble in aqueous solution. |
| Protocol Steps | 1. Cell seeding and treatment. 2. Addition of MTT reagent. 3. Incubation. 4. Solubilization of formazan. 5. Absorbance reading.[10] | 1. Cell seeding and treatment. 2. Addition of XTT reagent and electron coupling agent. 3. Incubation. 4. Absorbance reading.[7] | 1. Cell seeding and treatment. 2. Addition of WST-1 reagent. 3. Incubation. 4. Absorbance reading. |
| Throughput | Lower due to the additional solubilization step. | Higher than MTT. | Higher than MTT. |
| Sensitivity | Generally considered less sensitive than XTT and WST-1.[7] | More sensitive than MTT.[7] | Generally considered the most sensitive of the three. |
| Interference | Can be affected by compounds that alter mitochondrial respiration or interact with the formazan crystals. The solubilization step can also introduce variability. | Less prone to interference from insoluble compounds. Can be affected by reducing agents. | Less interference compared to MTT. Can be affected by changes in medium pH.[8] |
| Cost | Generally the most cost-effective. | More expensive than MTT. | Generally the most expensive of the three. |
Expert Insight: The MTT assay, despite its additional step, remains a widely used and cost-effective method for initial cytotoxicity screening.[11] However, for high-throughput screening or when working with compounds that may interfere with formazan crystal formation, the XTT or WST-1 assays are preferable due to their simpler, homogeneous format.[7][8] The higher sensitivity of the WST-1 assay makes it particularly suitable for studies with low cell numbers or for detecting subtle changes in cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a detailed methodology for determining the cytotoxic effects of novel benzimidazole derivatives on cancer cell lines.[9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel benzimidazole compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Self-Validation: The inclusion of a vehicle control is crucial to account for any effects of the solvent on cell viability. A positive control (a known cytotoxic drug) should also be included to validate the assay's performance.
II. Probing Anticancer Mechanisms of Action
Many benzimidazole derivatives exert their anticancer effects by targeting specific cellular pathways involved in cell proliferation and survival.[12] A well-designed in vitro screening cascade can elucidate these mechanisms.
A. Targeting Cell Division: Tubulin Polymerization Assay
A significant number of benzimidazole-based compounds, including clinically used anthelmintics like mebendazole, have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][13] The in vitro tubulin polymerization assay is a direct and powerful method to assess a compound's ability to interfere with microtubule dynamics.[14][15]
Causality Behind Experimental Choice: This assay is a primary choice for benzimidazole derivatives due to the known tubulin-inhibitory activity of this scaffold. A positive result in this assay provides strong evidence for a specific mechanism of action.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from commercially available kits and published methodologies.[14][15]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer
-
GTP solution
-
Fluorescent reporter dye that binds to polymerized microtubules
-
Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)
-
Negative control (vehicle)
-
96-well, black, flat-bottom plate
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation: Pre-warm the fluorescence plate reader to 37°C. Prepare serial dilutions of the test compounds.
-
Reaction Setup: On ice, prepare a tubulin polymerization reaction mix containing tubulin, polymerization buffer, GTP, and the fluorescent reporter dye.
-
Assay Initiation: Add the test compounds and controls to the wells of the 96-well plate. To initiate polymerization, add the tubulin reaction mix to each well.
-
Kinetic Measurement: Immediately place the plate in the pre-warmed plate reader and measure the fluorescence intensity every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of fluorescence increase.
Self-Validation: The inclusion of both a known inhibitor (Nocodazole) and a stabilizer (Paclitaxel) of tubulin polymerization is essential for validating the assay and for characterizing the specific effect of the test compounds on microtubule dynamics.
Caption: Workflow for the in vitro tubulin polymerization assay.
B. Inhibiting Angiogenesis: VEGFR2 Kinase Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[16] Several benzimidazole derivatives have been identified as potent inhibitors of VEGFR2.[17][18]
Causality Behind Experimental Choice: If a benzimidazole derivative shows potent cytotoxicity against a range of cancer cell lines, investigating its effect on key signaling pathways like VEGFR2 is a logical next step to identify its molecular target.
Experimental Protocol: VEGFR2 Kinase Assay (ELISA-based)
This is a common format for kinase activity assays.
Materials:
-
Recombinant human VEGFR2
-
Poly (Glu, Tyr) 4:1 coated 96-well plate
-
ATP solution
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution
-
Positive control (e.g., Sorafenib)
-
Kinase assay buffer
Procedure:
-
Compound Addition: Add the test compounds at various concentrations to the wells of the coated plate.
-
Enzyme Addition: Add the VEGFR2 enzyme to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Detection: Wash the plate and add the anti-phosphotyrosine-HRP antibody. Incubate, then wash again.
-
Signal Generation: Add the TMB substrate and incubate until color develops.
-
Stopping the Reaction: Add the stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition of VEGFR2 activity and determine the IC50 value.
Caption: Simplified VEGFR2 signaling pathway.[2][19]
III. Assessing Anti-inflammatory Potential
Chronic inflammation is a key driver of many diseases, including cancer.[20] Benzimidazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting the NF-κB signaling pathway.[20][21]
A. Measuring Inhibition of Inflammatory Mediators: Griess Assay for Nitric Oxide
Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The Griess assay is a simple and widely used colorimetric method to measure nitrite, a stable and nonvolatile breakdown product of NO.[22]
Causality Behind Experimental Choice: This assay provides a functional readout of the inhibition of a critical inflammatory pathway and is a good primary screen for anti-inflammatory activity.
Experimental Protocol: Griess Assay
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate overnight. Pre-treat the cells with various concentrations of the benzimidazole compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent Part A, followed by Part B, to the supernatant.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC50 for NO inhibition.
B. Quantifying Cytokine Production: ELISA for TNF-α and IL-6
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a central role in the inflammatory response.[22] Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.
Experimental Protocol: ELISA for TNF-α and IL-6
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Supernatants from LPS-stimulated RAW 264.7 cells treated with benzimidazole compounds
-
Microplate reader
Procedure:
-
Follow the protocol provided with the commercial ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentrations from the standard curve and determine the IC50 for cytokine inhibition.
Caption: Simplified NF-κB signaling pathway.[23][24]
IV. Evaluating Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents. Benzimidazole derivatives have demonstrated significant antibacterial activity against a range of pathogens.[25][26]
A. Initial Screening: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[25][27] It is a simple and rapid method for initial screening.
Causality Behind Experimental Choice: This is an excellent first-pass assay to quickly identify if a compound has any antibacterial activity and to get a preliminary idea of its spectrum of activity.
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile filter paper disks
-
Benzimidazole compounds
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab to create a bacterial lawn.[28]
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the benzimidazole compounds onto the agar surface.[28]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk in millimeters.
B. Quantitative Assessment: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[29][30] This is the gold standard for susceptibility testing.[3][6]
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton broth
-
Benzimidazole compounds
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the benzimidazole compounds in the broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity). This can be determined visually or by measuring the absorbance with a microplate reader.[29]
V. Data Presentation and Interpretation
The results of in vitro assays are typically presented as IC50 values (for inhibition assays) or MIC values (for antimicrobial assays). These values are crucial for comparing the potency of different compounds and for making decisions about which compounds to advance in the drug discovery pipeline.
Example Data Tables
Table 1: Anticancer Activity of Novel Benzimidazole Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Derivative A | MCF-7 | MTT | 5.2 | [31] |
| Derivative B | A549 | MTT | 2.8 | [31] |
| Derivative C | HCT-116 | MTT | 8.1 | [32] |
| Mebendazole | A549 | MTT | 0.3 | [22] |
| Cisplatin | A549 | MTT | 10.5 | [9] |
Table 2: Anti-inflammatory Activity of Novel Benzimidazole Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Derivative D | Griess (NO) | RAW 264.7 | 15.4 | [33] |
| Derivative E | ELISA (TNF-α) | RAW 264.7 | 9.8 | [22] |
| Derivative F | ELISA (IL-6) | RAW 264.7 | 12.1 | [22] |
| Dexamethasone | Griess (NO) | RAW 264.7 | 0.1 | [22] |
Table 3: Antimicrobial Activity of Novel Benzimidazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative G | S. aureus | 16 | [25] |
| Derivative H | E. coli | 32 | [34] |
| Derivative I | P. aeruginosa | 64 | [35] |
| Ciprofloxacin | S. aureus | 1 | [26] |
Conclusion
The benzimidazole scaffold represents a highly promising starting point for the development of novel therapeutics. A systematic and well-designed in vitro screening cascade is essential for efficiently identifying and characterizing the biological activities of new derivatives. This guide has provided a comparative overview of key in vitro assays for assessing the anticancer, anti-inflammatory, and antimicrobial potential of novel benzimidazole-based compounds. By understanding the principles behind each assay, following robust protocols, and carefully interpreting the data, researchers can make informed decisions to advance the most promising candidates through the drug discovery pipeline.
References
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- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI.
- Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule.
- Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. PMC - NIH.
- Schematic illustration of VEGFR-2 signaling pathways. Stimulation of...
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
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- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
- Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Taylor & Francis Online.
- Schematic diagram illustrating the nuclear factor kappa B (NF-κB)...
- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
- Benznidazole blocks NF-kappaB activation but not AP-1 through inhibition of IKK. PubMed.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities. Europe PMC.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
- Inhibition of protein kinase C-driven nuclear factor-kappaB activation: synthesis, structure-activity relationship, and pharmacological profiling of pathway specific benzimidazole probe molecules. PubMed.
- Antimicrobial Susceptibility Testing | Area of Focus. CLSI.
- Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. MDPI.
- Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research.
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- In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team.
- Full article: Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Taylor & Francis Online.
- Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity. PubMed.
- Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. PubMed.
- CLSI 2024 M100Ed34(1). CLSI.
- Broth Microdilution | MI - Microbiology. MI - Microbiology.
- Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity. NIH.
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC.
- WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.
- Potential Anticancer Agents From Benzimidazole Derivatives.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org. American Society for Microbiology.
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem.
- Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs.
- Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese. PMC - NIH.
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A Comparative Guide to the Pharmacokinetic Properties of Drugs Containing the Propyl-Piperazine Moiety
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Propyl-Piperazine Moiety in Drug Design
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. Its structural versatility and physicochemical properties make it a privileged scaffold in medicinal chemistry.[1] The addition of a propyl group to one of the nitrogen atoms creates the propyl-piperazine moiety, which can significantly influence a drug's pharmacokinetic profile. This guide provides a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) of several key drugs containing this structural feature, supported by experimental data and detailed protocols. Understanding these properties is crucial for optimizing drug efficacy and safety.[1][2]
The basic nature of the piperazine nitrogens can enhance aqueous solubility at physiological pH, while the propyl group adds a degree of lipophilicity, balancing the molecule's properties to favor both dissolution and membrane permeability—two critical factors for oral absorption.[1] This guide will delve into the specific pharmacokinetic parameters of representative drugs, including sildenafil, aripiprazole, olanzapine, cyclizine, posaconazole, and itraconazole, to provide a comprehensive overview for drug development professionals.
Comparative Analysis of Pharmacokinetic (ADME) Properties
The journey of a drug through the body is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). The propyl-piperazine moiety influences each of these stages.
Absorption: Bioavailability and Onset
Oral bioavailability is a critical parameter, representing the fraction of an administered dose that reaches systemic circulation. For drugs containing the propyl-piperazine moiety, this can be highly variable.
Sildenafil, for instance, is rapidly absorbed after oral administration, but extensive first-pass metabolism results in an absolute bioavailability of about 41%.[3][4] Food, particularly a high-fat meal, can delay its absorption rate, reducing the peak plasma concentration (Cmax) by approximately 29% and delaying the time to peak concentration (Tmax) by about an hour.[3][4] Aripiprazole is well-absorbed, with an absolute oral bioavailability of 87% for the tablet formulation, and peak plasma concentrations are reached within 3 to 5 hours.[5] Olanzapine is also well-absorbed, reaching peak concentrations in about 6 hours, but it undergoes extensive first-pass metabolism, with about 40% of the dose being metabolized before it enters systemic circulation.[6]
Cyclizine is well absorbed from the gastrointestinal tract, with effects noticeable within 30 minutes and peaking within 1-2 hours.[7] The antifungal agents itraconazole and posaconazole exhibit more complex absorption profiles. Itraconazole's absorption is enhanced when taken with a full meal, and its bioavailability is approximately 55%.[8] Posaconazole's absorption from its oral suspension is erratic and significantly influenced by food and gastrointestinal conditions.[9][10]
| Drug | Oral Bioavailability (%) | Time to Peak (Tmax) (hours) | Food Effect |
| Sildenafil | ~41%[3] | 0.5 - 2 (median 1)[11] | Delayed absorption, reduced Cmax[3] |
| Aripiprazole | 87%[5] | 3 - 5[5][12] | Minimal[5] |
| Olanzapine | ~60% (after first-pass)[13] | ~6[6] | Minimal[6] |
| Cyclizine | ~50%[14] | 1 - 2[7] | Not specified |
| Itraconazole | ~55%[8] | 3 - 4[15] | Increased with food[8] |
| Posaconazole | Variable (suspension)[9] | 3 - 5[16] | Increased with food[9] |
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body. The volume of distribution (Vd) provides an indication of how extensively a drug is distributed in the tissues versus plasma. High protein binding can limit the amount of free drug available to exert its effect.
Aripiprazole has a large volume of distribution of 4.9 L/kg, indicating extensive extravascular distribution.[5][12] Both aripiprazole and its active metabolite are over 99% bound to serum proteins, primarily albumin.[5][12] Olanzapine also has a large volume of distribution (approximately 1000 L) and is 93% bound to plasma proteins.[6][17] Itraconazole is highly lipophilic, leading to extensive tissue distribution with concentrations in tissues being many times higher than in plasma.[18] It is also highly protein-bound (99.8%).[8]
| Drug | Volume of Distribution (Vd) | Plasma Protein Binding (%) |
| Sildenafil | ~105 L[19] | ~96% |
| Aripiprazole | 4.9 L/kg[5][12] | >99%[5][12] |
| Olanzapine | ~1000 L[6][17] | 93%[6][13] |
| Cyclizine | 23 L/kg[20] | Not specified |
| Itraconazole | High, extensive tissue distribution[18] | 99.8%[8] |
| Posaconazole | Large[16] | >98% |
Metabolism: Biotransformation Pathways
The propyl-piperazine moiety is a common site for metabolic transformation, primarily through the cytochrome P450 (CYP) enzyme system in the liver.[1][2] N-dealkylation of the propyl group and oxidation of the piperazine ring are common metabolic routes.
Sildenafil is primarily metabolized by CYP3A4 (major pathway) and CYP2C9 (minor pathway) to an active N-desmethyl metabolite.[11] Aripiprazole is extensively metabolized in the liver via dehydrogenation, hydroxylation (both involving CYP2D6 and CYP3A4), and N-dealkylation (catalyzed by CYP3A4).[21] Its main active metabolite is dehydro-aripiprazole.[21][22]
Olanzapine is metabolized via N-demethylation (primarily by CYP1A2) and glucuronidation.[23][24] Smoking can induce CYP1A2, leading to lower plasma concentrations of olanzapine.[24] The metabolism of cyclizine involves N-demethylation to norcyclizine, and may involve CYP2D6.[20] Itraconazole is extensively metabolized into a large number of metabolites, including the active hydroxy-itraconazole, primarily by CYP3A4.[18] Posaconazole, in contrast, is not extensively metabolized by the CYP450 pathway.[9]
dot
Caption: Generalized metabolic pathway for drugs with a propyl-piperazine moiety.
Excretion: Clearing the Drug
The final step is the elimination of the drug and its metabolites from the body, primarily through urine and feces. The elimination half-life (T½) determines the dosing frequency.
Sildenafil and its metabolites are excreted mainly in the feces (about 80%) and to a lesser extent in the urine (about 13%).[19] It has a relatively short half-life of 3-4 hours.[4] Aripiprazole has a long mean elimination half-life of about 75 hours for the parent drug and 94 hours for its active metabolite, allowing for once-daily dosing.[5] Olanzapine's elimination half-life ranges from 21 to 54 hours.[13][24] Approximately 57% of an olanzapine dose is recovered in the urine and 30% in the feces.[6] Cyclizine has a plasma elimination half-life of approximately 20 hours.[7][25]
| Drug | Elimination Half-life (T½) (hours) | Primary Route of Excretion |
| Sildenafil | 3 - 4[4][19] | Feces (~80%), Urine (~13%)[19] |
| Aripiprazole | ~75 (parent), ~94 (metabolite)[5][12] | Hepatic metabolism[5] |
| Olanzapine | 21 - 54 (mean ~30)[17][24] | Urine (~57%), Feces (~30%)[6][17] |
| Cyclizine | ~20[7][25] | Urine (<1% unchanged)[7] |
| Itraconazole | ~21 (single dose), up to 40 (steady state)[8][15] | Feces (54%), Urine (35%)[8] |
| Posaconazole | ~35[16] | Feces (~77%), Urine (~13%)[9] |
Experimental Protocols for Pharmacokinetic Assessment
Accurate determination of pharmacokinetic parameters relies on robust and validated experimental methods. Below are outlines for two fundamental assays in drug metabolism and pharmacokinetics (DMPK) studies.
Protocol 1: In Vitro Metabolic Stability Using Liver Microsomes
This assay is a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[26][27]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) at 37°C and dilute to a working concentration (e.g., 1 mg/mL) in a phosphate buffer (100 mM, pH 7.4).[28][29] Keep on ice.
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[26] This system ensures a sustained concentration of the necessary cofactor (NADPH) for CYP enzyme activity.
-
Prepare the test compound and positive control compounds (e.g., verapamil for high clearance, warfarin for low clearance) at a starting concentration (e.g., 1 µM) in the buffer.[29]
-
-
Incubation Procedure:
-
Pre-warm the microsomal solution and the compound solutions in a shaking water bath at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the wells containing the microsomes and test compound.[29]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard for analytical quantification).[27] The organic solvent precipitates the proteins, halting all enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the terminated reaction plates at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
dot
Caption: Experimental workflow for an in vitro microsomal stability assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This study provides essential data on how a drug behaves in a living system, offering insights into its bioavailability, clearance, and half-life.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, T½, CL, Vd) of a test compound in rats following intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Preparation and Dosing:
-
Use a cohort of male Sprague-Dawley rats (n=3-5 per group).[30][31] Acclimate the animals and fast them overnight before dosing.
-
For the IV group, administer the test compound (formulated in a suitable vehicle like saline/DMSO) as a bolus dose via the tail vein.
-
For the PO group, administer the compound via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 100-200 µL) from each animal at predetermined time points.[32]
-
Typical time points for IV administration: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Typical time points for PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and place immediately on ice.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the pharmacokinetic parameters.[11]
-
Key Parameters:
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
T½ (Elimination Half-life): Time for plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Conclusion
The propyl-piperazine moiety is a valuable scaffold in modern drug design, imparting a blend of physicochemical properties that can lead to favorable pharmacokinetic profiles. However, as this guide illustrates, the specific ADME characteristics can vary significantly between different drugs incorporating this moiety. Factors such as the overall molecular structure, substitution patterns, and therapeutic class all play a crucial role. A thorough understanding and early characterization of these pharmacokinetic properties, using robust in vitro and in vivo models, are essential for the successful development of safe and effective medicines.
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Safety Operating Guide
(S)-1-Boc-3-propyl-piperazine proper disposal procedures
A Comprehensive Guide to the Proper Disposal of (S)-1-Boc-3-propyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Core Safety Principles
This compound, while a specific Safety Data Sheet (SDS) may not be readily available, belongs to the piperazine derivative family. Compounds in this class are known to present several hazards. Piperazine itself is associated with severe skin burns, eye damage, and potential allergic reactions.[1][2] Therefore, it is imperative to treat this compound as a hazardous substance.
Primary Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact can cause irritation or burns.[1]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]
-
Respiratory Irritation: Inhalation of dust or vapors should be avoided.
All waste generated from the use of this compound, including contaminated personal protective equipment (PPE) and laboratory consumables, must be considered hazardous waste.
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. This is the first line of defense in preventing exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles or glasses | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood | Minimizes the inhalation of potentially harmful dust or aerosols.[1][3] |
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][3]
-
Avoid all personal contact, including inhalation.[2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation and containment of chemical waste are critical for safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established clear guidelines for laboratory waste management.[4][5][6]
Step 1: Designate a Satellite Accumulation Area (SAA) For safety and environmental reasons, hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA).[7] This area should be at or near the point of generation and under the direct control of laboratory personnel.[8][9]
Step 2: Select and Label a Hazardous Waste Container
-
Container Compatibility: Choose a container made of a material that is compatible with this compound and any solvents used.[5][7] The container must have a secure, screw-on cap to prevent leaks.[10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[1][8][11] The label should also include the full chemical name: "this compound" and any appropriate hazard symbols.[10] Do not use abbreviations or chemical formulas on the primary label.[10]
Step 3: Waste Collection
-
Solid Waste: Carefully transfer any solid waste containing this compound, such as contaminated weighing paper, pipette tips, and gloves, into the designated solid hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, dedicated liquid hazardous waste container.[10] Do not mix with other incompatible waste streams.[1]
-
Sharps: Any contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[5][10]
Step 4: Storage Store the sealed hazardous waste container in the designated SAA, away from incompatible materials such as strong oxidizing agents and acids.[2][10][12] The storage area should be cool, dry, and well-ventilated.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-Boc-3-propyl-piperazine
As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. (S)-1-Boc-3-propyl-piperazine is a key building block in modern synthesis, but its dual chemical nature—a piperazine core coupled with a tert-butyloxycarbonyl (Boc) protecting group—necessitates a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven approach to personal protective equipment (PPE) for this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.
Foundational Risk Assessment: Understanding the Hazard
Before a single container is opened, a thorough risk assessment is paramount. The hazard profile of this compound stems from its constituent parts. The piperazine moiety, common in many pharmaceuticals, is known to be a skin and respiratory sensitizer and can cause irritation or burns.[1][2][3] The Boc group, while generally stable, is designed to be removed under acidic conditions, a process that carries its own set of risks.[4][5]
The specific, identified hazards for this compound include:
-
H315: Causes skin irritation. [6]
-
H319: Causes serious eye irritation. [6]
-
H335: May cause respiratory irritation. [6]
Therefore, our primary safety objective is to prevent contact with the skin, eyes, and respiratory system. All handling of this compound, especially in its solid or powdered form, must be predicated on this principle.
The Core Ensemble: Your Non-Negotiable PPE
The following PPE represents the minimum standard for handling this compound in a laboratory setting. The rationale behind each selection is as critical as the item itself.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause serious irritation.[6] Standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 are required.[1][7] These provide a seal around the eyes, protecting from airborne particulates and splashes.
-
Recommended for High-Risk Operations: When handling larger quantities or performing vigorous mixing, a full-face shield should be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
Given its classification as a skin irritant, chemically resistant gloves are essential.[6][8]
-
Material Selection: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a wide range of chemicals and are readily available.[2]
-
Procedural Integrity: Gloves must be inspected for tears or pinholes before each use. After handling is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after glove removal.[8][9]
Skin and Body Protection: Shielding from Contamination
To prevent the compound from settling on clothing and causing skin irritation, appropriate body protection is necessary.
-
Standard Protocol: A clean, buttoned laboratory coat is the minimum requirement.
-
Enhanced Protection: For tasks with a higher risk of spills or dust generation, consider impervious clothing or a chemical-resistant apron worn over the lab coat.[8][10] Contaminated work clothes should be laundered separately from personal items.[9]
Respiratory Protection: Safeguarding Your Airway
As a solid, this compound presents an inhalation risk, particularly from fine dust particles that can cause respiratory irritation.[6][11]
-
Engineering Controls First: The primary method for mitigating this risk is to handle the compound within a certified chemical fume hood.[7] This ensures adequate ventilation and containment of airborne particles.
-
When Respirators are Necessary: If engineering controls are insufficient or during a significant spill cleanup, respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator with particulate filters (conforming to EN 143) should be used.[7][9][12] Fit-testing is crucial for ensuring the effectiveness of any tight-fitting respirator.
Operational Workflow: From Preparation to Disposal
A safe outcome is dictated by a safe process. The following workflow integrates PPE use into the entire handling lifecycle of the compound.
Pre-Handling Safety Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Locate the nearest eyewash station and safety shower.[7]
-
Inspect all PPE for defects (cracks in goggles, tears in gloves).
-
Have appropriate spill cleanup materials and waste containers ready.
The logical flow for safe handling is visualized below. This process ensures that safety measures are in place before, during, and after the chemical is handled, minimizing the risk of exposure at every stage.
Caption: Workflow for Safe Handling of this compound.
Emergency Response Protocols
Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is a critical component of your safety protocol.
| Scenario | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[11] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][11] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[7][11] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11] |
| Small Spill | Evacuate non-essential personnel. Wearing full PPE (including respiratory protection), collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Avoid generating dust.[11][13] |
Decontamination and Disposal
Proper disposal is the final step in the safe handling process.
-
Chemical Waste: All waste containing this compound should be collected in a clearly labeled, sealed container.[11]
-
Contaminated PPE: Disposable items like gloves and dust masks should be placed in a sealed bag and disposed of along with chemical waste.
-
Disposal Route: All waste must be disposed of via an approved waste disposal plant, in accordance with local, state, and federal regulations.[7] Do not allow the chemical to enter drains or the environment.[11]
By integrating this expert-level understanding of the risks and the corresponding protective measures into your daily laboratory operations, you build a foundation of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
- Amine Protection / Deprotection. Fisher Scientific.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- BOC deprotection. Hebei Boze Chemical Co.,Ltd..
- BOC Protection and Deprotection. J&K Scientific LLC.
- Application Note - N-Boc Protection. Scribd.
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- 5. jk-sci.com [jk-sci.com]
- 6. (S)-1-BOC-3-PROPYLPIPERAZINE | 928025-58-5 [m.chemicalbook.com]
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- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
